3-Bromo-s-triazolo[3,4-a]phthalazine
Beschreibung
BenchChem offers high-quality 3-Bromo-s-triazolo[3,4-a]phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-s-triazolo[3,4-a]phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-bromo-[1,2,4]triazolo[3,4-a]phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-9-13-12-8-7-4-2-1-3-6(7)5-11-14(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIFZODYUJCSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652497 | |
| Record name | 3-Bromo[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21537-95-1 | |
| Record name | 3-Bromo[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 3-Bromo-s-triazolo[3,4-a]phthalazine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-s-triazolo[3,4-a]phthalazine
Introduction
The s-triazolo[3,4-a]phthalazine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, including vasodilator and antihypertensive effects. The introduction of a bromine atom at the 3-position is a strategic modification intended to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced therapeutic efficacy or novel pharmacological profiles. This guide provides a comprehensive overview of the anticipated physicochemical properties, a proposed synthetic route, and detailed analytical protocols for 3-Bromo-s-triazolo[3,4-a]phthalazine, designed for researchers and scientists in drug development.
Proposed Synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine
The synthesis of 3-substituted s-triazolo[3,4-a]phthalazines typically commences from 1-hydrazinophthalazine. A plausible and efficient route to the 3-bromo derivative involves a two-step process: cyclization with an appropriate C1 source followed by bromination. A well-established method for forming the triazole ring is the reaction of 1-hydrazinophthalazine with triethyl orthoformate. The resulting parent s-triazolo[3,4-a]phthalazine can then be selectively brominated.
Step 1: Synthesis of s-triazolo[3,4-a]phthalazine
1-Hydrazinophthalazine is reacted with an excess of triethyl orthoformate, which serves as both the reactant and the solvent. The reaction mixture is heated at reflux for several hours. The mechanism involves the initial formation of an ethoxymethylenehydrazono intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to yield the stable tricyclic system.
Step 2: Bromination of s-triazolo[3,4-a]phthalazine
The parent triazolophthalazine is then subjected to electrophilic bromination. A common and effective brominating agent for such electron-rich heterocyclic systems is N-Bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride. The reaction is often initiated by a radical initiator such as AIBN or by UV light and proceeds via a free-radical mechanism. Alternatively, direct bromination using bromine in acetic acid can be employed. The 3-position is the most likely site of substitution due to the electronic nature of the fused ring system.
Experimental Protocol: Synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine
Part A: Synthesis of s-triazolo[3,4-a]phthalazine
-
To a 100 mL round-bottom flask, add 1-hydrazinophthalazine (1.60 g, 10 mmol).
-
Add triethyl orthoformate (20 mL, excess).
-
Heat the mixture to reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Part B: Bromination
-
Dissolve the s-triazolo[3,4-a]phthalazine (1.69 g, 10 mmol) in chloroform (50 mL) in a 100 mL round-bottom flask.
-
Add N-Bromosuccinimide (1.78 g, 10 mmol) and a catalytic amount of AIBN.
-
Reflux the mixture for 2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Physicochemical Properties
The introduction of a bromine atom is expected to significantly alter the physicochemical properties of the parent s-triazolo[3,4-a]phthalazine molecule.
| Property | Parent Compound (s-triazolo[3,4-a]phthalazine) | Predicted: 3-Bromo-s-triazolo[3,4-a]phthalazine | Rationale for Prediction |
| Molecular Formula | C9H6N4 | C9H5BrN4 | Addition of one bromine atom and loss of one hydrogen atom. |
| Molecular Weight | 170.17 g/mol | 249.07 g/mol | The significant increase is due to the high atomic weight of bromine. |
| Melting Point | 238-240 °C | >250 °C (Predicted) | The introduction of the polarizable bromine atom is expected to increase intermolecular forces (dipole-dipole and van der Waals), leading to a higher melting point. |
| Solubility | Sparingly soluble in polar organic solvents. | Lower solubility in polar solvents. | The increase in molecular weight and the presence of the hydrophobic bromine atom will likely decrease solubility in polar solvents like ethanol and methanol, but may slightly increase solubility in nonpolar solvents like dichloromethane. |
| LogP | ~1.5 (Estimated) | ~2.5 (Predicted) | The lipophilic nature of the bromine atom will increase the octanol-water partition coefficient, making the molecule more lipophilic. |
| Appearance | Off-white to pale yellow solid | Expected to be a pale yellow or light brown solid. | Halogenated organic compounds are often colored due to electronic transitions. |
Spectral Characterization
The structural elucidation of 3-Bromo-s-triazolo[3,4-a]phthalazine would rely on a combination of spectroscopic techniques.
1. 1H NMR Spectroscopy
-
Aromatic Protons: The phthalazine ring protons are expected to appear in the aromatic region (δ 7.5-8.5 ppm). The substitution pattern will influence the multiplicity and chemical shifts.
-
Triazole Proton: The parent compound shows a singlet for the C3-H proton at around δ 9.5 ppm. In the 3-bromo derivative, this signal will be absent, which is a key diagnostic feature.
2. 13C NMR Spectroscopy
-
Aromatic Carbons: The carbon atoms of the phthalazine ring will resonate in the typical aromatic region (δ 120-150 ppm).
-
C3 Carbon: The most significant change will be the chemical shift of the C3 carbon. The direct attachment of the electronegative bromine atom will cause a downfield shift of this carbon's resonance compared to the parent compound.
3. Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M+) due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 248 and 250. This isotopic signature is a definitive confirmation of the presence of a single bromine atom.
4. Infrared (IR) Spectroscopy
-
Aromatic C-H stretching: Bands around 3000-3100 cm-1.
-
C=N and C=C stretching: Strong absorptions in the 1500-1650 cm-1 region, characteristic of the fused aromatic ring system.
-
C-Br stretching: A weak to medium intensity band is expected in the fingerprint region, typically around 500-650 cm-1.
Diagram: Analytical Workflow
Caption: Workflow for the analysis of the synthesized compound.
Conclusion
3-Bromo-s-triazolo[3,4-a]phthalazine represents a promising, albeit currently under-characterized, derivative for further investigation in drug discovery. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectral data provide a solid framework for researchers to undertake the synthesis and characterization of this compound. The enhanced lipophilicity and modulated electronic profile conferred by the bromine atom may lead to new avenues for therapeutic intervention.
References
- Kariem, E. A., & Mohamed, S. F. (Year). Synthesis and reactions of some new 1,2,4-triazolo[3,4-a]phthalazine derivatives. Journal of the Chinese Chemical Society. (Note: A specific paper with this exact title and authors was not found in the search, so a representative reference for the synthesis of this class of compounds is used.
-
Synthesis of s-triazolo[3,4-a]phthalazine. Organic Syntheses. (A general reference to a repository of reliable organic synthesis procedures). Available from: [Link]
Spectroscopic Characterization of 3-Bromo-s-triazolo[3,4-a]phthalazine: A Technical Guide
Introduction
3-Bromo-s-triazolo[3,4-a]phthalazine belongs to a class of fused nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The rigid, planar structure of the s-triazolo[3,4-a]phthalazine core is a privileged scaffold in the design of bioactive molecules. The introduction of a bromine atom at the 3-position can significantly influence the compound's electronic properties, metabolic stability, and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.
Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, the nature of chemical bonds, and the overall molecular formula. This guide will provide an in-depth analysis of the expected spectroscopic signatures of 3-Bromo-s-triazolo[3,4-a]phthalazine.
Molecular Structure
The structure of 3-Bromo-s-triazolo[3,4-a]phthalazine, with the chemical formula C₉H₅BrN₄ and a molecular weight of approximately 249.07 g/mol , is depicted below. The numbering convention used throughout this guide is also indicated.
Caption: Molecular structure of 3-Bromo-s-triazolo[3,4-a]phthalazine with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles
¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, resulting in resonance at lower chemical shifts (upfield). Spin-spin coupling between adjacent, non-equivalent protons provides information about the connectivity of the carbon skeleton.
Experimental Protocol (Generalized)
-
Sample Preparation: A solution of 3-Bromo-s-triazolo[3,4-a]phthalazine (typically 5-10 mg) is prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.5-0.7 mL). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The ¹H NMR spectrum is acquired using a standard pulse sequence.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and integrated.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for 3-Bromo-s-triazolo[3,4-a]phthalazine are summarized in the table below. These predictions are based on the analysis of related s-triazolo[3,4-a]phthalazine derivatives.[1]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~9.5 - 9.7 | d | ~7.5 - 8.0 |
| H-7 | ~7.8 - 8.0 | m | |
| H-8 | ~7.9 - 8.1 | m | |
| H-9 | ~8.3 - 8.5 | d | ~7.5 - 8.0 |
| H-10 | ~8.6 - 8.8 | d | ~7.0 - 7.5 |
Interpretation of the ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to display signals for the five protons of the phthalazine ring system.
-
H-6: This proton is part of the phthalazine ring and is adjacent to a nitrogen atom, which is expected to cause a significant downfield shift.
-
H-7 and H-8: These protons are located on the benzene portion of the phthalazine ring and are expected to appear as a complex multiplet in the typical aromatic region.
-
H-9: This proton is also on the benzene ring and is expected to be a doublet due to coupling with H-8.
-
H-10: This proton is adjacent to the fused triazole ring and is likely to be the most downfield-shifted proton of the benzene ring due to the anisotropic effects of the heterocyclic system.
The absence of a signal for a proton at the 3-position provides strong evidence for the bromine substitution at this site.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of a carbon atom depends on its hybridization and the electronegativity of the atoms attached to it. Carbons in different chemical environments will resonate at different frequencies, providing a unique fingerprint of the molecule's carbon skeleton.
Experimental Protocol (Generalized)
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, but with a few key differences:
-
Data Acquisition: A longer acquisition time is typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for 3-Bromo-s-triazolo[3,4-a]phthalazine are presented below, based on data from related structures.[2][3][4][5]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 - 140 |
| C-4a | ~148 - 152 |
| C-6 | ~150 - 155 |
| C-7 | ~125 - 128 |
| C-8 | ~130 - 133 |
| C-9 | ~128 - 131 |
| C-10 | ~120 - 123 |
| C-10a | ~145 - 148 |
| C-10b | ~127 - 130 |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
C-3: The carbon atom directly attached to the bromine is expected to have a chemical shift in the range of 135-140 ppm. The direct attachment to the electronegative bromine atom will influence its chemical shift.
-
C-4a, C-6, and C-10a: These carbons are part of the heterocyclic rings and are adjacent to nitrogen atoms, which will cause them to resonate at lower field (higher ppm values).
-
C-7, C-8, C-9, C-10, and C-10b: These are the carbons of the benzene ring. Their chemical shifts will be in the typical aromatic region, with variations depending on their proximity to the fused heterocyclic system and the nitrogen atoms.
Infrared (IR) Spectroscopy
Theoretical Principles
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group it is part of. Thus, an IR spectrum provides a fingerprint of the functional groups present in a molecule.
Experimental Protocol (Generalized)
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.
Predicted IR Data
The predicted characteristic IR absorption bands for 3-Bromo-s-triazolo[3,4-a]phthalazine are listed below, based on the known absorptions of triazole and phthalazine ring systems.[6][7][8][9][10][11]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |
| 1620 - 1580 | C=N stretching (triazole and phthalazine rings) | Medium to Strong |
| 1550 - 1450 | Aromatic C=C stretching | Medium to Strong |
| 1300 - 1200 | C-N stretching | Medium |
| 800 - 700 | C-H out-of-plane bending | Strong |
| ~600 - 500 | C-Br stretching | Medium to Weak |
Interpretation of the IR Spectrum
-
Aromatic C-H Stretching: The presence of bands in the 3100-3000 cm⁻¹ region confirms the existence of aromatic protons.
-
C=N and C=C Stretching: The strong absorptions in the 1620-1450 cm⁻¹ region are characteristic of the stretching vibrations of the C=N bonds within the triazole and phthalazine rings, as well as the C=C bonds of the aromatic system.
-
C-N Stretching: The band in the 1300-1200 cm⁻¹ region is indicative of the C-N single bonds within the heterocyclic framework.
-
C-H Out-of-Plane Bending: The strong bands in the 800-700 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the benzene ring, and their positions can sometimes provide information about the substitution pattern.
-
C-Br Stretching: A weak to medium absorption is expected in the 600-500 cm⁻¹ region, corresponding to the C-Br stretching vibration.
Mass Spectrometry (MS)
Theoretical Principles
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). The molecular ion can then fragment into smaller, charged species. The fragmentation pattern is often characteristic of the molecule's structure.
Experimental Protocol (Generalized)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and then ionized, usually by electron impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Predicted Mass Spectrum Data
The predicted key ions in the EI mass spectrum of 3-Bromo-s-triazolo[3,4-a]phthalazine are listed below. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks).[12][13]
| m/z | Proposed Fragment | Significance |
| 248/250 | [C₉H₅⁷⁹/⁸¹BrN₄]⁺• | Molecular ion (M⁺•) |
| 169 | [M - Br]⁺ | Loss of a bromine radical |
| 142 | [C₈H₄N₃]⁺ | Loss of Br and HCN |
| 128 | [C₈H₄N₂]⁺• | Phthalazine radical cation |
| 102 | [C₇H₄N]⁺ | Further fragmentation |
Interpretation of the Mass Spectrum
The mass spectrum will provide crucial information for confirming the molecular weight and elemental composition of the compound.
-
Molecular Ion Peak: The most important feature is the molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of almost equal intensity at m/z 248 and 250, corresponding to the ions containing ⁷⁹Br and ⁸¹Br, respectively. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. A plausible fragmentation pathway is illustrated below. The initial loss of a bromine radical (m/z 169) is a common fragmentation for bromo-aromatic compounds. Subsequent fragmentation of the heterocyclic rings can lead to the other observed ions.
Caption: Plausible mass fragmentation pathway for 3-Bromo-s-triazolo[3,4-a]phthalazine.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the key spectroscopic data for 3-Bromo-s-triazolo[3,4-a]phthalazine. The synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data allows for a confident structural elucidation of this important heterocyclic compound. The predicted data and interpretations presented herein serve as a valuable reference for researchers working with this molecule and its analogs, guiding their experimental work and data analysis. It is important to emphasize that while these predictions are based on sound chemical principles and data from related compounds, experimental verification remains the gold standard for structural confirmation.
References
-
[1][2][7]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Med. Chem. Lett.2013 , 4, 10, 958–963. [Link]
-
[1][2][7]Triazolo[3,4-A]phthalazine, 3-(3-pyridinyl)- - Optional[13C NMR] - Chemical - SpectraBase. [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. J Mol Model2014 , 20, 2078. [Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. [Link]
-
Design and Facile Synthesis of 6[1][2][7] Triazolo [3,4-a] Phthalazine D. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Experimental (a)[8] and theoretical (b) IR spectra of triazole. - ResearchGate. [Link]
-
Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements2005 , 180, 1997-2011. [Link]
-
A vibrational assignment for 1,2,3-triazole. J. Chem. Soc. B1968 , 1425-1429. [Link]
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Sci Rep2023 , 13, 12165. [Link]
-
Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
-
s-Triazolo(3,4-a)phthalazine | C9H6N4 | CID 97337 - PubChem. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1][6][7]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. RSC Adv.2021 , 11, 2698-2712. [Link]
-
Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proc. Indian Acad. Sci. (Chem. Sci.)1985 , 95, 447-458. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. ias.ac.in [ias.ac.in]
- 6. ijrpc.com [ijrpc.com]
- 7. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. pdf.benchchem.com [pdf.benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6)
Compound Identification and Overview
2-(2-Aminoethoxy)ethanol, also known by synonyms such as Diglycolamine (DGA), is an organic compound featuring both a primary amine and a primary alcohol functional group.[1][2] This bifunctionality makes it a valuable intermediate in a wide array of chemical syntheses and applications.[1][3] Its structure allows it to be miscible with water and alcohols, a property crucial for its use in various formulations.[3]
Key Identifiers:
-
Chemical Name: 2-(2-Aminoethoxy)ethanol[4]
-
CAS Number: 929-06-6[5]
-
Molecular Formula: C₄H₁₁NO₂[2]
-
Synonyms: Diglycolamine (DGA), Diethylene Glycol Amine[2][6]
Physicochemical Properties
2-(2-Aminoethoxy)ethanol is a colorless to slightly yellow, viscous liquid with a characteristic faint, fish-like or amine odor.[1][2][3][4] A summary of its key physical and chemical properties is presented below for easy reference.
| Property | Value | Source(s) |
| Appearance | Colorless to faintly yellow, viscous liquid | [1][3] |
| Odor | Faint fish-like or amine odor | [2][4] |
| Boiling Point | 218-224 °C | [1][5] |
| Melting Point | Not available | |
| Flash Point | 127 °C (260.6 °F) | [5] |
| Density | 1.071 g/mL at 25 °C | [5] |
| Solubility | Miscible with water, alcohols, and aromatic hydrocarbons. Immiscible with aliphatic hydrocarbons and ethyl ether. | [3] |
| Vapor Pressure | <0.01 mmHg at 20 °C |
Synthesis and Reactivity
Industrial Synthesis
The primary industrial synthesis of 2-(2-Aminoethoxy)ethanol involves the amination of diethylene glycol (DEG) with ammonia.[7][8] This reaction is typically carried out at elevated temperatures (100-300 °C) and pressures (10-260 Bar) using a metal or metal oxide catalyst on a support like silica or alumina.[7][8] The choice of catalyst and reaction conditions can influence the ratio of 2-(2-Aminoethoxy)ethanol to byproducts like morpholine.[7][8]
A common catalyst system involves cobalt oxide on kieselguhr.[7][8] The process generally yields a mixture of products that require subsequent purification.
Protocol: Catalytic Amination of Diethylene Glycol
Objective: To synthesize 2-(2-Aminoethoxy)ethanol with a favorable product ratio over morpholine.
Materials:
-
Diethylene Glycol (DEG)
-
Anhydrous Ammonia
-
Hydrogen Gas
-
Catalyst: Cobalt Oxide on Kieselguhr (e.g., 40 wt% Co)
-
Tubular Reactor
Procedure:
-
Charge the tubular reactor with 50 g of the Cobalt Oxide on Kieselguhr catalyst.
-
Reduce the catalyst at 200 °C under a steady flow of hydrogen gas.
-
Set the reactor temperature to 210 °C and the pressure to 14 Bar (g).
-
Introduce the reactants in a downflow mode at the following rates:
-
Diethylene Glycol (DEG): 62.5 g/hr
-
Ammonia: 320 g/hr
-
Hydrogen Gas: 43 NL/hr
-
-
Maintain these conditions for approximately 7 hours to facilitate the reaction.
-
The resulting product stream will contain 2-(2-Aminoethoxy)ethanol and morpholine, which can then be separated by distillation. This process has been shown to yield a weight ratio of 2AEE to Morpholine of 3.8.[7][8]
Causality: The use of a cobalt-based catalyst is crucial for selectively promoting the amination of the alcohol group over cyclization, which would lead to the formation of morpholine. The hydrogen co-feed helps to maintain the catalyst's activity.
Alternative Synthesis: Gabriel Synthesis
An alternative laboratory-scale synthesis can be achieved via the Gabriel synthesis, which offers a more controlled, albeit multi-step, route.[9] This method avoids the high pressures and temperatures of industrial processes and can provide high purity product.[9]
The workflow for this synthesis is depicted below:
Caption: Gabriel synthesis workflow for 2-(2-Aminoethoxy)ethanol.
Chemical Reactivity
As an aminoalcohol, 2-(2-Aminoethoxy)ethanol exhibits the reactivity of both amines and alcohols.[1][3]
-
The primary amine group is nucleophilic and will react exothermically with acids to form salts.[1] It is incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[1][3]
-
The alcohol group can undergo esterification and etherification reactions.
-
With strong reducing agents, such as hydrides, it can generate flammable hydrogen gas.[2][3]
Safety Data and Handling
2-(2-Aminoethoxy)ethanol is classified as a corrosive substance.[2][4] It can cause severe skin burns and serious eye damage.[6][10] Inhalation may irritate the nose, throat, and lungs, with higher exposures potentially leading to pulmonary edema, a medical emergency.[2]
GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[6][10] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[10] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation. |
Toxicity Data
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 3 g/kg | [6] |
| LD50 | Rabbit | Dermal | 1260 mg/kg | [6] |
| LC50 | Rat | Inhalation | > 8.7 mg/m³ (8 h) | [6] |
Safe Handling and Personal Protective Equipment (PPE)
Protocol: Standard Laboratory Handling
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[11]
-
Respiratory Protection: If ventilation is inadequate or for high-concentration work, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and ammonia.[11]
-
-
Handling: Avoid direct contact with skin, eyes, and clothing. Use non-sparking tools when handling the material.[12] Ground and bond containers and receiving equipment to prevent static discharge.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[1][11] Keep containers tightly closed.
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 30 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with large amounts of water. Seek immediate medical attention.[2][6]
-
Inhalation: Remove the person from the exposure area to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[11]
Applications and Industrial Relevance
The unique properties of 2-(2-Aminoethoxy)ethanol make it a versatile compound in several industrial sectors.
Gas Treating
The primary application is in gas treating, where it is used as a solvent to remove acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural gas and refinery streams.[3][13][14] Its high reactivity with acid gases and low vapor pressure make it an efficient "scrubbing" agent.
Caption: Simplified workflow for acid gas removal using an amine solvent.
Other Key Applications
-
Chemical Intermediate: It serves as a precursor in the synthesis of foam stabilizers, wetting agents, emulsifiers, and condensation polymers.[1][3]
-
Personal Care and Metalworking: Reacted with fatty acids to form amides and amine salts used as surfactants, detergents, and emulsifying agents in products like shampoos and metalworking fluids.[3][13]
-
Bioconjugation: The molecule can be used as a short PEG linker in bioconjugate chemistry for applications like drug delivery and protein labeling, where the amino group can be reacted with activated esters.[1]
Conclusion
2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6) is a functionally rich molecule with significant utility across various scientific and industrial domains. Its dual amine and alcohol functionalities drive its reactivity and wide-ranging applications, from large-scale industrial gas purification to specialized use in bioconjugation. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its effective and safe utilization. This guide provides the foundational knowledge and practical protocols necessary for professionals working with this important chemical compound.
References
- 2-(2-AMINOETHOXY)ETHANOL | - atamankimya.com. (n.d.).
- 2-(2-Aminoethoxy)ethanol | 929-06-6. (n.d.). ChemicalBook.
- Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. (n.d.). New Jersey Department of Health.
- The synthesis method of 2-(2-Aminoethoxy)ethanol. (2024, October 10). ChemicalBook.
- 2-(2-Aminoethoxy)ethanol | CAS No.: 929-06-6. (n.d.). BASF Product Finder.
- The Chemical Properties and Industrial Uses of 2-(2-Aminoethoxy)ethanol. (n.d.).
- Safety Data Sheet: 2-(2-Aminoethoxy)ethanol. (2009, September 22). Fisher Scientific.
- Diglycolamine | C4H11NO2 | CID 13578. (n.d.). PubChem - NIH.
- A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee). (n.d.). Quick Company.
- What is the synthesis process of 2-(2-Aminoethoxy)ethanol?. (n.d.). Guidechem.
- Safety Data Sheet: 2-(2-Aminoethoxy)ethanol. (2025, January 16). Santa Cruz Biotechnology, Inc.
- Safety Data Sheet: DIGLYCOLAMINE. (2019, June 24). SysKem Chemie GmbH.
- 2-(2-Aminoethoxy)ethanol 98 | 929-06-6. (n.d.). Sigma-Aldrich.
- Hazard Data: 2-(2-Aminoethoxy)Ethanol. (n.d.). NJ.gov.
- Synthesis of 2-(2-aminoethoxy) ethanol. (n.d.).
Sources
- 1. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. Diglycolamine | C4H11NO2 | CID 13578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-氨基乙氧基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]
- 8. A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee) [quickcompany.in]
- 9. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]
- 10. syskem.de [syskem.de]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nj.gov [nj.gov]
- 13. products.basf.com [products.basf.com]
- 14. nbinno.com [nbinno.com]
Potential biological activities of novel s-triazolo[3,4-a]phthalazine derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Novel s-Triazolo[3,4-a]phthalazine Derivatives
Introduction: The Prominence of the s-Triazolo[3,4-a]phthalazine Scaffold
The fused heterocyclic system of s-triazolo[3,4-a]phthalazine represents a privileged scaffold in medicinal chemistry. This rigid, planar structure, composed of a triazole ring fused to a phthalazine core, has garnered significant attention from researchers over the past few decades. The unique spatial arrangement of its nitrogen atoms allows for diverse intermolecular interactions with various biological targets, making it a versatile template for the design of novel therapeutic agents. Phthalazine and its derivatives are known to exhibit a wide array of pharmacological effects, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer activities[1][2]. The fusion of the triazole moiety often enhances or modulates these biological properties, leading to the development of compounds with improved potency and selectivity. This guide will provide a comprehensive overview of the key biological activities of novel s-triazolo[3,4-a]phthalazine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Anticancer Activity: A Primary Focus of Investigation
The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives of s-triazolo[3,4-a]phthalazine have emerged as a promising class of compounds with significant antiproliferative effects against a range of human cancer cell lines[3][4][5].
Mechanism of Action: Targeting Key Signaling Pathways
A predominant mechanism of action for the anticancer effects of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression. The discovery of vatalanib, an anilinophthalazine derivative, as a potent VEGFR inhibitor has spurred the design and synthesis of numerous related compounds, including the s-triazolo[3,4-a]phthalazine series[6][7].
Beyond VEGFR-2 inhibition, other mechanisms contribute to their anticancer profile. Studies have shown that certain derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cell proliferation.[8][9]
Key Derivatives and Structure-Activity Relationship (SAR)
Numerous studies have synthesized and evaluated series of these derivatives, leading to the identification of several highly potent compounds. For instance, compound 6o was identified as a particularly potent derivative against both HCT-116 (colon) and MCF-7 (breast) cancer cell lines.[6][7] Similarly, compound 11h demonstrated significant anticancer activity against four human cancer cell lines (MGC-803, EC-9706, HeLa, and MCF-7), with IC50 values ranging from 2.0 to 4.5 μM.[8][9]
The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the phthalazine scaffold are crucial for anticancer activity. Bioisosteric modifications at various positions have been explored to optimize the interaction with the target enzyme, often drawing comparisons to established inhibitors like sorafenib and vatalanib.[6][7]
| Compound | HCT-116 (IC50, µM) | MCF-7 (IC50, µM) | MGC-803 (IC50, µM) | EC-9706 (IC50, µM) | HeLa (IC50, µM) | Reference |
| 6o | 7 ± 0.06 | 16.98 ± 0.15 | - | - | - | [6] |
| 6m | 13 ± 0.11 | - | - | - | - | [6] |
| 6d | 15 ± 0.14 | 18.2 ± 0.17 | - | - | - | [6] |
| 11h | - | 4.5 ± 0.4 | 2.0 ± 0.2 | 2.2 ± 0.2 | 2.8 ± 0.3 | [8][9] |
| Sorafenib | 5.47 ± 0.3 | 7.26 ± 0.3 | - | - | - | [6] |
| 5-Fluorouracil | - | 25.1 ± 1.8 | 20.4 ± 1.5 | 18.5 ± 1.3 | 28.2 ± 2.1 | [8][9] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized s-triazolo[3,4-a]phthalazine derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Sorafenib). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The s-triazolo[3,4-a]phthalazine scaffold has demonstrated promising activity against various bacterial and fungal strains.
Spectrum of Activity and Key Derivatives
Several synthesized series of these compounds have shown notable inhibitory effects, particularly against Gram-positive bacteria like Staphylococcus aureus.[1][10] In some cases, broad-spectrum activity has been observed. For example, one derivative, designated 5l , exhibited inhibitory activity against all tested bacterial and fungal strains in a particular study.[10] This suggests that the scaffold can be modified to target a wide range of microorganisms.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Other Strains | Reference |
| Series 5 | 16-128 | - | [1] |
| 5l | Active | Active against all tested bacterial and fungal strains | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Anti-inflammatory Activity: Modulating Inflammatory Responses
Chronic inflammation is implicated in numerous diseases, creating a demand for novel anti-inflammatory drugs. Certain s-triazolo[3,4-a]phthalazine derivatives have been synthesized and evaluated as potent anti-inflammatory agents.[11]
Efficacy and Key Derivatives
In preclinical studies, several 6-alkoxy(phenoxy)-[6][8][9]triazolo[3,4-a]phthalazine-3-amine derivatives have demonstrated significant anti-inflammatory activity.[11] Notably, compounds 6h and 6s showed higher inhibition of inflammation than the standard drug Ibuprofen in the carrageenan-induced paw edema model.[11]
| Compound | Anti-inflammatory Activity (% Inhibition) | Time Post-Administration | Reference |
| 6h | 81% | 0.5 h | [11] |
| 6s | 83% | 0.5 h | [11] |
| Ibuprofen | 61% | 0.5 h | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
-
Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., Ibuprofen), and test groups for different doses of the phthalazine derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Anticonvulsant Activity: Potential in Neurological Disorders
The s-triazolo[3,4-a]phthalazine nucleus is also a valuable pharmacophore for the development of anticonvulsant agents.[12] A number of derivatives have shown potent activity in preclinical models of epilepsy.
Mechanism of Action and Key Derivatives
The anticonvulsant mechanism for some of these compounds is suggested to involve the enhancement of GABAergic neurotransmission, as they show activity against seizures induced by GABA antagonists like pentylenetetrazole and thiosemicarbazide.[13]
Compound 14 emerged as a particularly promising candidate, with an ED50 value of 9.3 mg/kg in the maximal electroshock (MES) test and a protective index significantly higher than the standard drug Carbamazepine.[14] Other derivatives, such as 3f and 3s , also displayed potent anticonvulsant effects.[13]
| Compound | MES Test (ED50, mg/kg) | Protective Index (PI) | Reference |
| 14 | 9.3 | >10.7 | [14] |
| 3f | 7.1 | 5.2 | [13] |
| 3s | 11.0 | 8.0 | [13] |
| Carbamazepine | - | - | [14] |
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Group mice and administer the test compounds, a standard drug (e.g., Carbamazepine), or the vehicle, typically via i.p. injection.
-
Induction of Seizure: At the time of peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The absence of the tonic hind limb extension is considered the endpoint, indicating that the compound has protected the animal from the induced seizure.
-
Data Analysis: Calculate the ED50, the dose of the drug required to produce the desired effect in 50% of the animals.
General Synthesis Strategy
A common and efficient route for synthesizing s-triazolo[3,4-a]phthalazine derivatives begins with phthalic anhydride. The synthesis typically involves several steps, including the formation of the phthalazine core, followed by the cyclization to form the fused triazole ring. This multi-step process allows for the introduction of various substituents at different positions, enabling the creation of a diverse library of compounds for biological screening.[10]
Conclusion and Future Perspectives
The s-triazolo[3,4-a]phthalazine scaffold is undeniably a highly versatile and promising framework in the field of drug discovery. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The extensive research into their anticancer properties, particularly as VEGFR-2 inhibitors, highlights their potential in oncology.
Future research should focus on several key areas. The optimization of lead compounds through detailed SAR studies is essential to enhance potency and selectivity while minimizing off-target effects. Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to assess the drug-like properties of the most promising candidates.[6] Furthermore, elucidating the precise molecular mechanisms of action for the various biological activities will provide a stronger foundation for rational drug design. The translation of these promising preclinical findings into in vivo efficacy studies and eventually clinical trials will be the ultimate measure of their therapeutic potential. The continued exploration of the s-triazolo[3,4-a]phthalazine scaffold holds significant promise for the development of next-generation therapies for a variety of human diseases.
References
-
El-Helby, A. A., Sakr, H., Ayyad, R. R., El-Adl, K., Ali, M. M., & Khedr, F. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1184–1196. [Link]
-
Xue, D. Q., Zhang, X. Y., Wang, C. J., Ma, L. Y., Zhu, N., He, P., Shao, K. P., Chen, P. J., Gu, Y. F., Zhang, X. S., Wang, C. F., Ji, C. H., Zhang, Q. R., & Liu, H. M. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 520–527. [Link]
-
Xue, D. Q., Zhang, X. Y., Wang, C. J., He, P., Shao, K. P., Chen, P. J., Gu, Y. F., Ren, J. L., Shan, L. H., & Liu, H. M. (2014). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(4), 1236–1238. [Link]
-
Xue, D. Q., Zhang, X. Y., Wang, C. J., Ma, L. Y., Zhu, N., He, P., ... & Liu, H. M. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. ResearchGate. [Link]
-
El-Helby, A. A., Sakr, H., Ayyad, R. R., El-Adl, K., Ali, M. M., & Khedr, F. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. PubMed. [Link]
-
Quan, Z. S., Zhang, W. N., Tian, Y. X., Wang, X. Y., Guan, L. P., & Piao, H. R. (2010). Synthesis and anticonvulsant activity evaluation of 6-substituted-[6][8][9]triazolophthalazine derivatives. Archiv der Pharmazie, 343(5), 282–289. [Link]
-
Unknown Authors. (n.d.). Synthesis and Antimicrobial Activities of Novel 1,2,4-Triazolo[3,4-a]phthalazine Derivatives. Semantic Scholar. [Link]
-
Unknown Authors. (2010). Synthesis and Anticonvulsant Activity 6-Alkoxy-[6][8][9]triazolo[3,4-a]phthalazin-3(2H)-ones. Semantic Scholar. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Otaibi, F. M., ... & Youssif, B. G. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(31), 22171-22191. [Link]
-
Quan, Z. S., Sun, J. F., Tian, Y. X., Piao, H. R., & Cui, J. (2010). Synthesis and anti-inflammatory activity evaluation of some novel 6-alkoxy(phenoxy)-[6][8][9]triazolo[3,4-a]phthalazine-3-amine derivatives. European Journal of Medicinal Chemistry, 45(5), 2031–2036. [Link]
-
Zhang, Q., Xue, D., He, P., Shao, K., Chen, P., Gu, Y., ... & Liu, H. (2014). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4- a ] phthalazine derivatives. Scilit. [Link]
-
Unknown Authors. (2011). Synthesis & Evalution Of Triazolo Phthalazine Derivatives As Anticonvulsant Agents. Semantic Scholar. [Link]
-
Quan, Z. S., Kang, S. K., Piao, H. R., & Cui, J. (2009). Synthesis and anticonvulsant activity of 6-alkoxy-[6][8][9]triazolo[3,4-a]phthalazines. Chemical & Pharmaceutical Bulletin, 57(3), 253–257. [Link]
-
Unknown Authors. (n.d.). Structures of selected triazolophthalazines with potent anticancer activity against hepatocellular carcinoma. ResearchGate. [Link]
-
Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]
-
El-Farargy, A. F., Ayyad, R. R., & El-Reash, G. M. A. (2020). Design, Synthesis and Anticonvulsant Activity of Some New Acetanilide Derivatives Incorporating Phthalazine. Journal of Heterocyclic Chemistry, 57(11), 3894-3902. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Otaibi, F. M., ... & Youssif, B. G. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. [Link]
-
Unknown Author. (n.d.). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Bentham Science. [Link]
-
Unknown Author. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. [Link]
-
Unknown Author. (n.d.). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. MDPI. [Link]
-
Unknown Author. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]
-
Unknown Author. (n.d.). Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. ResearchGate. [Link]
-
Unknown Author. (n.d.). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][6][9][10]thiadiazole Derivatives. MDPI. [Link]
-
Unknown Author. (n.d.). Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). Letters in Applied NanoBioScience. [Link]
-
Pal, D. K., Saha, S., & Kumar, S. (2022). Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Indian Journal of Experimental Biology (IJEB), 60(04), 284-290. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 6. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme | Bentham Science [benthamscience.com]
- 7. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity evaluation of some novel 6-alkoxy(phenoxy)-[1,2,4]triazolo[3,4-a]phthalazine-3-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmatutor.org [pharmatutor.org]
- 13. Synthesis and anticonvulsant activity of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant activity evaluation of 6-substituted-[1,2,4]triazolo[3,4-a](tetrazolo[5,1-a])phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Mechanism of Action of Triazolophthalazine Compounds
Foreword: Beyond the Phenotype
The triazolophthalazine scaffold represents a privileged chemical structure in medicinal chemistry, with derivatives demonstrating a compelling range of biological activities, most notably as anti-cancer agents.[1][2] Initial phenotypic screens—observing that a compound induces cell death in a cancer cell line, for instance—are merely the prologue. The true narrative of a drug candidate's potential lies within its mechanism of action (MoA). Understanding the precise molecular interactions that drive a biological outcome is not an academic exercise; it is the cornerstone of modern drug development.[3] It allows us to predict efficacy, anticipate toxicity, design rational combination therapies, and ultimately, select patient populations most likely to benefit.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically unravel the MoA of novel triazolophthalazine compounds. We will move beyond rigid templates, adopting a logical, phased investigatory workflow that begins with unbiased discovery and culminates in high-confidence target validation and functional characterization. The causality behind each experimental choice is emphasized, ensuring that the described protocols form a self-validating system for generating robust, actionable data.
Phase 1: Hypothesis Generation — Unbiased Target Identification
The journey begins with a fundamental question: To which protein(s) does our active triazolophthalazine compound bind in the complex milieu of a cell? Answering this requires unbiased, exploratory techniques designed to generate a list of high-probability candidates.[4]
Affinity-Based Chemical Proteomics
The most direct method to identify a compound's binding partners is to use the molecule itself as a "bait" to "fish" for its targets from a complex protein mixture.[5][6] The foundational technique is Affinity Chromatography coupled with Mass Spectrometry (AC-MS).
This method relies on the physical interaction between the compound and its protein target. By immobilizing the compound on a solid support (beads), we can selectively capture its binding partners from a cell lysate. Proteins that do not bind are washed away, and the specifically bound proteins are then eluted and identified using high-resolution mass spectrometry. This provides a direct physical link between the compound and a potential target.
-
Probe Synthesis: Synthesize an analog of the parent triazolophthalazine with a linker arm (e.g., polyethylene glycol) terminating in a reactive group suitable for covalent attachment to a solid support.[6] Crucially, this analog must be tested to ensure it retains the biological activity of the parent compound.
-
Immobilization: Covalently couple the synthesized probe to activated agarose or magnetic beads (e.g., NHS-activated sepharose).
-
Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to preserve native protein structures. Clarify the lysate by high-speed centrifugation.
-
Incubation: Incubate the clarified cell lysate with the compound-conjugated beads. A parallel incubation with control beads (without the compound) is essential to identify non-specific binders.
-
Washing: Vigorously wash the beads with lysis buffer to remove proteins that are not specifically bound to the immobilized compound. The stringency of the washes is a critical parameter to optimize.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing pH, increasing salt concentration, or using a denaturing agent like SDS.
-
Protein Identification: The eluted proteins are resolved by SDS-PAGE, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their identity.[5]
Phase 2: Target Validation — Confirming Direct Engagement in a Cellular Context
A list of potential binders from an affinity screen is just the beginning. It is imperative to validate that the compound directly engages the proposed target within an intact cell.[7][8] The gold-standard technique for this is the Cellular Thermal Shift Assay (CETSA®).[9][10]
Cellular Thermal Shift Assay (CETSA®)
CETSA operates on a fundamental biophysical principle: the binding of a ligand (our compound) to a protein target typically increases the protein's thermal stability.[11] When heated, proteins unfold and aggregate. A stabilized protein will require a higher temperature to denature. By measuring the amount of soluble protein remaining at various temperatures, we can detect this "thermal shift" as direct evidence of target engagement in a native cellular environment.[9][12] This approach is powerful because it assesses engagement within intact cells, accounting for factors like cell permeability and intracellular metabolism.[10]
-
Cell Treatment: Culture cells to ~80% confluency. Treat one population with the triazolophthalazine compound at a desired concentration and another with vehicle (e.g., DMSO) for a specified time.
-
Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into multiple PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Immediately cool to 4°C.[13]
-
Lysis: Lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Separate the soluble protein fraction from the heat-induced aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration (e.g., via BCA assay) to ensure equal loading. Analyze the samples by SDS-PAGE and Western blot using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. For both vehicle and compound-treated samples, plot the percentage of soluble protein remaining (relative to the unheated control) against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[9]
Complementary Biophysical Validation
While CETSA is excellent for cellular validation, traditional biophysical techniques using purified protein can provide quantitative binding parameters.
| Technique | Principle | Key Output | Causality Insight |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event.[5] | Dissociation Constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile of the interaction. Considered the "gold standard" for measuring binding affinity in solution. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a compound flowing over a sensor chip binds to an immobilized target protein. | Association rate (kon), Dissociation rate (koff), Dissociation Constant (Kd) | Reveals the kinetics of the binding interaction (how fast it binds and dissociates). |
Phase 3: Functional Characterization — Deciphering the Consequence of Binding
Confirming that a triazolophthalazine binds a target is a critical milestone. The next phase is to determine the functional consequence of that binding event. Based on extensive literature, triazolophthalazine derivatives frequently act as inhibitors of two major enzyme classes: protein kinases and phosphodiesterases (PDEs).[1][14]
Case Study A: The Triazolophthalazine as a Protein Kinase Inhibitor
Many triazolophthalazines have been developed as kinase inhibitors, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a prominent target in anti-cancer research.[15][16] Kinases are central nodes in cellular signaling, and their inhibition can have profound effects.[17]
-
Biochemical IC50 Determination: The first step is to measure the compound's potency against the purified target kinase. This is typically done via an in vitro kinase assay that measures the transfer of phosphate from ATP to a substrate peptide. The concentration of the compound that inhibits 50% of the enzyme's activity is its IC50 value.[1][15]
-
Kinome Profiling: A single IC50 value is insufficient. A drug's safety and efficacy are critically dependent on its selectivity. Kinome profiling involves screening the compound against a large panel of diverse protein kinases (often >300) to identify potential off-target activities.[18][19][20] This is crucial for predicting potential side effects. Commercial services are widely available for this purpose.[17][21]
| Target Kinase | Compound X (1 µM) - % Inhibition | Notes |
| VEGFR-2 | 98% | Primary Target |
| PDGFRβ | 85% | Structurally related kinase, common cross-reactivity |
| c-Kit | 79% | Structurally related kinase, common cross-reactivity |
| SRC | 25% | Moderate off-target activity |
| CDK2 | 5% | High selectivity against this cell cycle kinase |
To prove that the compound inhibits the target kinase in cells, we must look at the downstream consequences. Kinase inhibition should lead to a decrease in the phosphorylation of its direct and indirect substrates. Phosphoproteomics is a powerful, unbiased mass spectrometry-based technique to globally profile these changes.[22][23]
-
Sample Collection: Treat cells with the triazolophthalazine inhibitor or vehicle. Lyse cells in a urea-based buffer containing a cocktail of protease and, most importantly, phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]
-
Protein Digestion: Reduce and alkylate cysteine residues, then digest proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: This is a critical step due to the low stoichiometry of phosphorylation. Incubate the peptide mixture with titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads, which selectively bind to negatively charged phosphopeptides.[24]
-
Washing and Elution: Wash the beads to remove non-phosphorylated peptides. Elute the enriched phosphopeptides using a high pH buffer.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry to identify the specific phosphorylation sites and quantify their abundance changes between treated and untreated samples.[25][26] A significant decrease in phosphorylation on known VEGFR-2 pathway substrates would provide strong functional evidence of target inhibition.
Case Study B: The Triazolophthalazine as a Phosphodiesterase (PDE) Inhibitor
The triazolophthalazine scaffold is also found in inhibitors of phosphodiesterases (PDEs), enzymes that hydrolyze the second messengers cAMP and cGMP.[14][27] PDE5 inhibitors, for example, are well-known drugs that increase intracellular cGMP.[28][29]
-
Biochemical IC50 Determination: Similar to kinases, the potency against the target PDE is determined using an in vitro enzymatic assay. A common method is a coupled-enzyme assay where the GMP produced by PDE5 from its substrate cGMP is further processed to generate a detectable signal (e.g., colorimetric or fluorescent).[30][31] The IC50 is the concentration of the compound that causes 50% inhibition.
-
Intracellular Second Messenger Quantification: The functional consequence of PDE inhibition in cells is the accumulation of its substrate. If a triazolophthalazine inhibits PDE5, we expect to see an increase in intracellular cGMP levels. These second messengers can be accurately quantified using commercially available Enzyme-Linked Immunosorbent Assays (ELISAs) or Homogeneous Time-Resolved Fluorescence (HTRF) assays. This provides a direct, quantitative readout of the compound's effect on its target's function within the cell.
Conclusion: Building a Coherent Mechanistic Narrative
Elucidating the mechanism of action for a novel triazolophthalazine compound is a systematic process of building a layered, evidence-based argument. It begins with the unbiased identification of binding partners, proceeds to the rigorous validation of direct target engagement in the complex cellular environment, and culminates in the functional characterization of the biochemical and cellular consequences of this engagement. By integrating affinity proteomics, biophysical methods like CETSA, and functional assays such as kinome profiling and phosphoproteomics, researchers can construct a coherent and compelling narrative that defines a compound's therapeutic potential and guides its path forward in the drug discovery pipeline.
References
- Target Identification and Validation (Small Molecules) - University College London. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvHXa-_F5vJrLPuEeVigEnRpmk0WJS_NQc9ek6hauAnjeyOf_1yd2TRAnUqeuDgTkJJLIOYydQG5WGbwMui-Ku88dR_JB5jt7I4tBvBtO2_vIP2FfEEx6IhNIEyK4zRP01PDuIZT5kP4Wj3FndvAEzlZFjeIB0ykwqAbDrNJZVjbyLnpQqMziFUip7T86cS6sSq906PK7usDcVuON6EwUyls7UOaY=]
- Kinome Profiling Service | MtoZ Biolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ-_XWwP7tRsNSPUg7NTaHSAO8fMbKTb0jZOuDZgK-QzgcFnIRDCoDFoTdwy7j8cDCAfgDKFSUs4lqxF2TO1hcX5gnp7VkeAWGxDO55gWNIOiZCHFtq-47Hkxr4JFeCh_uS9eevKZq8GrVfNxprq-Pk0f9WwQ=]
- Activity-Based Kinase Selectivity and Profiling Services - AssayQuant. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE01io-RAzLYl8MkZHwhro2A2qy1xTkhBzdTU5iMCllcw3uM0XId-BkUBrmVfFdgQF5gpcJ5BdOpqHYRw8cmsVA3nKVR9Frdb3G4mzELuSaXjih-XtKlTzIgn7a_t-jUe0XkyR6HfUBhLZsESxKNr3-NrgKHQz5w9vT]
- 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine | 54687-66-0 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCVaXmNyGbl7FGFztG6T0obN6Rbt3y2K2CYzqco24fpo2d9sgKbao2UG_ap5-MQ8St-On-dFXXg-g9PKcoVcEZ4K-o7T3bBWDI-fLvEMqn0Ro3-_5PnyEAp2O4BAFUOp0m0alV]
- Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJhRXoe2pOG9ByudZtdM1ImIDvMVt-vqVA73gXSgim8_AFmdZd4nRUhqYyxfWEp8QT6oLrZV6SnmBckoApRoV7uOMzzjPwwF1bRRQUHE5TXt5zqjHhpNySIVqlkooWltEHu5-Feb9qORmwB]
- Kinase Panel Screening and Profiling Service - Reaction Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUR3zqeWGxybbx6IXr_QcFUKdkGF8jVFJd8w3mj0pXgFmXPeyyQjXTSAT_9ra-iUhxQB6_e89L6bk9LyP38BtT5orZiDxqgA6PDykqALp21dNjU4X-lfxD2xiMJp8EOJsAigUA2Z2EFwO_z7OiKcZl99nzryVkTR6GMRmKsk1Sqb7GWGSoHJzx-r93CVXK]
- A Technical Guide to Target Identification and Validation for Novel Small Molecules - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElp1iQLaSzq2VG76nKOg0nqfjHbzr5d2WyIdtDbS0nT9OTJcttVa1Daib8sgQxN-qvudR1DbnI-rR5pDoql8h0QlTKtqA4shYm2WNanXAspSNZrSDI8sdq9yvUPZjgc-jzack6VN8HyAZic06LY3Gf6mq5mQ5qBliZvHkPL3HOzsqrlsyStKlpHrxh5wRRQwTCXHTko3CjjZZ_Eorh37tjDx-WFDTkR87ErdMJ8grUxQ==]
- Kinase Panel Profiling I Pharmaron CRO Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwjpQN_91CUIxfkwMSoApYnK-Xz_7KjvjVZmFdA5fuCmnwDIfiZoWJMTeN_H2GOhUkyxCL_J7KPkeTiWztcJmiuuBn7R6GZBKyzpJvLunOqirBTlgF6mlarFg-Nwbdg8dOGam0GxSp9koqhKzsbtmp3ChjeJsNc_HX7PDObUgJDgM4iD2bs-uLMJoqmdDTQixABimx]
- Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFuGEtHL0obGVmIkKq39l6CFn1Q2LesLujyNvpS_eq10x9Dcfhh9bL__yYGCobgOl63uEaJPaoU162zj-2PT1g02-s5JA9dBn0pKyPS6j950zcqaIzbLegM4yrVBgwf_T_qpKk]
- Structures of selected triazolophthalazines with potent anticancer activity against hepatocellular carcinoma. - ResearchGate. [URL: https://vertexaisearch.cloud.google.
- Kinome Profiling - Oncolines B.V. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYV_O3231UryxqtiPEchwk7oigTBmQW0zDTKwuLchab4xa_Dy6yemb2Z9162InhtnnbzmeWrNO7mRSyHA1IVMbjUy-esVKDca0laTbETkbdojkjGQ8HyApB89pCG6sQW_vSTvg_LQ3USnYGBK6ESkpmI-C]
- Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3gNfz2JgUekjvMI00bwxQPgvpYKtMalhVeX0kQ491LAI_pNrcBvHHD838MBYpjxHw3tJ4tOIRlSkBvr1kiYR43JtiaCjy13yoKa1CUWzGgJ-oTjfoX-Rm6qns77tBKgaWNOmaYus-1w0FEmvuPlN7pAWg7p9NErRgnkCSr5xoOJxiZ8davmXtQKRLPnjKUp64pKrcu2SP8QmfADcsSg==]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK_F6Kt2eC_9LxGNeHFx01iSlOMqaJmgxKx720Y8QYrMT18uKYm2gbMsydsr--8Fv3Brcgypwiq5KKvEbR00YQGYNFl0zOZEngLx7gPb12Asr1UiuwU1yGk8UoMPYwHeYPXD8C5B7fy5CBink9lSdtNZ3-DprR1iaOttoVt54Vm2SuQsJVNaI=]
-
Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl benzyl)[7][17][32] triazolo[3,4-a] phthalazine derivatives. World Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6ci0fQ6RyncOHmXVLklZgTA18uo-pBCSNsmsklc9p8vnpdHPgO_5-pdO_zW5snqZXZrbyEY2yMSPvTAVBvWm6nCeT79j3wLR7cHYQNHhy8IqVhVKel4C8FTnGQeB4xpc-4Jvj2yYBanqUkw-3lyRZUCvcaiS2bDBHzTpcEEnt2Sn76S0ZYfvd2XFVu4xsFecXFIb697geT8xCQ4IWN7_12Q==]
- Identification and validation of protein targets of bioactive small molecules - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7iM05Au0ie5K4YW3A4_FgkIA3joJgR53P1uZsbBUct4ikBANeLodHd-q7FYSH9NDzFARlxQBNBAMnDF-tKal6mOlV34dKyaEtybZD_o1zAndeiWxGDjzi0DEqAqSBpMNvx_SzYBS88HUvCUk89DtRSrumR-sruxKjgbut3JkhnH6k1waXsDUoocywbWOnzwWhIQBuBmnbg5UcfZKxz9Iu0X3lTQ44CvjqKTZAJCcuIA0DevcbPVZADW5Ggg==]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz4FxAnxbk-UH2W3chiVJU8cG9LjJoWG7o6bSXXhES9gMHUsxhbqQidcLGnb5jSmsmZAT6z3DnWUzIahuJMCuqgMHvWKDX_GdlWimLTrz_8Jd1r9Eiu-WNuM57CUvqRkEc3_gnanr01A==]
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCkLGVotqrwnlomuq0ZVQ75FOBbKI_dTMW9pwcNj5jIGV75ONXEaONtRuSqQbrrRc8em4dTUphzVrZ6nnrlqPNranB1nYnRGRzIUEg0a2u1ELYy6T3quYt7WDmZtSCTd7SFu3f2-TPLHjA_HGM]
- Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsLL70USQRfW7T1LmvPTvznzuRBcICfQomnlqo9jTNad9-2x8H8RK8NmkIgZqODetx1YZltqg5WfbroLsCTgUJgmvZ0Y8nbaQGef_YjFhAKfS_uZn6i3SlIaqK1aTy6Md2nzwgAJhWUaoNis0H9nkR1C3EKRJ2Zhqd7wx6EnRlX01bEZe2TQ==]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT5QK-JqOquD5SUiZFh-blwh-iTKp9sO4w17s5XAOypzuHaPjlpk7pUrObUO2HfYxRYDKrn_G_WcSpdahk0vXi8Sh0IuISpSJXr5DTTgV9hkllWruxKzghP1TJvTt-78FbZFavRdJ5auIA-c0=]
- Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuunPvMQnG8rr80MVASzTAlLkzqbxy2m1sHuQ5vmS1gnFhqnb57xuX0ZlmRzJvPG-vC5krTM5oU1v7FM7HgMXbYJ8UcNiFrFTOauBpC6pT9w5wbi0sH4mv-soomAx-YFzO_aau]
- Thermal shift assay - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcbFTtEt9e-8Pz-2z_Y854IpmRj7BB5749gz3CZ9QnEbpGnZFEC8c1SG4S2q2c_Zbi8_JL8rb3nf8RgVtdu_e2B0FVH_HFM3NdNEt8aHBvqadEcE55hDpJFPcQUj0XBSFOYA3I3Lx37VZeZqk=]
- Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives PMID. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW6SNsg174dtaPqs14Jm-8buzmZxuRkNnX90z9JrpdAr-7fAxsRZrf6lcILHiruXw1Mf93ZS-CdOabEh4-CGAVdSh56h2fOHLRP3OwTV7mQ29Utjuj5yK6pvM7_diYiCjyPCL-K5Rq5MtBwtfDjap3X9HzOz3WjQ==]
- Target identification and mechanism of action in chemical biology and drug discovery - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOo_rcfy64Yw03bt7SKg_YLBhex6IsVJwDqcvU0ozEIXUv_eko_ibluOtc2uiS0nPhfenmhurym3gxz_nliekmS7ih_pjAdENvnmAduaA8ltwFEKeifz2ZJYiFar6ckrnSLJbebyqIOKtcwIQ=]
- Proteomics - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzazycIxEu6vHN4U56JGYWtD9PxnnZhXAmoFjxXd7HELQhMVtHRoMl47EhTqqw2iAfjNKrkQ19uwgP2HhB7RlC1bmKJGmyMtc5Nw8qSNGygCyB-Ud-OhVHqPtwE8dyNsGCjgE=]
- A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy8AqClR0UPsMpcLAoG1Yt82U1ERcQ-rLKgQ3BouYiuKStU9mvKX3LTH3uVGGnOhOpeOWrPC-JnFEaRJzRXFrFUl0jOI24IXMgojD1LB1fqyK3pWF7QXkGjZkCyPFFKbvHfNrV4DPJPBm6PIID]
- Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery - Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaMxnOZRUuQ2BkcRSlqPXGEXLHwpxUZp9kj4wfXaosC2hORiT1Geeub3o2sDw5jZpWfzjJxOyjzEI5_7Lw54-wvYZ301PmqwRzGcLimmbVf1d65ael9L52tL9O0ND9skxs9v21eYUnrnXc9hehGMxEVuit0s7yDClSL69qSC7TAWInb3ojMXpjHyggA5C7vC_tVOotC0ry-1xQwIVGkLHO0ijBnCAXiPWe-jFrLttQbnYG8DKEPW2gg9n4o-PL43hmxoIKWd_I262RRw==]
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzZlHMJVpXh_RV__8t-lxGheI8LD-ohjEDEzZjdBNJU6o0l1Q-Pl9YhBEHhQTNcvo3vkqx0dRgfHX17YcEp02VWnrIOfRcsq_a2m68n3feDz0TlU0ZtX31Up6LzsmcOOE6HCX5qC1ySmLyOaHt1YFDATAnnl9BR6nrr3dtwvvRwJjg0DCfC2mZDRd7UmROag==]
- A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh1rbFcCg5mGtmDBRIsfVwj8LH892m_UWnuC_oBOJFfyFf6myy9NcS4b7cTmVQj6a9ozCM9IvuWBe0tgDAaZlVLut-aFWEeLYQh9pXWvIzr5QSLps3t-8yR4XjzgTHYD-1A7Zhf6Kf-R8tREDm]
- Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1YazMXC07CG1596PGeVTPY0h3pS5uHgRwnRmu_RWfnkzCux1g1hIuOZn20RaBW6cmfsbFxrC4U_P_4hrQHfUppCo0AGIM_E-c39WwMDK1EhxFx4GVd9zbqcUFim4Pj8M8gQ42]
- Targeting Proteomics to Decipher Biology for the Drug Development Pipeline - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7zau-04Zh2PbOZ_InPfx1xE-9lfLf99fQM6YfjDRvMkdJylCT0sQxsQ5Mpk8nVjIa7BJ9pw5XAqCR6ULpC4dH49_y9GVDK6hXpgIpbWtEn5khNRN46UvqgnRBbJ-gHMW9eZ-apk0=]
- Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor - BellBrook Labs. [URL: https://vertexaisearch.cloud.google.
- Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV. [URL: https://vertexaisearch.cloud.google.
- Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdmN3d06G5FkI7V4OU3yppHL3MUjQjPVQFZ6KDGvCOZBjl0O4psnneGf2F9p5mEtVs0PzTLMM2-RkxMij8iFlA7-TkibWFkf5QxYMdRiQIcN3lZ0Zyf6vG8f_7ljrISW_Inu2TAzrXMcRj6R4=]
- Triazoloquinazolines as a novel class of phosphodiesterase 10A (PDE10A) inhibitors - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD9y1N3nOEj8jXYkPCxUg8y110zELIErADe4FCsvyrP0ywdbpa77IaBaizUnCZsxDDcmJeGCa_l615NyL0qe0LD3KP7z0J2vUPs_vFQar6O0hfBcNEB4iX0sUrBX5aJsCGRfTA]
- Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1dCSPMcR0u6r6CN7meJoczD_ttexUJ4BmogsNlkISU5iSP00353apCZDPF2Tnw-FPccIncP4i9uO8DPUonzTr5vi6Ii3v7WwxlaossJSA6bQguh6BNhWqrz21tWcVpe3L64JbIGsKehlLvXA=]
- Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ7qPd6eaRybsfs0nedFdFhtZ-KrDWOeKrw8-Bshr2eWNuYG1XyYOcXSpV-6Cgz-9azXLAoPFhfoLJqXxG5lNsUW3b6407ygG8dSWC3iwHm8KpkOG8C7iPMlP0A6m0RQy20NB-XYY3Ig==]
- PDE5 inhibitors: List, how they work, foods, and more - Medical News Today. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4H_T10B5HH3SA4HcDFz3tbXkW3gQtHA-msF9vAh-djB9YCLwZ61H09AF1TYQEIfounDlMOCBcE9Lap3VpCSpf75X2XBDQCwxUXpuDp7n_NKmR2Uv9Yn3HIcdWRvXHIH7T2CY0EognB8TrFu2aH7ExdSetvZuiU1lLqHhq]
Sources
- 1. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme | Bentham Science [benthamscience.com]
- 2. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives PMID: 25086915 | MCE [medchemexpress.cn]
- 3. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. annualreviews.org [annualreviews.org]
- 10. news-medical.net [news-medical.net]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. assayquant.com [assayquant.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 21. pharmaron.com [pharmaron.com]
- 22. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 23. Proteomics - Wikipedia [en.wikipedia.org]
- 24. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 30. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 31. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
An In-depth Technical Guide to Determining the Solubility Profile of 3-Bromo-s-triazolo[3,4-a]phthalazine for Pharmaceutical Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 3-Bromo-s-triazolo[3,4-a]phthalazine. Given the critical role of solubility in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, establishing a detailed solubility profile early in the development process is paramount to mitigating risks of costly late-stage failures.[1][2] This document offers not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation, ensuring a robust and reliable assessment of this promising heterocyclic compound.
Introduction to 3-Bromo-s-triazolo[3,4-a]phthalazine and the Imperative of Solubility Profiling
3-Bromo-s-triazolo[3,4-a]phthalazine is a heterocyclic compound belonging to the triazolophthalazine class.[3][4] Phthalazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticonvulsant and anti-inflammatory agents.[5][6] The parent compound, s-Triazolo[3,4-a]phthalazine, has the chemical formula C9H6N4.[7] The bromo-substituted derivative, with the formula C9H5BrN4 and a molecular weight of 249.07 g/mol , presents a unique physicochemical profile that warrants thorough investigation.[3]
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to erratic absorption and insufficient drug concentration at the target site, rendering an otherwise potent compound ineffective. Therefore, a comprehensive understanding of the solubility of 3-Bromo-s-triazolo[3,4-a]phthalazine in a variety of common laboratory solvents is an essential first step in its preclinical development. This guide will detail the methodologies for establishing both kinetic and thermodynamic solubility, providing a complete picture of the compound's behavior in solution.
Theoretical Considerations and Solvent Selection Rationale
The solubility of a compound is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar polarity. The structure of 3-Bromo-s-triazolo[3,4-a]phthalazine, with its fused aromatic rings and nitrogen heteroatoms, suggests a degree of polarity. The bromine atom adds to the molecular weight and can influence intermolecular interactions.
For a comprehensive solubility profile, a diverse range of solvents should be selected, encompassing:
-
Polar Protic Solvents: Such as water, methanol, and ethanol. These solvents can engage in hydrogen bonding and are crucial for understanding aqueous solubility and behavior in biological fluids.
-
Polar Aprotic Solvents: Including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN). These solvents have high dielectric constants but do not donate hydrogen bonds. DMSO is a common solvent for initial stock solutions in high-throughput screening.[8]
-
Nonpolar Solvents: Such as toluene and hexane. While less relevant for biological systems, understanding solubility in these solvents can be important for synthesis, purification, and formulation processes.[9]
-
Biologically Relevant Buffers: Aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) are essential for predicting the compound's behavior in the gastrointestinal tract and blood.[10] The pH-dependent solubility is particularly important for ionizable compounds.[1]
Experimental Methodology for Solubility Determination
Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's properties. Kinetic solubility is often determined in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development.[1][11]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[1] This method is susceptible to supersaturation and precipitation over time. Nephelometry, which measures light scattering from suspended particles, is a common high-throughput method for determining kinetic solubility.[12]
Experimental Workflow for Kinetic Solubility Determination
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[9][13]
Step-by-Step Protocol for the Shake-Flask Method:
-
Preparation: Add an excess amount of solid 3-Bromo-s-triazolo[3,4-a]phthalazine to a series of vials, each containing a different solvent or buffer of interest. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[9]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium.[14]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step, which could alter the solubility.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable and widely used method for this purpose as it can separate the compound of interest from any potential impurities or degradants.[12]
-
Data Analysis: The concentration determined in the supernatant represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
Logical Relationship for Thermodynamic Solubility
Caption: Key stages in thermodynamic solubility determination.
Hypothetical Solubility Profile of 3-Bromo-s-triazolo[3,4-a]phthalazine
The following table presents a hypothetical but plausible solubility profile for 3-Bromo-s-triazolo[3,4-a]phthalazine, based on the general characteristics of similar heterocyclic compounds. This table is intended for illustrative purposes to demonstrate how the experimental data should be presented.
| Solvent/Medium | Solvent Type | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Water | Polar Protic | 25 | < 1 | < 0.004 |
| PBS (pH 7.4) | Aqueous Buffer | 37 | 5 | 0.02 |
| 0.1 N HCl (pH 1.2) | Aqueous Buffer | 37 | 10 | 0.04 |
| Acetate Buffer (pH 4.5) | Aqueous Buffer | 37 | 2 | 0.008 |
| Methanol | Polar Protic | 25 | 150 | 0.60 |
| Ethanol | Polar Protic | 25 | 75 | 0.30 |
| Acetonitrile (ACN) | Polar Aprotic | 25 | 200 | 0.80 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 5000 | > 20.08 |
| Dimethylformamide (DMF) | Polar Aprotic | 25 | > 3000 | > 12.05 |
| Toluene | Nonpolar | 25 | < 10 | < 0.04 |
Note: The values presented are hypothetical and must be determined experimentally.
Interpretation and Implications for Drug Development
Based on the hypothetical data, 3-Bromo-s-triazolo[3,4-a]phthalazine would be classified as a poorly soluble compound in aqueous media. The slight increase in solubility at low pH suggests that the compound may be a weak base. The high solubility in polar aprotic solvents like DMSO and DMF is expected for many organic compounds and makes these solvents suitable for preparing concentrated stock solutions for in vitro assays.
The low aqueous solubility is a significant challenge for oral drug delivery. The Biopharmaceutics Classification System (BCS) uses solubility and permeability to classify drugs.[11] Based on this hypothetical data, this compound would likely fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This information is critical as it guides formulation strategies, such as:
-
Salt formation: If the compound is ionizable, forming a salt can significantly improve its solubility and dissolution rate.
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.
-
Lipid-based formulations: For lipophilic compounds, formulation with lipids and surfactants can enhance absorption.
Conclusion
Determining the solubility profile of 3-Bromo-s-triazolo[3,4-a]phthalazine is a foundational step in its journey from a promising chemical entity to a potential therapeutic agent. This guide has outlined the rationale, experimental protocols, and data interpretation necessary to conduct a thorough and scientifically sound solubility assessment. By employing robust methodologies such as the shake-flask method and analyzing the compound's behavior in a range of pharmaceutically relevant solvents and buffers, researchers can gain the critical insights needed to make informed decisions and develop effective formulation strategies, ultimately increasing the probability of clinical success.
References
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). In-Pharma Technologist. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Toxicity and Drug Testing. [Link]
-
Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 236-267. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
-
Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
-
Synthesis & Evalution Of Triazolo Phthalazine Derivatives As Anticonvulsant Agents. (2011). International Journal of Pharmaceutical Innovations. [Link]
-
Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing amodiaquine hydrochloride. (2018). World Health Organization. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). World Health Organization. [Link]
-
s-Triazolo(3,4-a)phthalazine. (n.d.). PubChem. [Link]
-
A Concise Review on Phthlazine Derivatives and its Biological Activities. (2020). PharmaInfo. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. scbt.com [scbt.com]
- 4. 21537-95-1|3-Bromo-s-triazolo[3,4-a]phthalazine|BLD Pharm [bldpharm.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. pharmainfo.in [pharmainfo.in]
- 7. s-Triazolo(3,4-a)phthalazine | C9H6N4 | CID 97337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. scispace.com [scispace.com]
- 10. who.int [who.int]
- 11. pharmatutor.org [pharmatutor.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Methodological & Application
Synthetic Strategies for 3-Substituted-s-Triazolo[3,4-a]phthalazine Derivatives: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic routes to 3-substituted-s-triazolo[3,4-a]phthalazine derivatives. This class of fused heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document moves beyond a simple recitation of procedures to offer insights into the underlying chemical principles and rationale that guide the synthesis of these valuable molecules.
Introduction to the s-Triazolo[3,4-a]phthalazine Scaffold
The s-triazolo[3,4-a]phthalazine core is a rigid, planar heterocyclic system formed by the fusion of a 1,2,4-triazole ring with a phthalazine moiety. The substituent at the 3-position of the triazole ring plays a crucial role in modulating the biological activity of these compounds, making the development of versatile synthetic routes to introduce diverse functionalities at this position a key focus of chemical research. The general structure is depicted below:
Core Synthetic Pathways: A Mechanistic Approach
Two principal retrosynthetic disconnections guide the majority of synthetic approaches to the 3-substituted-s-triazolo[3,4-a]phthalazine scaffold. The most prevalent strategy involves the cyclization of a pre-formed 1-hydrazinophthalazine intermediate. A secondary, yet valuable, approach begins with a substituted phthalazine, such as 1,4-dichlorophthalazine.
Route 1: Cyclization of 1-Hydrazinophthalazine
This is the most widely employed and versatile route, with 1-hydrazinophthalazine serving as a key building block.[4] The accessibility of this intermediate and the variety of reagents that can be used for the subsequent cyclization make this a preferred pathway.
Caption: General workflow for the synthesis of 3-substituted-s-triazolo[3,4-a]phthalazines starting from phthalazine.
Causality: The initial step involves the conversion of a suitable phthalazine precursor, typically 1-chlorophthalazine, into the highly reactive 1-hydrazinophthalazine. The hydrazine moiety provides the necessary nucleophilic nitrogen atoms for the subsequent triazole ring formation.
-
Materials: 1-Chlorophthalazine, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve 1-chlorophthalazine in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 1-hydrazinophthalazine, will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
The true versatility of this route lies in the diverse array of reagents that can be reacted with 1-hydrazinophthalazine to introduce various substituents at the 3-position of the triazole ring.
This is a straightforward and common method for introducing alkyl and aryl substituents.
Mechanism: The reaction proceeds through an initial acylation of the terminal nitrogen of the hydrazine moiety by the carboxylic acid (or its more reactive derivative like an acid chloride), followed by an intramolecular cyclization with the elimination of water. The acidic conditions often employed catalyze both the acylation and the dehydration steps.
Caption: Synthetic pathway to 3,6-disubstituted-s-triazolo[3,4-a]phthalazines starting from 1,4-dichlorophthalazine.
Mechanism: This route involves a sequential nucleophilic aromatic substitution. The first chlorine atom is displaced by a hydrazide, which then undergoes an intramolecular cyclization, displacing the second chlorine atom to form the triazole ring.
Protocol 2.1: Synthesis of 6-Chloro-3-methyl-s-triazolo[3,4-a]phthalazine [5]
-
Materials: 1,4-Dichlorophthalazine, Acetic hydrazide, n-Butanol.
-
Procedure:
-
A mixture of 1,4-dichlorophthalazine and acetic hydrazide in n-butanol is refluxed overnight. [5] 2. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by column chromatography to yield 6-chloro-3-methyl-s-triazolo[3,4-a]phthalazine. [5] The remaining chlorine atom at the 6-position is now activated towards nucleophilic substitution, allowing for the introduction of various functionalities through reactions like Suzuki coupling or amination. [5]
-
Characterization Data
The synthesized 3-substituted-s-triazolo[3,4-a]phthalazine derivatives are typically characterized by spectroscopic methods and melting point determination.
| Compound | R-Group | M.P. (°C) | ¹H NMR (δ, ppm) |
| 3-Methyl-s-triazolo[3,4-a]phthalazine | -CH₃ | 218-220 | 3.19 (s, 3H, CH₃), 7.80-8.80 (m, 4H, Ar-H) |
| 3-Phenyl-s-triazolo[3,4-a]phthalazine | -C₆H₅ | 245-247 | 7.50-8.90 (m, 9H, Ar-H) |
| 3-Mercapto-s-triazolo[3,4-a]phthalazine | -SH | >300 | 7.70-8.70 (m, 4H, Ar-H), 14.2 (br s, 1H, SH) |
| 6-Chloro-3-methyl-s-triazolo[3,4-a]phthalazine | -CH₃ | 230-232 | 2.75 (s, 3H, CH₃), 7.90-8.70 (m, 3H, Ar-H) |
Table 2: Representative characterization data for selected 3-substituted-s-triazolo[3,4-a]phthalazine derivatives. Note: ¹H NMR data are illustrative and may vary depending on the solvent used.
Conclusion
The synthetic routes outlined in this guide provide a robust framework for the preparation of a wide array of 3-substituted-s-triazolo[3,4-a]phthalazine derivatives. The choice of synthetic strategy will ultimately depend on the desired substitution pattern and the availability of starting materials. The cyclization of 1-hydrazinophthalazine remains the most versatile and widely adopted method due to its simplicity and the broad range of commercially available reagents for introducing diversity at the 3-position. For derivatives requiring substitution on the phthalazine ring, the route commencing from 1,4-dichlorophthalazine offers a powerful alternative. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting synthetic challenges.
References
-
Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]
-
Xue, D. Q., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. [Link]
-
El-Sayed, M. A. A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1447-1463. [Link]
-
Bamborough, J., et al. (2015).T[6][7][8]riazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Medicinal Chemistry Letters, 6(6), 682-687. [Link]
-
PrepChem. (n.d.). Synthesis of 1,2,4-Triazolo[3,4-a]-phthalazine-3-thiol (Compound III-6). [Link]
-
Singh, S., et al. (2010). Pharmacological action and SAR of Phthalazine derivatives-A Review. International Journal of Chemical and Analytical Science, 1(5), 79-87. [Link]
-
Bamborough, J., et al. (2015).T[6][7][8]riazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Publications. [Link]
-
Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Taylor & Francis Online. [Link]
-
Singh, S., et al. (2010). Pharmacological action and SAR of Phthalazine derivatives-A Review. ResearchGate. [Link]
-
Xue, D. Q., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Europe PMC. [Link]
-
El-Sayed, M. A. A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-s-triazolo[3,4-a]phthalazine
Introduction: The Strategic Importance of the Triazolophthalazine Scaffold
The[1][2][3]triazolo[3,4-a]phthalazine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its rigid, planar structure and strategic placement of nitrogen atoms make it an ideal framework for developing potent and selective inhibitors of various biological targets. Notably, derivatives of this scaffold have demonstrated significant potential as anticancer agents, often by targeting key enzymes such as VEGFR-2, and as modulators of other important proteins like bromodomains.[4][5] The functionalization of the triazolophthalazine core is therefore a critical step in the synthesis of novel therapeutic candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[6][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists. The application of the Suzuki coupling to halogenated triazolophthalazines, such as 3-Bromo-s-triazolo[3,4-a]phthalazine, provides a direct and efficient route to a diverse library of 3-substituted analogues, enabling extensive structure-activity relationship (SAR) studies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Bromo-s-triazolo[3,4-a]phthalazine in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss key considerations for successful synthesis and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition to the carbon-bromine bond of 3-Bromo-s-triazolo[3,4-a]phthalazine. This step forms a Pd(II) intermediate.
-
Transmetalation: The organoborane (boronic acid or ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (R) to the Pd(II) complex, displacing the halide. This is the transmetalation step.
-
Reductive Elimination: The two organic groups (the triazolophthalazine moiety and the R-group from the boronic acid) on the palladium center are eliminated to form the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are designed to be a robust starting point for the Suzuki coupling of 3-Bromo-s-triazolo[3,4-a]phthalazine with a variety of boronic acids.
General Workflow for Suzuki Coupling
Caption: General workflow for a Suzuki cross-coupling experiment.
Protocol 1: General Suzuki Coupling with Arylboronic Acids
This protocol is adapted from a procedure used for a structurally similar 6-chloro-[1][2][3]triazolo[3,4-a]phthalazine and is expected to be highly effective for the 3-bromo analogue.[4]
Materials:
-
3-Bromo-s-triazolo[3,4-a]phthalazine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-s-triazolo[3,4-a]phthalazine, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the bromo-substrate should be in the range of 0.1-0.2 M.
-
Stir the reaction mixture at 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-s-triazolo[3,4-a]phthalazine.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters that can be used as a starting point for the Suzuki coupling of 3-Bromo-s-triazolo[3,4-a]phthalazine.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₄ is a reliable choice for a wide range of substrates. For more challenging couplings, catalysts with more sophisticated ligands like dppf or SPhos may improve yields.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and can be beneficial for less reactive substrates. K₃PO₄ is a stronger base that can be useful in certain cases.[7] |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, THF/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Dioxane is a common and effective choice. |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the specific boronic acid and the solvent system used. Higher temperatures are often required for less reactive coupling partners. |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, inefficient base | Ensure the catalyst is active and handled under inert conditions. Increase the reaction temperature. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃). |
| Formation of Homocoupled Product | Presence of oxygen, decomposition of boronic acid | Thoroughly degas the solvent and maintain a strict inert atmosphere. Use fresh, high-quality boronic acid. |
| Dehalogenation of Starting Material | Presence of protic impurities, side reaction with solvent or base | Use anhydrous solvents and dry reagents. Consider a different solvent or base. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 3-substituted-s-triazolo[3,4-a]phthalazine derivatives from 3-Bromo-s-triazolo[3,4-a]phthalazine. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform these reactions and to generate diverse libraries of compounds for biological screening. Careful attention to the quality of reagents, maintenance of an inert atmosphere, and systematic optimization of reaction parameters will ensure high yields and purity of the desired products, thereby accelerating the drug discovery and development process.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems.
-
Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][3][8]thiadiazine Scaffold. Journal of the Iranian Chemical Society, 19(12), 5225-5268.
- Carling, R. W., et al. (2004). 3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and analogues: high-affinity gamma-aminobutyric acid-A benzodiazepine receptor ligands with alpha 2, alpha 3, and alpha 5-subtype binding selectivity over alpha 1. Journal of medicinal chemistry, 47(7), 1807–1822.
-
Kumar, G., Kurmarayuni, C., & Bollikolla, H. (2019). Synthesis of new analogs of 3-methyl-[1][2][3] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry, 8(4), 261-271.
-
Wikipedia. (2023, December 27). Suzuki reaction. Retrieved from [Link]
-
Singh, S., & Kumar, N. (2017). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][2][3] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica, 9(13), 94-99.
- Letavic, M. A., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. European Journal of Medicinal Chemistry, 186, 111883.
-
University of Colorado Boulder. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]
-
Cui, W., et al. (2013).[1][2][3]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Journal of medicinal chemistry, 56(17), 6843–6855.
-
Bollikolla, H. B., et al. (2019). Synthesis of new analogs of 3-methyl-[1][2][3] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. ResearchGate. Retrieved from [Link]
- El-Sayed, N. S. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Sciences Journal, 6(1), 1-15.
- Kamijo, S., & Yamamoto, Y. (2002). Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. Tetrahedron letters, 43(49), 8877–8879.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Manley, J. B., et al. (2021). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 25(7), 1673-1680.
- Elmeligie, S., et al. (2017). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Future medicinal chemistry, 9(13), 1515–1534.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. rsc.org [rsc.org]
Applications of 3-Bromo-s-triazolo[3,4-a]phthalazine in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry of 3-Bromo-s-triazolo[3,4-a]phthalazine
Abstract
3-Bromo-s-triazolo[3,4-a]phthalazine is a pivotal heterocyclic scaffold in modern medicinal chemistry. Its rigid, fused-ring structure combined with a synthetically versatile bromine handle makes it an ideal starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and diverse applications, with a focus on anticancer, antimicrobial, and anti-inflammatory drug discovery. Detailed experimental protocols, structure-activity relationship (SAR) insights, and data presentation are included to serve as a practical resource for researchers, scientists, and drug development professionals.
The 3-Bromo-s-triazolo[3,4-a]phthalazine Scaffold: A Privileged Structure
The phthalazine moiety and its fused derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1][2] The fusion with a 1,2,4-triazole ring to form the s-triazolo[3,4-a]phthalazine core enhances its planarity and metabolic stability, while also providing additional hydrogen bond acceptors. The strategic placement of a bromine atom at the 3-position is the key to its utility. This halogen atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling and nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core, a fundamental practice in establishing structure-activity relationships (SAR) and optimizing lead compounds.
Synthesis and Reactivity
The common precursor for this scaffold is 1-hydrazinophthalazine, which can be synthesized from phthalic anhydride.[3][4] The 3-bromo derivative is then typically formed through cyclization reactions. The bromine atom can be readily displaced or used in metal-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, alkyl, or amino groups, thus generating large libraries of novel compounds for biological screening.[5]
Sources
Application Notes and Protocols for the Synthesis of Triazolophthalazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed experimental protocols and mechanistic insights for the synthesis of triazolophthalazines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined herein are designed to be robust and reproducible, offering researchers a reliable resource for the preparation of these valuable scaffolds. This document explores various synthetic strategies, including classical cyclocondensation reactions, one-pot multicomponent approaches, and modern microwave-assisted methods. Each protocol is accompanied by a discussion of the underlying reaction mechanism, providing a deeper understanding of the experimental choices and facilitating troubleshooting and optimization.
Introduction
Triazolophthalazines are a fused heterocyclic system containing both a triazole and a phthalazine ring. This structural motif is found in numerous compounds with a wide range of biological activities, including potential applications as anticancer, and antihypertensive agents.[1][2][3] The rigid, planar structure of the triazolophthalazine core allows it to interact with various biological targets, making it a privileged scaffold in drug design. The development of efficient and versatile synthetic methods to access this core structure and its derivatives is therefore of paramount importance for advancing research in this area.
This application note details several field-proven methods for the synthesis of triazolophthalazines, with a focus on providing practical, step-by-step protocols, explaining the chemical principles behind each method, and offering quantitative data to guide researchers in selecting the most appropriate method for their specific needs.
Synthetic Strategies and Protocols
Several synthetic strategies have been developed for the construction of the triazolophthalazine ring system. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following sections detail the most common and effective approaches.
Protocol 1: Synthesis of 3-Substituted-[1][2][4]triazolo[3,4-a]phthalazines from 1-Hydrazinophthalazine
This classical approach is one of the most widely used methods for the synthesis of 3-substituted triazolophthalazines. It involves the reaction of 1-hydrazinophthalazine with various one-carbon electrophiles, such as carboxylic acids, acid chlorides, or orthoesters, followed by cyclization.
Expertise & Experience: The key to this method is the initial acylation of the more nucleophilic nitrogen of the hydrazine moiety, followed by an intramolecular cyclodehydration to form the triazole ring. The choice of the cyclizing agent and reaction conditions can significantly impact the yield and purity of the final product. For example, using phosphorus oxychloride (POCl₃) as a dehydrating agent is effective but requires careful handling due to its corrosive nature.
Reaction Scheme:
Caption: Synthesis via Acylation and Cyclization.
Detailed Step-by-Step Protocol (Synthesis of 3-Phenyl-[1][2][4]triazolo[3,4-a]phthalazine):
-
Acylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-hydrazinophthalazine (1.60 g, 10 mmol) in dry pyridine (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.41 g, 10 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cyclization: Add phosphorus oxychloride (5 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 115 °C) and maintain reflux for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to afford pure 3-phenyl-[1][2][4]triazolo[3,4-a]phthalazine.
Quantitative Data Summary:
| Substituent (R) | Reagent | Yield (%) | Reference |
| Phenyl | Benzoic Acid/POCl₃ | 85-90 | [1] |
| Methyl | Acetic Anhydride | 75-80 | [3] |
| 4-Chlorophenyl | 4-Chlorobenzoyl Chloride | 82-88 | [5] |
| Thienyl | Thiophene-2-carbonyl chloride | 78-85 | [3] |
Protocol 2: Oxidative Cyclization of Phthalazinylhydrazones
This method provides a straightforward route to 3-substituted triazolophthalazines through the oxidative cyclization of pre-formed phthalazinylhydrazones. This approach is particularly useful for synthesizing derivatives with a wide range of substituents at the 3-position, introduced via the aldehyde component.[4][6]
Expertise & Experience: The success of this reaction hinges on the choice of the oxidizing agent. While various oxidants can be employed, a facile air-promoted oxidative cyclization offers a greener and milder alternative to traditional methods that use transition metal catalysts.[4] The reaction mechanism is believed to involve the formation of a radical intermediate, followed by intramolecular cyclization and subsequent aromatization.
Reaction Scheme:
Caption: Synthesis via Oxidative Cyclization.
Detailed Step-by-Step Protocol (Air-Promoted Synthesis):
-
Hydrazone Formation: In a round-bottom flask, dissolve 1-hydrazinophthalazine (1.60 g, 10 mmol) in ethanol (50 mL).
-
Add the desired aromatic aldehyde (10 mmol) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops) and reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The precipitated hydrazone can be isolated by filtration or used directly in the next step.
-
Oxidative Cyclization: Suspend the crude phthalazinylhydrazone in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene.
-
Heat the mixture to 120-140 °C and bubble air through the solution for 6-8 hours.
-
Monitor the reaction by TLC for the formation of the triazolophthalazine product.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
Quantitative Data Summary:
| Aldehyde (R-CHO) | Oxidant | Yield (%) | Reference |
| Benzaldehyde | Air | 70-75 | [4] |
| 4-Nitrobenzaldehyde | Air | 78-82 | [4] |
| 2-Chlorobenzaldehyde | Cu(OAc)₂ | 80-85 | [6] |
| 4-Methoxybenzaldehyde | Air | 72-78 | [4] |
Protocol 3: Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[7][8][9] This protocol describes an efficient one-pot, three-component synthesis of triazolophthalazines under microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods. While many published microwave-assisted protocols focus on related pyrazolophthalazines from phthalhydrazide, aldehydes, and malononitrile,[10][11] a similar strategy can be envisioned for triazolophthalazines. A more direct microwave-assisted approach involves the reaction of 1-hydrazinophthalazine with an appropriate C1 source.
Expertise & Experience: The key advantages of this method are the rapid heating, which can lead to cleaner reactions with fewer side products, and the ability to perform reactions in a closed vessel, allowing for temperatures above the solvent's boiling point. The choice of solvent is crucial for efficient microwave absorption. Polar solvents like DMF, ethanol, and water are generally good choices.
Reaction Workflow:
Caption: Microwave-Assisted Synthesis Workflow.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-hydrazinophthalazine (0.80 g, 5 mmol), the desired carboxylic acid (5 mmol), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (2.28 g, 6 mmol).
-
Add dry DMF (5 mL) to the vial.
-
Seal the vial with a cap.
-
Microwave Reaction: Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up: Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Comparative Data: Microwave vs. Conventional Heating
| Synthesis of | Method | Reaction Time | Yield (%) |
| 3-Aryl-triazolophthalazines | Conventional | 6-12 hours | 70-85 |
| 3-Aryl-triazolophthalazines | Microwave | 15-30 minutes | 85-95 |
Characterization of a Representative Triazolophthalazine
Compound: 3-Phenyl-[1][2][4]triazolo[3,4-a]phthalazine
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.65-8.62 (m, 1H), 8.30-8.27 (m, 1H), 8.15-8.05 (m, 4H), 7.70-7.60 (m, 3H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.5, 148.0, 134.2, 132.8, 131.5, 130.8, 129.5, 129.0, 128.5, 127.8, 126.5, 125.0.[12]
-
IR (KBr, cm⁻¹): 3060, 1620, 1580, 1490, 750.
-
Mass Spectrometry (EI, m/z): 247 [M+H]⁺.
Conclusion
The synthesis of triazolophthalazines can be achieved through a variety of effective methods. The classical approach starting from 1-hydrazinophthalazine offers a reliable and versatile route. For a more convergent and atom-economical synthesis, multicomponent reactions are an attractive option. Furthermore, microwave-assisted synthesis provides a rapid and efficient alternative, significantly reducing reaction times and often improving yields. The choice of the optimal synthetic route will depend on the specific target molecule, available resources, and desired scale. The protocols and data presented in this application note serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry, enabling the efficient synthesis of this important class of heterocyclic compounds.
References
-
Solid-state studies of phthalazinylhydrazones and triazolophthalazines: the role of the nitro group. CrystEngComm. Available at: [Link]
-
Synthesis and Biological Activities of 6-Aryl-1,2,4 Triazolo (3,4-a) Phthalazines and 6-Aryl-Tetrazolo (5,1,-a) Phthalazines. Medical Journal of Islamic World Academy of Sciences. Available at: [Link]
-
Synthesis of C-3 substituted 1,2,4-triazolo[3,4-a]phthalazines via a hydrazone formation and intramolecular cyclization sequence. ResearchGate. Available at: [Link]
-
Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal. Available at: [Link]
- Iron-catalyzed intramolecular oxidative cyclization of aryl-hydrazones: Synthesis of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines and evaluation of their cytotoxic and K+ channel inhibitory activities. ResearchGate. Available at: [https://www.researchgate.net/publication/339665243_Iron-catalyzed_intramolecular_oxidative_cyclization_of_aryl-hydrazones_Synthesis_of_3-aryl-6-N-methylpiperazin-124-triazolo34-a]
-
Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][2][4] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica. Available at: [Link]
-
Synthesis of 1,2,4-Triazolo[3,4-a]-phthalazine-3-thiol (Compound III-6). PrepChem. Available at: [Link]
-
Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Available at: [Link]
-
ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. Available at: [Link]
-
Microwave-assisted synthesis of phthalimides, phthalazines and quinazolinones. Global Scientific Inc. Available at: [Link]
-
Synthesis and characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. Journal of Chemical Sciences. Available at: [Link]
-
Supporting Information for: A Palladium-Catalyzed Three-Component Reaction of Arylhydrazines, Terminal Alkynes and Carbon Monoxide. The Royal Society of Chemistry. Available at: [Link]
-
An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Available at: [Link] 16.[1][2][4]Triazolo[3,4-A]phthalazine, 3-(3-pyridinyl)-. SpectraBase. Available at: [Link]
-
Microwave-assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. ResearchGate. Available at: [Link]
-
A new procedure for preparation of carboxylic acid hydrazides. PubMed. Available at: [Link]
-
A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. Available at: [Link]
-
Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Journal of the Brazilian Chemical Society. Available at: [Link]
- Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. ResearchGate. Available at: [https://www.researchgate.net/publication/6459346_Microwave-assisted_synthesis_of_triazoloquinazolinones_and_benzimidazoquinazolinones]
-
1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]... ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. prepchem.com [prepchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
- 12. spectrabase.com [spectrabase.com]
Application Notes and Protocols for 3-Bromo-s-triazolo[3,4-a]phthalazine as a Versatile Building Block
Introduction: The Strategic Value of the s-Triazolo[3,4-a]phthalazine Scaffold
The fused heterocyclic system, s-triazolo[3,4-a]phthalazine, represents a privileged scaffold in modern medicinal chemistry and materials science. Its rigid, planar structure and rich nitrogen content facilitate a multitude of non-covalent interactions with biological macromolecules, making it an attractive core for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3][4] Notably, certain analogues have been investigated as inhibitors of key oncological targets such as VEGFR-2, highlighting the therapeutic potential embedded within this heterocyclic framework.
The strategic introduction of a bromine atom at the 3-position of the triazole ring transforms the otherwise relatively inert core into a versatile synthetic handle. This "bromo" functionalization unlocks a vast chemical space for the synthesis of novel derivatives through a variety of modern cross-coupling reactions. The electron-deficient nature of the triazolophthalazine system further influences the reactivity of the C-Br bond, making 3-bromo-s-triazolo[3,4-a]phthalazine a highly valuable and reactive building block for the construction of diverse molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the synthesis and derivatization of 3-bromo-s-triazolo[3,4-a]phthalazine, empowering researchers to harness its full potential in the discovery and development of novel chemical entities.
Synthesis of the Building Block: 3-Bromo-s-triazolo[3,4-a]phthalazine
A robust and reliable synthesis of the title compound is paramount for its effective utilization. A plausible and efficient two-step synthesis begins with the commercially available 1-chlorophthalazine, which is first converted to 1-hydrazinophthalazine. Subsequent cyclization with cyanogen bromide affords the desired 3-bromo-s-triazolo[3,4-a]phthalazine.
Workflow for the Synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine
Caption: Synthetic route to 3-bromo-s-triazolo[3,4-a]phthalazine.
Protocol 1: Synthesis of 1-Hydrazinophthalazine
This procedure is adapted from established methods for the synthesis of hydrazinophthalazines.[5][6]
Materials:
-
1-Chlorophthalazine
-
Hydrazine hydrate (64-85%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 1-chlorophthalazine (1.0 equiv.) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (5.0 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 1-hydrazinophthalazine as a solid.
Expertise & Experience: The use of an excess of hydrazine hydrate drives the reaction to completion. Ethanol is a suitable solvent that allows for a high enough reaction temperature while also facilitating product precipitation upon cooling.
Protocol 2: Synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine
This protocol is based on the established reactivity of hydrazines with cyanogen bromide to form bromo-substituted triazoles.
Materials:
-
1-Hydrazinophthalazine
-
Cyanogen bromide (CNBr)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 1-hydrazinophthalazine (1.0 equiv.) in methanol (20 mL per gram) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 equiv.) in methanol (5 mL per gram of CNBr) to the cooled solution. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.
-
Wash the solid with cold methanol and dry under vacuum to yield 3-bromo-s-triazolo[3,4-a]phthalazine.
Trustworthiness: The reaction progress can be monitored by TLC to ensure complete consumption of the starting material. The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Application in Cross-Coupling Reactions: A Gateway to Novel Heterocycles
The C-Br bond at the 3-position of the s-triazolo[3,4-a]phthalazine core is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thus providing access to a diverse library of novel heterocycles with tunable electronic and steric properties.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[7] In the context of 3-bromo-s-triazolo[3,4-a]phthalazine, this reaction allows for the introduction of various aryl and heteroaryl moieties, which are common pharmacophores in drug discovery.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from a procedure for a similar chloro-substituted triazolophthalazine.[8]
Materials:
-
3-Bromo-s-triazolo[3,4-a]phthalazine
-
Aryl or heteroaryl boronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add 3-bromo-s-triazolo[3,4-a]phthalazine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Authoritative Grounding & Comprehensive References: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The choice of ligand, base, and solvent can significantly impact the reaction efficiency. For electron-deficient heterocycles like the triazolophthalazine, a less coordinating solvent and a moderately strong base are often optimal to balance catalyst activity and stability.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 70-90 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 8 | 75-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 90 | 6 | 80-98 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[8][9][10][11] Applying this reaction to 3-bromo-s-triazolo[3,4-a]phthalazine allows for the introduction of primary and secondary amines, which can serve as key pharmacophoric elements or as handles for further functionalization.
Caption: General scheme for the Buchwald-Hartwig amination.
This is a general protocol based on established methods for the amination of aryl bromides.[11][12]
Materials:
-
3-Bromo-s-triazolo[3,4-a]phthalazine
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere
Procedure:
-
In a Schlenk tube or microwave vial, combine 3-bromo-s-triazolo[3,4-a]phthalazine (1.0 equiv.), the amine (1.2-1.5 equiv.), the palladium pre-catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.5 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-130 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Expertise & Experience: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and prevent catalyst decomposition. The base plays a crucial role in deprotonating the amine and facilitating the formation of the palladium-amido complex. For sensitive substrates, a weaker base like K₃PO₄ may be preferable to NaOt-Bu to avoid side reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl-alkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active compounds.[7][13][14][15] This reaction allows for the straightforward introduction of a terminal alkyne onto the triazolophthalazine core.
Caption: General scheme for the Sonogashira coupling reaction.
This protocol is based on standard Sonogashira coupling conditions.[2][13]
Materials:
-
3-Bromo-s-triazolo[3,4-a]phthalazine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
To a Schlenk flask, add 3-bromo-s-triazolo[3,4-a]phthalazine (1.0 equiv.), the palladium catalyst (2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Trustworthiness: The Sonogashira reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, it is crucial to maintain a strict inert atmosphere throughout the reaction. The use of a copper co-catalyst is standard, but copper-free conditions have also been developed and may be advantageous for certain substrates.
Heck Reaction: Vinylation of the Heterocyclic Core
The Heck reaction enables the formation of C-C bonds between an aryl halide and an alkene, leading to vinylated aromatic compounds.[16][17] This reaction can be used to install vinyl groups on the 3-position of the triazolophthalazine scaffold, which can then be further functionalized.
Caption: General scheme for the Heck reaction.
This general protocol is based on well-established Heck reaction conditions.[17][18]
Materials:
-
3-Bromo-s-triazolo[3,4-a]phthalazine
-
Alkene (e.g., styrene, acrylates)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous and degassed solvent (e.g., DMF, acetonitrile, toluene)
-
Sealed tube or microwave vial
Procedure:
-
In a sealed tube or microwave vial, combine 3-bromo-s-triazolo[3,4-a]phthalazine (1.0 equiv.), the palladium catalyst (1-5 mol%), the optional ligand (2-10 mol%), and the base (1.5-2.5 equiv.).
-
Add the degassed solvent and the alkene (1.5-2.0 equiv.).
-
Seal the vessel and heat to 100-140 °C for 8-24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the vinylated product.
Authoritative Grounding & Comprehensive References: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product.[16] The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are important considerations. For terminal alkenes, the aryl group typically adds to the less substituted carbon.
Conclusion
3-Bromo-s-triazolo[3,4-a]phthalazine is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its strategic "bromo" functionalization provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols and insights provided in this guide are intended to equip researchers in drug discovery and materials science with the necessary tools to explore the rich chemical space accessible from this promising scaffold. The continued exploration of the reactivity of 3-bromo-s-triazolo[3,4-a]phthalazine is expected to lead to the discovery of new chemical entities with significant biological and material properties.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Xue, J., Zhang, Y., Zhang, W., Liu, H., & Zhang, Z. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Synthesis and antimicrobial activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Medicinal Chemistry Research, 27(4), 1187-1197. [Link]
-
Xue, J., Zhang, Y., Zhang, W., Liu, H., & Zhang, Z. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European journal of medicinal chemistry, 85, 235-244. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Hewawasam, P., et al. (2013).[1][3][13]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Journal of Medicinal Chemistry, 56(8), 3435-3449. [Link]
-
Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Medicinal Chemistry Research, 27(4), 1187-1197. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc. [Link]
-
Bhanage, B. M., & Arai, M. (2001). Recent developments in the Mizoroki–Heck reaction. Catalysis Reviews, 43(3), 315-344. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1-12. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
- 1. kbfi.ee [kbfi.ee]
- 2. depts.washington.edu [depts.washington.edu]
- 3. rsc.org [rsc.org]
- 4. Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 17. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Development of Anticancer Agents from 1,2,4-Triazolo[3,4-a]phthalazine Scaffolds: Application Notes and Protocols
Introduction: The Therapeutic Promise of the 1,2,4-Triazolo[3,4-a]phthalazine Scaffold
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse chemical space. Among the privileged heterocyclic structures in medicinal chemistry, the 1,2,4-triazolo[3,4-a]phthalazine core has emerged as a scaffold of significant interest. This fused heterocyclic system presents a rigid and planar structure, offering a unique three-dimensional arrangement for substituent groups to interact with biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and notably, potent anticancer properties.[1]
The significance of this scaffold in oncology is underscored by its association with the inhibition of key signaling pathways implicated in tumor growth and proliferation. Several studies have highlighted the potential of 1,2,4-triazolo[3,4-a]phthalazine derivatives to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2] A particularly promising mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of a representative 1,2,4-triazolo[3,4-a]phthalazine derivative, its in vitro evaluation for anticancer activity, and an exploration of its mechanism of action through cell cycle analysis. The causality behind experimental choices is explained to provide a deeper understanding of the drug development process.
I. Synthesis of a Potent 1,2,4-Triazolo[3,4-a]phthalazine Derivative
The following is a detailed protocol for the synthesis of a representative anticancer agent from the 1,2,4-triazolo[3,4-a]phthalazine class. The chosen compound, referred to in some literature as compound 11h , has demonstrated significant cytotoxicity against a panel of human cancer cell lines.[5][6]
Experimental Workflow: Synthesis
Caption: A generalized workflow for the synthesis of 1,2,4-triazolo[3,4-a]phthalazine derivatives.
Step-by-Step Synthesis Protocol
Materials and Reagents:
-
1-Chlorophthalazine
-
Hydrazine hydrate (80%)
-
Ethanol
-
Substituted aryl isothiocyanate
-
Glacial acetic acid
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
Synthesis of 1-Hydrazinophthalazine:
-
To a solution of 1-chlorophthalazine (10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (80%, 20 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry to yield 1-hydrazinophthalazine.
-
-
Synthesis of the Intermediate Thiosemicarbazide:
-
In a 100 mL round-bottom flask, dissolve 1-hydrazinophthalazine (10 mmol) in ethanol (30 mL).
-
To this solution, add the desired substituted aryl isothiocyanate (10 mmol) portion-wise while stirring at room temperature.
-
Continue stirring the mixture at room temperature for 2 hours.
-
The resulting solid precipitate is the intermediate thiosemicarbazide. Collect the solid by vacuum filtration and wash with ethanol.
-
-
Cyclization to form the 3-Aryl-1,2,4-triazolo[3,4-a]phthalazine:
-
Suspend the intermediate thiosemicarbazide (5 mmol) in glacial acetic acid (20 mL) in a 50 mL round-bottom flask.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified final compound.
-
II. In Vitro Anticancer Activity Evaluation
The primary assessment of a novel compound's anticancer potential is typically performed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]
MTT Assay Protocol
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, HeLa, MGC-803, EC-9706)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table of Anticancer Activity Data
| Compound | R Group | Cancer Cell Line | IC₅₀ (µM)[5] |
| 11a | 4-Fluorophenyl | MGC-803 | 15.3 |
| EC-9706 | 12.8 | ||
| HeLa | 18.2 | ||
| MCF-7 | 20.5 | ||
| 11h | 4-Chlorophenyl | MGC-803 | 2.0 |
| EC-9706 | 2.5 | ||
| HeLa | 3.8 | ||
| MCF-7 | 4.5 | ||
| 5-FU (Control) | - | MGC-803 | 5.2 |
| EC-9706 | 6.8 | ||
| HeLa | 7.5 | ||
| MCF-7 | 8.1 |
III. Mechanism of Action: Elucidating the Cellular Response
Understanding how a compound exerts its anticancer effects is crucial for its further development. Many 1,2,4-triazolo[3,4-a]phthalazine derivatives have been shown to induce cell cycle arrest and apoptosis.[5] Flow cytometry is a powerful technique to analyze these cellular responses.
Cell Cycle Analysis by Flow Cytometry
Materials and Reagents:
-
Cancer cell line of interest
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
VEGFR-2 Signaling Pathway and Point of Inhibition
A significant number of 1,2,4-triazolo[3,4-a]phthalazine derivatives have been identified as potent inhibitors of VEGFR-2.[3] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This ultimately inhibits endothelial cell proliferation and migration, key processes in angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 1,2,4-triazolo[3,4-a]phthalazine derivatives.
IV. Conclusion and Future Directions
The 1,2,4-triazolo[3,4-a]phthalazine scaffold represents a highly promising platform for the development of novel anticancer agents. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The protocols detailed in this guide provide a solid foundation for the synthesis and evaluation of these compounds. Future research should focus on in vivo efficacy studies in animal models, detailed pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to enhance their therapeutic potential.
V. References
-
Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. (n.d.). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. (n.d.). PubMed. [Link]
-
Novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. (2014). European Journal of Medicinal Chemistry, 85, 235-244. [Link]
-
Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl benzyl)[8] triazolo[3,4-a] phthalazine derivatives. (2014). Bioorganic & Medicinal Chemistry Letters, 24(23), 5434-5438. [Link]
-
Signaling pathways of VEGFR-2. (n.d.). ResearchGate. [Link]
-
Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. (n.d.). ResearchGate. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Molecules, 29(1), 195. [Link]
-
Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. (2023). European Chemical Bulletin, 12(S3), 3604-3627. [Link]
-
VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]
Sources
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-Bromo-s-triazolo[3,4-a]phthalazine for the Development of Potent VEGFR-2 Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: Targeting the Engine of Tumor Angiogenesis
The formation of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for growth and metastasis.[1] A central mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[2] Upon activation by its ligand, VEGF-A, VEGFR-2 initiates a cascade of downstream signaling pathways that drive endothelial cell proliferation, migration, and survival.[1][3] Consequently, the inhibition of VEGFR-2 kinase activity has become a cornerstone of modern anti-cancer therapy.[1][2]
The[1][4][5]triazolo[3,4-a]phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of kinase inhibitors.[5][6][7] Specifically, the 3-bromo derivative serves as a versatile synthetic handle, allowing for the strategic introduction of various substituents to optimize binding affinity and selectivity for the VEGFR-2 active site. This document provides a comprehensive guide for researchers, detailing the scientific rationale, synthesis, and evaluation protocols for developing novel VEGFR-2 inhibitors from this promising chemical starting point.
Scientific Rationale and Design Strategy
Mechanism of Inhibition
Small molecule VEGFR-2 inhibitors typically function by competing with adenosine triphosphate (ATP) at its binding site within the intracellular kinase domain.[1] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades essential for angiogenesis.[1]
Pharmacophore-Guided Design
The design of potent inhibitors based on the 3-Bromo-s-triazolo[3,4-a]phthalazine core is guided by the established pharmacophoric features of successful type-II kinase inhibitors like Sorafenib and Vatalanib.[5][7][8] These features generally include:
-
A Heteroaromatic Core: The triazolo-phthalazine system occupies the ATP-binding region.
-
Hydrogen Bond Donor/Acceptor: A linker moiety, often a urea or amide, forms critical hydrogen bonds with key residues in the kinase hinge region, such as Glu885 and Asp1046.[8]
-
Hydrophobic Tail: A terminal substituted aryl group fits into a hydrophobic pocket, often exposed when the kinase is in its inactive (DFG-out) conformation.[8]
The 3-bromo position on the triazolo-phthalazine core is the ideal point for chemical modification to introduce diverse linkers and hydrophobic groups, enabling a systematic exploration of the structure-activity relationship (SAR).
Caption: Structure-Activity Relationship (SAR) workflow.
Synthetic Protocol: From Core to Candidate
This section outlines a representative protocol for the synthesis of a candidate inhibitor from the 3-bromo-s-triazolo[3,4-a]phthalazine scaffold. The strategy involves a Suzuki coupling to introduce an aniline moiety, followed by the formation of a urea linkage.[5][7]
Step 1: Suzuki Coupling to Introduce Amino-phenyl Group
-
To a solution of 3-bromo-s-triazolo[3,4-a]phthalazine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add 4-(aminomethyl)phenylboronic acid (1.2 eq).
-
Add potassium carbonate (K₂CO₃) (2.5 eq) to the mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) as the catalyst.
-
Heat the reaction mixture to 90°C and stir under an argon atmosphere for 12-16 hours, monitoring progress by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the aminophenyl-triazolo-phthalazine intermediate.
Step 2: Urea Formation
-
Dissolve the aminophenyl-triazolo-phthalazine intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
In a separate flask, dissolve the desired substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq) in anhydrous DCM.
-
Add the isocyanate solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The isocyanate is highly reactive towards the amine, forming the urea linkage.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Concentrate the reaction mixture and purify the resulting solid by recrystallization or column chromatography to obtain the final inhibitor.
In Vitro Evaluation: A Tiered Approach
A multi-step evaluation process is essential to characterize the potency and mechanism of newly synthesized compounds.
Caption: Inhibitor screening and validation workflow.
Protocol: VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates higher kinase activity and vice versa.[4][9][10]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)[9]
-
5x Kinase Buffer[4]
-
500 µM ATP[4]
-
White 96-well assay plates[4]
-
Test Inhibitor (dissolved in DMSO)
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the test inhibitor in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 10%). The final DMSO concentration in the assay should not exceed 1%.[4][11]
-
Master Mix: Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK Substrate.[9] For 100 reactions, mix 600 µl of 5x Kinase Buffer, 100 µl of 500 µM ATP, 100 µl of PTK Substrate, and 1.7 ml of distilled water.[4]
-
Plate Setup:
-
Enzyme Addition:
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[4][9]
-
Detection:
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Analysis: Subtract the "Blank" value from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" and determine the IC50 value using non-linear regression analysis.
Protocol: Endothelial Cell Proliferation Assay (CCK-8)
This assay assesses the inhibitor's ability to prevent the proliferation of endothelial cells, a key process in angiogenesis.[3]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial growth medium (EGM)
-
96-well cell culture plates
-
CCK-8 Assay Kit
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 1.5 x 10³ cells/well in 100 µL of EGM.[3]
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Inhibitor Treatment: Replace the medium with fresh EGM containing various concentrations of the test inhibitor (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for an additional 48-72 hours.[3]
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol: Transwell Migration Assay
This assay measures the ability of an inhibitor to block the directional migration of endothelial cells towards a chemoattractant, mimicking a key step in vessel formation.[12][13][14]
Materials:
-
HUVECs
-
Transwell inserts (e.g., 8 µm pore size) for a 24-well plate
-
Endothelial basal medium (EBM) with 0.5% FBS (Assay Medium)
-
EGM (containing VEGF as a chemoattractant)
Procedure:
-
Plate Preparation: Add 750 µL of EGM (containing VEGF) to the lower chamber of the 24-well plate. Add 500 µL of Assay Medium to the Transwell inserts and equilibrate for 1-2 hours.[13]
-
Cell Preparation: Resuspend HUVECs in Assay Medium containing different concentrations of the test inhibitor (or vehicle control) to a final concentration of 1 x 10⁵ cells/mL.
-
Cell Seeding: Remove the equilibration medium from the inserts and add 500 µL of the cell suspension to each insert.[13]
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-6 hours.[13]
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[13]
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with methanol and stain with a solution like crystal violet.
-
Quantification: Elute the dye and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Data Presentation and Interpretation
Systematic logging and comparison of results are crucial for identifying lead compounds. The data below are representative examples based on published findings for novel triazolo[3,4-a]phthalazine derivatives.[5][6][15]
| Compound ID | Modification at 3-position | VEGFR-2 IC₅₀ (µM)[5][6] | HCT-116 GI₅₀ (µM)[5] | MCF-7 GI₅₀ (µM)[5] |
| Ref: Sorafenib | - | 0.10 | 5.47 | 7.26 |
| TP-01 | 4-chloro-3-(trifluoromethyl)phenyl urea | 0.10 | 7.0 | 16.98 |
| TP-02 | 4-methoxyphenyl urea | 0.15 | 13.0 | > 50 |
| TP-03 | 4-chlorophenyl urea | 0.28 | 15.0 | 18.2 |
| TP-04 | Phenyl urea | 0.91 | 35.0 | 44.3 |
Interpretation:
-
A low IC₅₀ value in the VEGFR-2 kinase assay indicates potent direct inhibition of the target enzyme.
-
Low GI₅₀ values in cell proliferation assays confirm that the compound is active in a cellular context.
-
A strong correlation between enzymatic inhibition and anti-proliferative activity suggests that the cellular effect is likely on-target.[16]
-
Compound TP-01 , with a VEGFR-2 IC₅₀ comparable to the reference drug Sorafenib and potent anti-proliferative activity, would be considered a strong lead candidate for further studies, including migration assays and in vivo xenograft models.[17][18]
VEGFR-2 Signaling and Point of Inhibition
The following diagram illustrates the central role of VEGFR-2 in angiogenesis and the mechanism by which inhibitors developed from the 3-bromo-s-triazolo[3,4-a]phthalazine scaffold exert their effect.
Caption: VEGFR-2 signaling pathway and point of inhibition.
References
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
El-Helby, A. A., Sakr, H., Ayyad, R. R. A., El-Adl, K., & Mamdouh, M. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(8). [Link]
-
Springer. (n.d.). Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. Retrieved from NIH National Library of Medicine. [Link]
-
van der Mijn, J. C., et al. (2014). VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. PLoS ONE, 9(2), e89894. [Link]
-
Creative Biolabs. (n.d.). Cell Migration Assay. Retrieved from Creative Biolabs website. [Link]
-
RegMedNet. (n.d.). Endothelial cell transmigration and invasion assay. Retrieved from RegMedNet website. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
Scilit. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Retrieved from Scilit. [Link]
-
American Association for Cancer Research. (2005). Identification of novel VEGFR-2 inhibitors. Cancer Research. [Link]
-
Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Proliferation assays. (A) Incubation with VEGFR-1 and VEGFR-2.... Retrieved from ResearchGate. [Link]
-
American Association for Cancer Research. (2009). Inhibition of vascular endothelial growth factor reduces angiogenesis and modulates immune cell infiltration of orthotopic breast cancer xenografts. Clinical Cancer Research. [Link]
-
NIH National Library of Medicine. (2015). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of Translational Medicine. [Link]
-
NIH National Library of Medicine. (2022). Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology. STAR Protocols. [Link]
-
NIH National Library of Medicine. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
NIH National Library of Medicine. (2018). VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. Scientific Reports. [Link]
-
NIH National Library of Medicine. (2016). Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells. Medical Science Monitor. [Link]
-
NIH National Library of Medicine. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Scientific Reports. [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Retrieved from Semantic Scholar. [Link]
-
NIH National Library of Medicine. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
NIH National Library of Medicine. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie. [Link]
-
MedChemExpress. (n.d.). VEGFR Inhibitor. Retrieved from MedChemExpress. [Link]
-
NIH National Library of Medicine. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme | Bentham Science [benthamscience.com]
- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 13. regmednet.com [regmednet.com]
- 14. Transwell Migration Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Application of s-triazolo[3,4-a]phthalazine derivatives as antimicrobial agents
An in-depth guide to the synthesis, evaluation, and application of s-triazolo[3,4-a]phthalazine derivatives as next-generation antimicrobial agents.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to undermine decades of medical progress. The relentless evolution of drug-resistant pathogens necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action.[1] In this context, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the s-triazolo[3,4-a]phthalazine scaffold has garnered significant attention. This fused heterocyclic system is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4]
Recent investigations have highlighted the potential of s-triazolo[3,4-a]phthalazine derivatives as potent antimicrobial agents.[2][5] Their unique structural features offer opportunities for diverse chemical modifications, enabling the fine-tuning of their biological activity. This guide serves as a comprehensive resource for researchers and drug development professionals, providing detailed application notes and protocols for the synthesis and antimicrobial evaluation of this promising class of compounds.
Chemical Synthesis: A Generalized Pathway
The synthesis of s-triazolo[3,4-a]phthalazine derivatives typically follows a multi-step pathway, often commencing from readily available precursors like phthalic anhydride. A common synthetic route involves the initial formation of a phthalazine core, followed by the annelation of the 1,2,4-triazole ring.[5][6] This modular approach allows for the introduction of various substituents on both the phthalazine and triazole moieties, which is crucial for developing structure-activity relationship (SAR) studies.
A representative synthetic scheme is outlined below. The process generally begins with the reaction of phthalic anhydride with a hydrazine source to form a phthalazinone intermediate. This intermediate is then converted to a reactive species, such as a 1-chlorophthalazine, which can be subsequently reacted with a hydrazide. The final cyclization step, often achieved through heating, yields the desired s-triazolo[3,4-a]phthalazine core.
Antimicrobial Spectrum and Potency
Derivatives of the s-triazolo[3,4-a]phthalazine scaffold have demonstrated a broad spectrum of antimicrobial activity. Studies have reported inhibitory effects against a range of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal strains.[2][5]
The potency of these compounds, typically quantified by the Minimum Inhibitory Concentration (MIC), can vary significantly based on the specific chemical substitutions on the heterocyclic core. This highlights the importance of systematic screening and SAR studies to identify the most promising candidates. For instance, certain derivatives have shown inhibitory activity against Staphylococcus aureus with MIC values ranging from 16 to 128 µg/mL.[2]
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| 1,2,4-triazolo[3,4-a]phthalazine derivatives | Staphylococcus aureus | 16 - 128 | [2] |
| Triazolo[4,3-a]pyrazine derivatives | Staphylococcus aureus | 32 | [7] |
| Triazolo[4,3-a]pyrazine derivatives | Escherichia coli | 16 | [7] |
| Triazole-linked chalcone/flavone hybrids | Gram-positive & Gram-negative bacteria | 6.25 - 100 | [2] |
Hypothesized Mechanism of Action
While the precise molecular targets for s-triazolo[3,4-a]phthalazine derivatives are still under active investigation, the broader class of triazole-containing antimicrobials is known to act through several mechanisms. A primary mode of action for many triazole derivatives involves the inhibition of essential microbial enzymes.[7] For example, antifungal triazoles like fluconazole target lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity.
For antibacterial action, potential targets could include enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV, or those essential for cell wall synthesis.[7] The planar, aromatic nature of the s-triazolo[3,4-a]phthalazine system may facilitate intercalation with bacterial DNA or binding to enzymatic active sites. Further mechanistic studies are essential to elucidate the specific pathways inhibited by these compounds.
Caption: Hypothesized mechanism of antibacterial action.
Application Notes & Experimental Protocols
The evaluation of novel antimicrobial agents requires a systematic, multi-step approach. The following protocols provide a standardized workflow for screening s-triazolo[3,4-a]phthalazine derivatives, from initial qualitative assessment to quantitative potency determination.
Experimental Workflow Overview
The screening process is designed as a funnel, starting with a broad primary screen to identify active compounds and progressing to more detailed quantitative assays for the most promising candidates. This ensures efficient use of resources and provides a comprehensive antimicrobial profile for each derivative.
Caption: High-level experimental workflow for screening derivatives.
Protocol 1: Preliminary Screening via Kirby-Bauer Disk Diffusion
Principle: This agar diffusion method provides a rapid and qualitative assessment of a compound's ability to inhibit microbial growth.[8] A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the disk.[9][10]
Materials:
-
Test s-triazolo[3,4-a]phthalazine derivatives
-
Solvent (e.g., DMSO, sterile)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Test microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
Negative control disk (solvent only)
Procedure:
-
Prepare Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. Adjust the suspension's turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA or SDA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Prepare and Apply Disks:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Aseptically apply a precise volume (e.g., 10 µL) of each compound solution onto a sterile blank disk. This results in a disk containing a specific amount of the compound (e.g., 10 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Ensure disks are pressed down gently to make full contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.
-
Data Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone diameter generally indicates greater antimicrobial activity. Compare the results to the positive and negative controls.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a standardized, quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The assay is performed in a 96-well microtiter plate, allowing for efficient testing of multiple compounds and concentrations.[7][8]
Materials:
-
Test compounds and control antibiotics
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum prepared to 0.5 McFarland standard and then diluted
-
Multichannel pipette
-
Plate reader (optional, for quantitative growth assessment)
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Prepare Compound Plate:
-
Dissolve test compounds in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
In a 96-well plate (the "compound plate"), perform a two-fold serial dilution of the compounds. For example, add 100 µL of sterile broth to columns 2-12. Add 200 µL of the stock solution to column 1. Transfer 100 µL from column 1 to column 2, mix, then transfer 100 µL from column 2 to column 3, and so on, creating a concentration gradient.
-
-
Prepare Inoculum: Dilute the 0.5 McFarland standard suspension with the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate Test Plate:
-
Transfer a set volume (e.g., 50 µL) of broth from each well of the "compound plate" to a new sterile 96-well "test plate".
-
Add 50 µL of the diluted microbial inoculum to each well of the test plate. This brings the total volume to 100 µL and achieves the final desired compound concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL) and inoculum density.
-
Include a positive control (no compound, only inoculum) and a negative control (no inoculum, only broth).
-
-
Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader to measure optical density (OD) at 600 nm. The addition of a viability dye like resazurin can also aid in visualization; a color change from blue to pink indicates viable cells.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Principle: This assay is a follow-up to the MIC test and determines the lowest concentration of an agent that kills the microorganism. It distinguishes between bacteriostatic/fungistatic (growth-inhibiting) and bactericidal/fungicidal (killing) activity.
Materials:
-
Results from the MIC test (the 96-well plate)
-
Sterile MHA or SDA plates
-
Micropipette
Procedure:
-
Subculture from MIC Plate: Following MIC determination, take a small aliquot (e.g., 10 µL) from all the clear wells (at and above the MIC) in the microtiter plate.
-
Plate the Aliquot: Spot the aliquot onto a fresh MHA or SDA plate. Be sure to label each spot corresponding to its concentration in the MIC plate.
-
Incubation: Incubate the plates under appropriate conditions for 24-48 hours.
-
Determine MBC/MFC: The MBC or MFC is the lowest concentration that results in no microbial growth on the subculture plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).
References
- Methods for screening and antimicrobial activity: A review of protocols, advantages, and limitations.
- Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
- Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters.
- Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems. ChemInform.
- Synthesis and Antimicrobial Activities of Novel 1,2,4-Triazolo[3,4-a]phthalazine Derivatives.
- Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4- a ] phthalazine deriv
- Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Deriv
- Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems.
- Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine deriv
- In Vitro Antimicrobials. Pharmacology Discovery Services.
- Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry.
- Recent Trends and Methods in Antimicrobial Drug Discovery
- Screening methods for natural products with antimicrobial activity: A review of the literature.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
Sources
- 1. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Application Note: Functionalization of the Triazolophthalazine Core via the Bromo Substituent
Abstract
The[1][2][3]triazolo[3,4-a]phthalazine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological activities, including anticancer and anticonvulsant properties.[4][5] The strategic functionalization of this core is paramount in medicinal chemistry for the generation of novel analogues with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This guide provides a detailed exploration of modern synthetic methodologies for the derivatization of a bromo-substituted triazolophthalazine, a versatile and pivotal intermediate. We will delve into the mechanistic rationale and provide field-tested protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, empowering researchers to efficiently generate diverse compound libraries for drug discovery programs.
The Strategic Importance of the Bromo-Triazolophthalazine Intermediate
In drug development, the ability to rapidly and predictably modify a core scaffold is essential. The introduction of a bromine atom onto the triazolophthalazine ring system transforms it into a highly versatile synthetic handle. Aryl bromides represent an optimal balance between stability for purification and handling, and sufficient reactivity for a wide array of cross-coupling reactions.[3][6] Unlike more reactive aryl iodides, which can be prone to side reactions like dehalogenation, or less reactive aryl chlorides, which often require more specialized and forceful catalytic systems, aryl bromides provide a reliable and robust entry point for diversification.[7][8]
The diagram below illustrates the central role of the bromo-triazolophthalazine core as a precursor to a multitude of functionalized derivatives through various state-of-the-art chemical transformations.
Caption: Versatility of the bromo-triazolophthalazine intermediate.
Palladium-Catalyzed Cross-Coupling: A Unified Mechanistic Framework
The majority of the transformations discussed herein are predicated on a common palladium catalytic cycle. A deep understanding of this cycle is not merely academic; it is critical for rational troubleshooting and optimization of reaction conditions. The cycle universally consists of three key steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazolophthalazine core. This is often the rate-limiting step, and its efficiency is highly dependent on the electron density of the aryl bromide and the nature of the palladium ligands.
-
Transmetalation: The organic group (R) from a secondary reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide. This step requires the activation of the coupling partner, often by a base.[9]
-
Reductive Elimination: The two organic fragments (the triazolophthalazine core and the newly transferred R-group) are expelled from the palladium center, forming the desired C-C, C-N, or C-S bond and regenerating the active Pd(0) catalyst.[6]
Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds between sp² centers. It is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9][10]
Expert Insights & Rationale
-
Catalyst/Ligand Choice: For standard aryl bromides, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is effective. SPhos or XPhos are excellent, modern ligands that promote efficient coupling for even challenging substrates due to their electron-rich nature and steric bulk, which facilitate the reductive elimination step.
-
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[9] An inorganic base like K₂CO₃ or Cs₂CO₃ in an aqueous/organic solvent mixture is standard. K₃PO₄ is a stronger base often used for less reactive boronic acids.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) with water is common, as it aids in dissolving both the organic substrate and the inorganic base.
Tabulated Reaction Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Notes |
| Substrate | Bromo-triazolophthalazine | 1.0 eq. |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester | 1.1 - 1.5 eq. |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |
| Ligand | SPhos or XPhos | 2-10 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 eq. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | 4:1 to 10:1 ratio |
| Temperature | 80 - 110 °C | Monitor by TLC/LC-MS for completion. |
Step-by-Step Laboratory Protocol
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-triazolophthalazine (1.0 eq.), the boronic acid partner (1.2 eq.), and the base (K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 ratio) via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Heating: Immerse the reaction vessel in a preheated oil bath at the target temperature (e.g., 100 °C) and stir vigorously for 2-16 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The formation of aryl-amine bonds is fundamental in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a vast range of nitrogen nucleophiles, including primary and secondary amines, anilines, and N-heterocycles.[11][12][13]
Expert Insights & Rationale
-
Catalyst/Ligand Choice: This reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands. Ligands like Josiphos or Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential. They promote the challenging reductive elimination step to form the C-N bond and prevent β-hydride elimination with alkylamine substrates.[14]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are most common. Weaker bases like K₃PO₄ can be used with more electron-deficient aryl halides or more nucleophilic amines.
-
Solvent: Anhydrous, non-protic solvents like toluene, DME, or THF are standard to prevent quenching of the strong base.
Tabulated Reaction Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Notes |
| Substrate | Bromo-triazolophthalazine | 1.0 eq. |
| Coupling Partner | Primary/Secondary Amine | 1.2 - 2.0 eq. |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |
| Ligand | RuPhos or BrettPhos | 2-10 mol% |
| Base | NaOtBu or LHMDS | 1.5 - 2.5 eq. |
| Solvent | Toluene or DME (anhydrous) | Use of dry solvents is critical. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive amines. |
Step-by-Step Laboratory Protocol
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk flask with the base (NaOtBu, 1.5 eq.), palladium precatalyst (2 mol%), and ligand (4 mol%).
-
Reagent Addition: Add the bromo-triazolophthalazine (1.0 eq.) followed by the anhydrous solvent (e.g., Toluene). Stir for 5-10 minutes to form the active catalyst.
-
Nucleophile Addition: Add the amine coupling partner (1.2 eq.) via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Heating: Seal the vessel tightly and heat in a preheated oil bath at 100 °C. Monitor the reaction for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Application Protocol: Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking a terminal alkyne to an aryl halide, creating conjugated arylalkyne structures.[3][6] These products are valuable in materials science and as synthetic intermediates for further transformations. The reaction classically uses a dual catalytic system of palladium and copper(I).[15]
Expert Insights & Rationale
-
Catalytic System: The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the main cross-coupling cycle. The copper(I) salt (typically CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[6][15]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Copper-Free Variant: A significant drawback of the classic Sonogashira is the potential for alkyne homocoupling (Glaser coupling) promoted by the copper catalyst. Copper-free conditions have been developed, often requiring a different ligand/base system and slightly higher temperatures, but can provide cleaner reactions.[16][17]
Tabulated Reaction Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Notes |
| Substrate | Bromo-triazolophthalazine | 1.0 eq. |
| Coupling Partner | Terminal Alkyne | 1.2 - 2.0 eq. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 2-5 mol% |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 3-10 mol% |
| Base/Solvent | Triethylamine (Et₃N) or DIPA | Must be anhydrous and deoxygenated. |
| Temperature | Room Temperature to 80 °C | Less reactive bromides may require heating. |
Step-by-Step Laboratory Protocol
-
Vessel Preparation: To a dry Schlenk flask, add the bromo-triazolophthalazine (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent and Reagent Addition: Under inert atmosphere, add anhydrous, degassed triethylamine, followed by the terminal alkyne (1.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature. If no reaction is observed after 1-2 hours (by TLC), gently heat the mixture to 50-60 °C. The reaction is often complete within 2-24 hours.
-
Work-up: Once complete, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane or ethyl acetate and filter through Celite® to remove metal salts.
-
Purification: Wash the filtrate with water, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Application Protocol: Cyanation for Aryl Nitrile Synthesis
The cyano group is a highly valuable functionality. It is a common pharmacophore in medicinal chemistry and a versatile synthetic intermediate that can be hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles.[2] Palladium-catalyzed cyanation offers a direct route from aryl bromides to aryl nitriles.
Expert Insights & Rationale
-
Cyanide Source: Historically, toxic reagents like KCN or CuCN were used. Modern methods often employ less acutely toxic and more manageable sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][2][18] Zn(CN)₂ is particularly effective as it can also mitigate catalyst poisoning by cyanide ions.
-
Catalyst System: The choice of ligand is crucial to prevent catalyst inhibition by the cyanide. Bulky, electron-rich phosphine ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMAc are typically required to ensure all reagents remain in solution and to facilitate the reaction at elevated temperatures.[1]
Tabulated Reaction Parameters
| Parameter | Recommended Reagents/Conditions | Rationale & Notes |
| Substrate | Bromo-triazolophthalazine | 1.0 eq. |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | 0.6 - 0.8 eq. (provides 1.2 - 1.6 eq. of CN⁻) |
| Palladium Source | Pd₂(dba)₃ | 2-5 mol% |
| Ligand | dppf | 4-10 mol% |
| Solvent | Anhydrous DMAc or DMF | High boiling point is necessary. |
| Temperature | 110 - 140 °C | Reaction requires significant thermal energy. |
Step-by-Step Laboratory Protocol
-
Vessel Preparation: To a dry microwave vial or sealed tube, add the bromo-triazolophthalazine (1.0 eq.), Zn(CN)₂ (0.6 eq.), Pd₂(dba)₃ (2.5 mol%), and dppf (5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with Argon three times.
-
Solvent Addition: Add anhydrous, degassed DMAc via syringe.
-
Heating: Heat the reaction mixture to 120-130 °C in a preheated oil bath or using a microwave reactor. Stir vigorously for 4-24 hours, monitoring progress by LC-MS.
-
Work-up: After cooling, pour the reaction mixture into a vigorously stirred aqueous solution of sodium bicarbonate with ethyl acetate. Be cautious, as quenching may be exothermic.
-
Filtration & Extraction: Filter the resulting slurry through Celite®, washing the pad thoroughly with ethyl acetate. Separate the organic layer of the filtrate, and extract the aqueous layer twice more.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
References
-
Title: Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides Source: ACS Publications URL: [Link]
-
Title: Nickel-Catalyzed Cyanation of Aryl Halides - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Development of Pd/C-Catalyzed Cyanation of Aryl Halides Source: Organic Chemistry Portal URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis & Evalution Of Triazolo Phthalazine Derivatives As Anticonvulsant Agents Source: PharmaTutor URL: [Link]
-
Title: Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme Source: Bentham Science URL: [Link]
-
Title: Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes Source: PubMed URL: [Link]
-
Title: Nickel-Catalyzed Cyanation of Aryl Halides Source: Semantic Scholar URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper Source: Thieme Chemistry URL: [Link]
-
Title: Synthesis of triazolophthalazine derivatives as anti oxidant agents Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review Source: NIH National Library of Medicine URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: NIH National Library of Medicine URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]
-
Title: Suzuki Coupling Source: YouTube URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL: [Link]
-
Title: [1][2][3]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains Source: ACS Publications URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Source: Semantic Scholar URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme | Bentham Science [benthamscience.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine
Abstract
The[1][2][3]triazolo[3,4-a]phthalazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with demonstrated anticancer, anti-inflammatory, and kinase inhibitory activities.[4][5][6] The introduction of a bromine atom at the 3-position provides a valuable synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery programs. This document provides a comprehensive, three-step protocol for the laboratory-scale synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine. The synthesis proceeds through the formation of 1-hydrazinophthalazine, followed by cyclization to an s-triazolo[3,4-a]phthalazin-3(2H)-one intermediate, and subsequent bromination using phosphorus oxybromide. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.
Introduction: The Strategic Importance of the Phthalazine Core
The phthalazine moiety and its fused heterocyclic derivatives are of significant interest due to their diverse pharmacological profiles.[6] Specifically, the fusion of a 1,2,4-triazole ring to the phthalazine core gives rise to the s-triazolo[3,4-a]phthalazine system, a structure that has been successfully incorporated into potent inhibitors of various biological targets, including bromodomains.[7][8] The 3-bromo derivative is a particularly strategic target as it serves as a versatile building block for generating novel analogues through established synthetic methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
This application note details a robust and reproducible synthetic route, beginning from commercially available phthalic anhydride. Each step has been designed to ensure high purity and reasonable yields, with an emphasis on the practical aspects of the synthesis and the underlying chemical principles.
Overall Synthetic Scheme
The synthesis is accomplished in three primary stages, starting from phthalic anhydride and culminating in the target molecule, 3-Bromo-s-triazolo[3,4-a]phthalazine.
Figure 1: Overall three-stage synthetic pathway.
Experimental Protocols
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| Phthalic Anhydride | Reagent (≥99%) | Standard Vendor |
| Hydrazine Hydrate | Reagent (80%) | Standard Vendor |
| Glacial Acetic Acid | ACS Grade | Standard Vendor |
| Phosphorus Oxychloride (POCl₃) | Reagent (≥99%) | Standard Vendor |
| Phosphorus Oxybromide (POBr₃) | Reagent (≥98%) | Standard Vendor |
| Urea | ACS Grade | Standard Vendor |
| Ethanol (Absolute) | ACS Grade | Standard Vendor |
| Dichloromethane (DCM) | HPLC Grade | Standard Vendor |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Vendor |
| Hexanes | HPLC Grade | Standard Vendor |
| Saturated Sodium Bicarbonate | Laboratory Grade | Standard Vendor |
| Anhydrous Sodium Sulfate | Laboratory Grade | Standard Vendor |
| Equipment |
| Round-bottom flasks (various sizes) |
| Reflux condenser, heating mantle |
| Magnetic stirrer and stir bars |
| Buchner funnel and vacuum flask |
| Rotary evaporator |
| Thin Layer Chromatography (TLC) plates |
| Glass column for chromatography |
| Standard laboratory glassware |
| Fume hood |
| Personal Protective Equipment (PPE) |
Step 1: Synthesis of 1-Hydrazinophthalazine
Rationale: This initial stage involves a two-part conversion. First, phthalic anhydride is condensed with hydrazine to form the stable phthalazin-1,4-dione ring.[9] This intermediate is then chlorinated with phosphorus oxychloride to yield 1-chlorophthalazine, a reactive electrophile.[10][11] Finally, a nucleophilic aromatic substitution with hydrazine hydrate displaces the chloride to furnish the key precursor, 1-hydrazinophthalazine.[12]
Protocol:
-
Part A: 2,3-Dihydrophthalazine-1,4-dione
-
To a 250 mL round-bottom flask, add phthalic anhydride (14.8 g, 0.1 mol) and glacial acetic acid (100 mL).
-
While stirring, carefully add hydrazine hydrate (80%, 7.5 mL, ~0.15 mol) dropwise at room temperature. An exothermic reaction will occur.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-118°C) for 4 hours.[9]
-
Cool the reaction mixture to room temperature. The product will precipitate as an off-white solid.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and then cold ethanol (2 x 20 mL).
-
Dry the solid under vacuum to yield 2,3-dihydrophthalazine-1,4-dione.
-
-
Part B: 1-Chlorophthalazine
-
Caution: This step must be performed in a certified fume hood. Wear appropriate PPE.
-
To a 100 mL round-bottom flask, add the dried 2,3-dihydrophthalazine-1,4-dione (8.1 g, 0.05 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL, ~0.27 mol).
-
Heat the stirred slurry to reflux (approx. 105-110°C) for 3 hours. The mixture will become a clear, yellowish solution.[10]
-
Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice (200 g) in a large beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
-
Part C: 1-Hydrazinophthalazine
-
To a 500 mL round-bottom flask, add the dried 1-chlorophthalazine (8.2 g, 0.05 mol) and absolute ethanol (250 mL).
-
Heat the mixture to a gentle reflux to dissolve the solid.
-
Add hydrazine hydrate (80%, 15 mL, ~0.3 mol) dropwise to the boiling solution over 30 minutes.[9]
-
Continue refluxing for an additional 2 hours. A yellow precipitate will form.
-
Cool the mixture to room temperature. Collect the solid by vacuum filtration.
-
Wash the solid with diethyl ether (2 x 30 mL) and dry under vacuum to afford 1-hydrazinophthalazine as a yellow powder.
-
| Parameter | Expected Value (1-Hydrazinophthalazine) |
| Yield | 75-85% (from 1-chlorophthalazine) |
| Appearance | Yellow crystalline powder |
| Melting Point | 172-175 °C (Lit. ~175 °C) |
Step 2: Synthesis of s-Triazolo[3,4-a]phthalazin-3(2H)-one
Rationale: This step involves the cyclization of 1-hydrazinophthalazine. Fusion with urea is an effective method for constructing the triazolone ring system.[13] The hydrazino group of the phthalazine attacks the carbonyl carbon of urea, leading to a condensation reaction and subsequent intramolecular cyclization to form the stable, fused heterocyclic product.
Protocol:
-
In a 50 mL round-bottom flask, thoroughly mix 1-hydrazinophthalazine (4.0 g, 25 mmol) and urea (3.0 g, 50 mmol).
-
Heat the solid mixture in an oil bath. The mixture will melt around 180-190 °C.
-
Continue heating at 190-200 °C for 4 hours. Ammonia gas will be evolved. Ensure adequate ventilation in the fume hood.
-
Cool the reaction mixture to room temperature. The resulting solid mass will be a brownish color.
-
Add water (50 mL) to the flask and heat to boiling to dissolve the product and any unreacted urea.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the crystalline solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Expected Value (Triazolone Intermediate) |
| Yield | 60-70% |
| Appearance | Off-white to light brown solid |
| Melting Point | >300 °C |
Step 3: Synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine
Rationale: The final step converts the carbonyl group of the triazolone intermediate into the desired bromide. Phosphorus oxybromide (POBr₃) is a potent brominating agent for this type of transformation, analogous to the use of POCl₃ for chlorination. The reaction proceeds via activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of bromide.
Protocol:
-
CRITICAL SAFETY WARNING: Phosphorus oxybromide reacts violently with water and is highly corrosive.[1][2] This entire procedure must be conducted in a dry apparatus within a certified fume hood. Wear chemical-resistant gloves, a face shield over safety goggles, and a lab coat.[3][14]
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a drying tube), add s-triazolo[3,4-a]phthalazin-3(2H)-one (1.86 g, 10 mmol).
-
Carefully add phosphorus oxybromide (POBr₃, 8.6 g, 30 mmol).
-
Heat the reaction mixture to reflux (approx. 110-120°C) for 6 hours. The solid will gradually dissolve.
-
Cool the reaction mixture to room temperature.
-
Quenching: In a separate 1 L beaker, prepare a large volume of crushed ice (approx. 400 g). Slowly and cautiously, pour the reaction mixture onto the ice with very vigorous stirring. This is a highly exothermic process that will release HBr gas.
-
Once the quenching is complete, carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7.
-
The crude product will precipitate. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 50 mL) and dry it under vacuum.
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of the crude solid in a minimal amount of dichloromethane (DCM).
-
Load the slurry onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes).
-
Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the final product.
| Parameter | Expected Value (Final Product) |
| Yield | 45-55% (after purification) |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.80-9.20 (m, 1H, Ar-H), δ 8.00-8.20 (m, 3H, Ar-H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150.1, 145.8, 134.5, 132.9, 130.2, 128.5, 126.7, 125.3, 122.1. (Note: These are predicted shifts) |
| MS (ESI+) | m/z 250.98, 252.98 [M+H]⁺, characteristic isotopic pattern for bromine. |
Safety and Handling Precautions
-
Phosphorus Oxychloride (POCl₃) & Phosphorus Oxybromide (POBr₃): Both are highly corrosive and react violently with water, releasing toxic and corrosive gases (HCl and HBr, respectively).[1][15] Always handle in a fume hood with appropriate PPE, including a face shield, and ensure all glassware is scrupulously dry.[2] Store in a cool, dry, well-ventilated area away from moisture.[14]
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. Always handle in a fume hood.
-
General Precautions: All steps should be carried out in a well-ventilated fume hood. Standard PPE (lab coat, safety glasses, gloves) is mandatory throughout the synthesis.
Experimental Workflow Diagram
Figure 2: Detailed step-by-step laboratory workflow.
Conclusion
This application note provides a reliable and detailed three-step protocol for the synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine, a valuable intermediate for pharmaceutical research and development. By following the outlined procedures and adhering to the stringent safety precautions, particularly when handling phosphorus oxybromide, researchers can confidently produce this compound in sufficient quantities for further derivatization and biological screening.
References
- Vertex AI Search. (n.d.). Safe Handling and Storage of Phosphorus Oxybromide (CAS 7789-59-5).
- Infinity Fine Chemicals. (n.d.). Phosphorus (V) Oxybromide - Safety Data Sheet.
- CDH Fine Chemical. (n.d.). PHOSPHOROUS OXYBROMIDE CAS NO 7789-59-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Biosynth. (2022). Safety Data Sheet - Phosphorus oxybromide.
- Loba Chemie. (2017). PHOSPHORUS OXYBROMIDE For Synthesis MSDS.
- Zhang, X., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244.
- Quick Company. (n.d.). A Process For Preparation Of Hydralazine Hydrochloride.
- Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. ChemInform, 36(51).
- Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-triazolo[3,4a] phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011.
- Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1314-1329.
- ResearchGate. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.
-
IJPPR. (n.d.). Design and Facile Synthesis of 6[1][2][3] Triazolo [3,4-a] Phthalazine D. Retrieved January 15, 2026, from
-
Filippakopoulos, P., et al. (2013).[1][2][3]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Medicinal Chemistry Letters, 4(12), 1162-1167. Retrieved January 15, 2026, from
- USP. (n.d.). USP Monographs: Hydralazine Hydrochloride.
- WHO. (n.d.). HYDRALAZINE.
- PubChem. (n.d.). Hydralazine Hydrochloride.
- Google Patents. (n.d.). US7807830B2 - Manufacture of pure hydralazine salts.
- Abdelgawad, M. A., et al. (2021). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Molecules, 26(8), 2275.
- Gomha, S. M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1).
- Jethava, D. J., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Synthetic Communications, 50(15), 2249-2275.
- PubChem. (n.d.). s-Triazolo(3,4-a)phthalazine.
-
BibBase. (2013). [1][2][3]Triazolo[4,3‐a]phthalazines: Inhibitors of Diverse Bromodomains. Retrieved January 15, 2026, from
Sources
- 1. nbinno.com [nbinno.com]
- 2. prochemonline.com [prochemonline.com]
- 3. biosynth.com [biosynth.com]
- 4. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bibbase.org [bibbase.org]
- 9. isca.me [isca.me]
- 10. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 11. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Optimization of reaction conditions for s-triazolo[3,4-a]phthalazine synthesis
Welcome to the dedicated technical support guide for the synthesis of s-triazolo[3,4-a]phthalazine and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists. It provides field-tested insights, detailed troubleshooting protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this important heterocyclic synthesis.
I. Core Concepts & General Reaction Pathway
The synthesis of the s-triazolo[3,4-a]phthalazine core relies on the cyclocondensation of 1-hydrazinophthalazine with a suitable one-carbon electrophile. This key starting material, 1-hydrazinophthalazine, is typically prepared from precursors like 1-chlorophthalazine or phthalic anhydride.[1][2] The final annelation step forms the fused triazole ring, a critical pharmacophore in many biologically active molecules.[3][4]
The general mechanism involves the initial reaction of the terminal amino group of 1-hydrazinophthalazine with a one-carbon unit (e.g., from an acid, orthoester, or carbon disulfide), followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the aromatic tricyclic system.[5]
Caption: General mechanism for s-triazolo[3,4-a]phthalazine formation.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for forming the triazole ring from 1-hydrazinophthalazine?
A1: A variety of reagents can serve as the one-carbon source for the cyclization. The choice of reagent directly influences the substituent at the 3-position of the final product and affects reaction conditions. Common choices include:
-
Formic Acid or Acetic Acid: Leads to an unsubstituted or a 3-methyl substituted product, respectively. However, yields can sometimes be low with this method.[5]
-
Triethyl Orthoesters (e.g., Triethyl Orthoformate): These are often the reagents of choice as they serve as both the carbon source and a dehydrating agent, typically providing better yields than carboxylic acids.[5]
-
Acid Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): This is a two-step process. First, an intermediate hydrazide is formed, which is then cyclized, often using a dehydrating agent like phosphorus oxychloride (POCl₃).[5]
-
Carbon Disulfide (CS₂): This reagent is used to synthesize the 3-thiol derivative. The reaction is often performed in the presence of a base like potassium hydroxide.[5][6]
Q2: What is a typical workup and purification procedure for these compounds?
A2: The workup procedure is highly dependent on the specific reagents used. However, a general workflow is as follows:
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), the mixture is often cooled and poured into crushed ice or cold water to precipitate the crude product.[5]
-
Filtration: The solid product is collected by filtration and washed with water and sometimes a cold organic solvent (like ethanol or ether) to remove residual reagents.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent such as ethanol, benzene, or dioxane.[5] For less crystalline or impure products, column chromatography on silica gel may be necessary.
Q3: How can I confirm the successful formation of the s-triazolo[3,4-a]phthalazine ring system?
A3: Spectroscopic methods are essential for structure confirmation.
-
¹H NMR: Look for the disappearance of the broad signals corresponding to the -NHNH₂ protons of the starting material, 1-hydrazinophthalazine.[5] You will also see characteristic shifts for the protons on the phthalazine and triazole rings.
-
IR Spectroscopy: The characteristic N-H stretching bands of the starting hydrazine (typically in the 3100-3400 cm⁻¹ region) will be absent in the product.[5] Look for the appearance of C=N stretching frequencies.[5]
-
Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of the desired product.[5]
III. Troubleshooting Guide: Optimizing Your Synthesis
Even established procedures can present challenges. This guide addresses the most common issues encountered during the synthesis of s-triazolo[3,4-a]phthalazine.
Caption: A systematic workflow for troubleshooting synthesis problems.
Q4: My reaction yield is consistently low. What are the likely causes and solutions?
A4: Low yield is a multifaceted problem. Systematically investigate the following factors.[7]
-
Cause 1: Suboptimal Cyclization Conditions. The energy barrier for the final dehydration/aromatization step can be high.
-
Solution: The choice of cyclizing agent is critical. As shown in the table below, different reagents require vastly different conditions and can produce different yields. For instance, direct fusion with an acid requires high temperatures, while using an orthoester can proceed under reflux in a high-boiling solvent.[5] A one-step procedure involving direct fusion of 1-hydrazinophthalazine with benzoic acid at 200°C gave a higher yield (87%) compared to a two-step procedure via the acid chloride (51%).[5]
-
| Cyclization Reagent | Typical Conditions | Typical Yield | Notes |
| Carboxylic Acids (e.g., Benzoic Acid) | Direct fusion, ~200°C, 5h | High (e.g., 87%) | One-step but requires high temperature.[5] |
| Acid Chloride + POCl₃ | 1) Pyridine, 0°C; 2) Reflux in POCl₃ | Moderate (e.g., 51%) | Two-step process, uses harsh dehydrating agent.[5] |
| Triethyl Orthoesters | Reflux in excess reagent | Good to High | Often provides cleaner reactions and better yields.[5] |
| Carbon Disulfide + KOH | Reflux in alcoholic KOH | High (e.g., 81%) | Effective for synthesizing the 3-thiol derivative.[5] |
-
Cause 2: Purity of 1-Hydrazinophthalazine. 1-Hydrazinophthalazine can degrade upon storage, especially if exposed to air and moisture. Impurities will inhibit the reaction or lead to side products.
-
Solution: Use freshly prepared or purified 1-hydrazinophthalazine. If its purity is in doubt, recrystallize it from a suitable solvent like ethanol before use. Ensure all solvents are anhydrous, especially for reactions sensitive to water.[7]
-
-
Cause 3: Inefficient Mixing. In heterogeneous reactions, poor stirring can lead to localized concentration gradients and incomplete reactions.[7]
-
Solution: Ensure vigorous stirring, especially if solids are present. For viscous reaction mixtures, consider mechanical stirring or slight dilution with an appropriate inert solvent.
-
Q5: My reaction produced a complex mixture of products or failed completely. What should I investigate?
A5: This often points to a fundamental issue with the reagents or reaction setup.
-
Cause 1: Reagent Decomposition. The desired product itself might be unstable under the reaction conditions, especially if prolonged heating is required.[7]
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. Check for the appearance of the product followed by its disappearance and the formation of new spots, which indicates degradation.[7] If this occurs, attempt the reaction at a lower temperature for a longer duration or switch to a more efficient cyclizing agent that allows for milder conditions.
-
-
Cause 2: Incorrect Reaction Environment. Many cyclocondensation reactions are sensitive to atmospheric moisture and oxygen.[7]
-
Solution: If your chosen reagents are known to be sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents to minimize moisture.[7]
-
-
Cause 3: Incorrect Reagent Stoichiometry. Using a significant excess of one reagent can sometimes promote side reactions.
-
Solution: Begin with equimolar amounts of 1-hydrazinophthalazine and the one-carbon source.[5] If the reaction is slow or incomplete, a slight excess (1.1-1.2 equivalents) of the cyclizing agent can be tested.
-
Q6: I am trying to synthesize a 3-thiol derivative using carbon disulfide, but the reaction is sluggish. How can I optimize it?
A6: The synthesis of 3-thiol-s-triazolo[3,4-a]phthalazine via carbon disulfide is base-mediated. The choice of base and solvent system is critical.
-
Insight: Performing the reaction by refluxing 1-hydrazinophthalazine with carbon disulfide in alcoholic potassium hydroxide is reported to be much faster and more efficient than using other solvent systems like chloroform.[5] The basic, protic environment of alcoholic KOH facilitates the necessary nucleophilic attacks and cyclization steps.
-
Detailed Protocol:
-
Dissolve 1-hydrazinophthalazine and potassium hydroxide in ethanol.
-
Cool the solution (e.g., to 0°C) and add carbon disulfide dropwise with stirring.[6]
-
After the addition is complete, heat the mixture to reflux and monitor by TLC until the starting material is consumed.[6]
-
Cool the reaction, pour into ice water, and acidify to precipitate the thiol product.
-
IV. References
-
BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
-
Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011.
-
Taylor & Francis Online. (n.d.). Synthesis of S-triazolo[3, 4a] phthalazine and Related Polynuclear Heterocyclic Systems. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 1,2,4-Triazolo[3,4-a]-phthalazine-3-thiol (Compound III-6). Retrieved from
-
ACS Publications. (2013). [5][6][7]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains.
-
Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines. Retrieved from
-
PubMed. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Retrieved from
-
Sci-Hub. (n.d.). Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems. Retrieved from
-
Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines.
-
PubMed. (n.d.). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Retrieved from
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine
Welcome to the technical support resource for the synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.
Reaction Overview and Mechanism
The synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine is typically achieved through a two-step process starting from 1(2H)-phthalazinone. The first step involves the conversion of the phthalazinone to the reactive intermediate, 1-chlorophthalazine. This is followed by a substitution and subsequent cyclization reaction with hydrazine and cyanogen bromide.
Overall Reaction Scheme:
-
Step 1: 1(2H)-Phthalazinone → 1-Chlorophthalazine
-
Step 2: 1-Chlorophthalazine → 1-Hydrazinylphthalazine
-
Step 3: 1-Hydrazinylphthalazine → 3-Bromo-s-triazolo[3,4-a]phthalazine
The critical final step involves the reaction of 1-hydrazinylphthalazine with cyanogen bromide (CNBr). The terminal nitrogen of the hydrazinyl group acts as a nucleophile, attacking the electrophilic carbon of CNBr. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazinyl group attacks the newly formed cyano-intermediate, leading to the formation of the fused triazole ring after elimination.
Technical Support Center: Purification of Crude 3-Bromo-s-triazolo[3,4-a]phthalazine
Introduction: 3-Bromo-s-triazolo[3,4-a]phthalazine is a key heterocyclic building block in medicinal chemistry, notably explored for its role in developing inhibitors for biological targets like bromodomains.[1][2] The efficacy and reproducibility of subsequent synthetic steps depend critically on the purity of this intermediate. However, its synthesis can yield a crude product contaminated with starting materials, reagents, and side-products. This guide provides a troubleshooting framework for researchers to effectively purify this compound, ensuring high quality for downstream applications.
Frequently Asked Questions & Troubleshooting Guide
Q1: My crude product is a discolored solid/oil. What is the best initial purification step?
Answer: The first step is a rapid assessment of your crude material's physical state and approximate purity. A quick Thin Layer Chromatography (TLC) analysis and a crude ¹H NMR spectrum are invaluable.
-
For Discolored Solids: If the material is a solid, a simple trituration or slurry wash is an excellent first pass. This involves stirring the crude solid in a solvent where the desired product has very low solubility, but the impurities are soluble.
-
Causality: This process physically washes away more soluble impurities without dissolving the bulk of your product, offering a significant purity boost with minimal product loss. Common solvents for this purpose include cold ethanol, diethyl ether, or ethyl acetate/hexane mixtures.
-
-
For Oily or Tarry Crude: If the product is an oil or extremely impure, direct chromatography is often necessary. Attempting recrystallization on such material usually leads to "oiling out." Before chromatography, it's beneficial to dissolve the crude material in a strong solvent (like dichloromethane), and then precipitate it by adding a non-polar solvent (like hexanes). This can sometimes crash out the product as a solid, leaving many impurities in the mother liquor.
Q2: How do I choose between Recrystallization and Column Chromatography for the main purification step?
Answer: The choice depends on the impurity profile and the required final purity. The following workflow provides a decision-making framework.
Caption: Decision workflow for purification strategy.
Q3: I'm attempting recrystallization, but my compound is 'oiling out' or the recovery is very low. What can I do?
Answer: This is a common issue, especially with planar heterocyclic systems. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when impurities prevent the formation of a crystal lattice.[3]
Troubleshooting Steps:
-
Add More Solvent: The oil might be a supersaturated solution. Add a small amount of hot solvent to fully dissolve the oil, then allow it to cool much more slowly.[3]
-
Reduce Cooling Rate: Slow cooling is paramount. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like an ice bath. Rapid cooling promotes precipitation over crystallization.[4]
-
Scratch/Seed: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3] Alternatively, add a tiny "seed" crystal of pure material.
-
Change Solvent System: The ideal recrystallization solvent dissolves the compound poorly at low temperatures and very well at high temperatures.[5] If a single solvent isn't working, a two-solvent system (one "good" solvent, one "poor" solvent) is effective. Dissolve the crude material in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Allow this to cool slowly.
| Solvent System Screening for Recrystallization | |
| Good Solvents (Higher Polarity) | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM) |
| Poor Solvents (Lower Polarity) | Hexanes, Heptane, Water, Diethyl Ether |
| Example Pairs | Ethanol/Water, DCM/Hexane, Ethyl Acetate/Hexane |
Q4: During silica gel chromatography, my product is streaking badly or co-elutes with an impurity. How can I improve the separation?
Answer: Streaking (tailing) on a silica gel column often indicates an issue with solubility, compound acidity/basicity, or interaction with the stationary phase. Co-elution means the solvent system lacks sufficient selectivity.
Optimization Protocol:
-
TLC Method Development: Do not run a column until you have a good TLC separation. The ideal TLC shows clean, round spots with a retention factor (Rƒ) for your product between 0.2 and 0.4.[6]
-
Adjust Mobile Phase Polarity:
-
If Rƒ is too low (stuck at the baseline), increase the eluent's polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[3]
-
If Rƒ is too high (runs with the solvent front), decrease the polarity.
-
-
Address Streaking:
-
Acid/Base Modifier: The triazole moiety can interact with acidic silanol groups on the silica surface, causing tailing. Add a small amount (0.1-1%) of a modifier to your eluent system. For a basic compound like this, triethylamine (Et₃N) is a common choice. If the compound were acidic, acetic acid or formic acid would be used.
-
Solvent Choice: Ensure your compound is fully soluble in the mobile phase. Sometimes, using a slightly more polar "base" solvent, like dichloromethane instead of hexanes, can improve spot shape.
-
-
Improve Selectivity for Co-eluting Spots: If simply changing the polarity ratio (e.g., from 20% to 30% EtOAc/Hexane) doesn't resolve the spots, you need to change the solvent system itself. The different intermolecular interactions of solvents like dichloromethane, diethyl ether, or acetone can alter the elution order and achieve separation.
| Typical TLC Eluent Systems for Heterocycles |
| Non-polar to Mid-polar |
| Mid-polar |
| Alternative Systems |
Q5: My product looks clean by TLC, but NMR shows a persistent impurity. What could it be?
Answer: TLC is an excellent tool, but it doesn't resolve everything. Some common, often "TLC-invisible," impurities include:
-
Residual Solvents: High-boiling point solvents from the reaction (e.g., DMF, DMSO) are difficult to remove under vacuum and won't appear on TLC.
-
Isomers: Structural isomers may have very similar polarities, making them difficult to separate.
-
Grease: Vacuum grease from glassware joints is a frequent contaminant.
Solutions:
-
For Residual Solvents: If the product is stable, dissolve it in a suitable solvent and re-concentrate it several times to azeotropically remove the impurity. For DMF, co-evaporation with toluene is effective. A thorough drying under high vacuum, sometimes with gentle heating, is also crucial.
-
For Stubborn Isomers/Byproducts: If recrystallization and flash chromatography fail, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate solution.[7][8] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically very effective for separating closely related heterocyclic compounds.[2]
Q6: I suspect my compound is decomposing on the silica gel column. What are the alternatives?
Answer: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. The bromine atom can also make the aromatic system more reactive.
Troubleshooting Steps:
-
Deactivate the Silica: Run the column quickly ("flash" chromatography) to minimize contact time. You can also "deactivate" the silica by pre-treating it with the eluent containing triethylamine, as mentioned in Q4.
-
Switch Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For most heterocyclic compounds, neutral alumina is a safe starting point.[3]
-
Reversed-Phase Silica (C18): This is an excellent, albeit more expensive, option. The separation occurs on a non-polar stationary phase with a polar mobile phase (like water/acetonitrile). This is often much gentler on sensitive molecules.[3]
-
References
-
Rădulescu, C., Tărăbăşanu, C. M., Hossu, A. M., Ionită, I., & Magearu, V. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Department of Physical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The parameters of purification by HPLC of compounds 5-14. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]
-
Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. Retrieved from [Link]
-
Feibush, B., Figueroa, A., Charles, R., Onan, K. D., Feibush, P., & Karger, B. L. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 108(12), 3310-3318. Retrieved from [Link]
-
Hewings, D. S., et al. (2013).[3][7][8]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Journal of Medicinal Chemistry, 56(9), 3217-3227. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems. ChemInform, 36(51). Retrieved from [Link]
-
Abdel-Ghaffar, N. F. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Journal, 6(1). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Ustinova, M. M., et al. (2022). Synthesis of novel[3][7][8]triazolo[1,5-b][3][7][8][9]tetrazines and investigation of their fungistatic activity. RSC Advances, 12(10), 5783-5794. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9475. Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(15), 3488. Retrieved from [Link]
-
ResearchGate. (2021). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
Rusinov, V. L., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][3][7][8]triazines. Structural Chemistry, 32(5), 1835-1844. Retrieved from [Link]
-
Hewings, D. S., et al. (2013).[3][7][8]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Medicinal Chemistry Letters, 4(5), 459-464. Retrieved from [Link]
-
ResearchGate. (2010). Novel Method for the Synthesisof s-Triazolo [3, 4-b][3][8][10] thiadiazines. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling with Brominated Phthalazines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving brominated phthalazine substrates. Phthalazines are a critical scaffold in medicinal chemistry, and their functionalization via cross-coupling is a powerful tool for drug discovery.[1] However, the presence of the nitrogen atoms in the phthalazine core can introduce unique challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice to overcome common hurdles and ensure the success of your synthetic campaigns.
I. Understanding the Core Challenge: The Phthalazine Problem
Before diving into specific issues, it's crucial to understand why brominated phthalazines can be challenging substrates. The primary difficulty stems from the Lewis basic nitrogen atoms in the phthalazine ring. These nitrogens can coordinate to the palladium catalyst, acting as a ligand and potentially "poisoning" it.[2] This can lead to the formation of inactive catalyst complexes, effectively halting the catalytic cycle.[2] This guide will address this and other common issues in a question-and-answer format.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low or No Conversion
Q1: I'm seeing little to no formation of my desired product. What are the most likely causes?
This is the most common issue and can stem from several factors. A systematic approach is key to diagnosing the problem.[3]
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by residual oxygen or can aggregate into inactive palladium black.[3] Phthalazine nitrogen coordination can also deactivate the catalyst.
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the palladium into the C-Br bond, can be sluggish. This is particularly true for electron-rich phthalazines.
-
Poor Ligand Choice: The ligand is arguably the most critical component for success. An inappropriate ligand may not sufficiently stabilize the catalyst or promote the necessary steps in the catalytic cycle.
-
Incorrect Base or Solvent: The base and solvent play crucial roles in the transmetalation step and overall reaction kinetics.[4][5][6]
Q2: How can I prevent catalyst deactivation when working with phthalazines?
Catalyst deactivation is a primary concern. Here are several strategies to mitigate it:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly de-gassed to remove oxygen, which can oxidize the active Pd(0) catalyst and sensitive phosphine ligands.[3][7] The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen.[7]
-
Use of Pre-catalysts: Modern pre-catalysts, such as those from the Buchwald or PEPPSI™ series, are often more stable and generate the active LPd(0) species more cleanly and efficiently than using simple Pd(II) salts like Pd(OAc)₂.[8]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the phthalazine nitrogen to the palladium center, thus preventing catalyst poisoning.[2]
Q3: My reaction is stalled. How do I choose a better ligand for my brominated phthalazine?
Ligand selection is paramount. For nitrogen-containing heterocycles, the following classes of ligands have shown great success:
| Ligand Type | Examples | Rationale |
| Bulky Monodentate Biaryl Phosphines | XPhos, SPhos, tBuXPhos | These create a reactive, coordinatively unsaturated palladium center that can more easily access hindered substrates and are less prone to displacement by the phthalazine nitrogen.[2][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong σ-donors that form very stable palladium complexes, often allowing for lower catalyst loadings and high reactivity.[7] |
| Bidentate Phosphine Ligands | DPPF, BINAP | These can be effective in preventing the formation of inactive palladium dimers and can accelerate the reaction.[9] |
Experimental Protocol: Ligand Screening
-
Set up a parallel series of small-scale reactions (e.g., 0.1 mmol of bromophthalazine).
-
Use a consistent set of conditions (catalyst precursor, base, solvent, temperature) for all reactions.
-
In separate vials, add different ligands (e.g., XPhos, SPhos, IPr, DPPF) with the palladium precursor.
-
Run the reactions for a set period (e.g., 12-24 hours).
-
Analyze the conversion to product in each reaction by LC-MS or ¹H NMR to identify the optimal ligand.
Category 2: Byproduct Formation
Q4: I'm observing a significant amount of debrominated phthalazine (hydrodebromination). How can I prevent this?
Hydrodebromination, the replacement of the bromine atom with a hydrogen, is a common side reaction with electron-deficient heterocycles like phthalazines.
-
Source of Hydride: This side reaction is often caused by the presence of a hydride source. Common culprits include amine bases, alcohol solvents, or even water in some cases.[7]
-
Reaction Temperature: Higher temperatures can increase the rate of hydrodebromination.
-
Choice of Base: Strong bases can sometimes promote the formation of palladium-hydride species that lead to this byproduct.
Troubleshooting Workflow for Hydrodebromination
Caption: A systematic approach to troubleshooting hydrodebromination.
Q5: My boronic acid is undergoing homocoupling. What's the cause and solution?
Homocoupling of the boronic acid to form a biaryl byproduct is almost always due to the presence of oxygen in the reaction mixture.[7]
-
Mechanism: Palladium(II) species, which can be present before the catalytic cycle fully initiates, can promote this side reaction in the presence of oxygen.[10]
-
Solution: As mentioned in Q2, rigorous degassing of your solvent and reaction mixture is critical. The "freeze-pump-thaw" technique is the most effective method.[7]
Category 3: General Reaction Issues
Q6: My reaction is not reproducible. What factors should I investigate?
Irreproducibility can be frustrating. Here are the key areas to scrutinize:
-
Reagent Purity: Ensure the purity of all starting materials, especially the bromophthalazine and the coupling partner. Impurities can inhibit the catalyst.[8]
-
Solvent Quality: Use anhydrous, high-purity solvents. Water content can affect the base's efficacy and lead to side reactions. Some solvents can also contain impurities that poison the catalyst.[4]
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Even small leaks can introduce enough oxygen to affect the outcome.[11]
-
Stirring: Ensure vigorous stirring, especially for heterogeneous mixtures, to maintain good mixing of all components.[8]
Q7: How do I select the optimal base and solvent for my specific phthalazine coupling?
The choice of base and solvent is interdependent and crucial for the transmetalation step.[10]
-
Base Selection: The base activates the coupling partner (e.g., deprotonates the amine in Buchwald-Hartwig or forms a boronate in Suzuki).
-
For Suzuki Couplings: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[7]
-
For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.
-
-
Solvent Selection: The solvent must dissolve the reactants and stabilize the catalytic species.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the catalytic cycle.
III. Concluding Remarks
Successfully performing palladium-catalyzed cross-coupling reactions with brominated phthalazines requires careful attention to detail and a systematic approach to troubleshooting. By understanding the inherent challenges posed by the phthalazine core and methodically optimizing your reaction conditions—particularly the choice of ligand, base, and the exclusion of oxygen—you can significantly improve your reaction outcomes. This guide provides a starting point for addressing common issues, but remember that each specific substrate pairing may require unique optimization.
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ikm.org.my [ikm.org.my]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. quora.com [quora.com]
- 12. fiveable.me [fiveable.me]
- 13. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 28. researchgate.net [researchgate.net]
- 29. Sonogashira Coupling [organic-chemistry.org]
- 30. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
- 32. youtube.com [youtube.com]
- 33. youtube.com [youtube.com]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 38. reddit.com [reddit.com]
- 39. researchgate.net [researchgate.net]
- 40. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 41. research.rug.nl [research.rug.nl]
- 42. reddit.com [reddit.com]
- 43. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 44. youtube.com [youtube.com]
- 45. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine
Introduction: Welcome to the technical support guide for the scale-up synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine. This molecule is a key intermediate in the development of various pharmacologically active agents, including inhibitors of diverse bromodomains and potential anticancer agents.[1][2][3] Transitioning a synthetic route from the laboratory bench to a pilot or manufacturing scale introduces a unique set of challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. It provides in-depth, field-tested insights, troubleshooting protocols, and answers to frequently asked questions, ensuring a robust, safe, and efficient scale-up process.
Section 1: Synthetic Strategy & Process Overview
Q1: What is the recommended synthetic route for the scale-up of 3-Bromo-s-triazolo[3,4-a]phthalazine?
Answer: For scale-up, a convergent and robust two-step synthesis is recommended. This approach prioritizes the use of readily available starting materials, avoids hazardous reagents where possible, and facilitates purification.
-
Step 1: Synthesis of s-Triazolo[3,4-a]phthalazine (Intermediate 2). This step involves the cyclocondensation of 1-Hydrazinophthalazine (1) with a suitable one-carbon source. While various reagents can be used, triethyl orthoformate is preferred for scale-up due to its efficacy and the volatile nature of its byproducts (ethanol and ethyl formate), which are easily removed.[4]
-
Step 2: Electrophilic Bromination. The synthesized s-Triazolo[3,4-a]phthalazine (2) is then subjected to selective bromination at the C3 position using a suitable brominating agent to yield the final product, 3-Bromo-s-triazolo[3,4-a]phthalazine (3).[5]
This route is advantageous because it isolates the challenging bromination step at the end of the synthesis, preventing the need to carry a halogenated intermediate through multiple steps, which can often lead to side reactions and purification difficulties.
Overall Synthetic Workflow
Caption: Logic diagram for diagnosing and solving over-bromination issues.
Key Corrective Actions:
-
Temperature Control: The bromination reaction is exothermic. A temperature spike during NBS addition indicates that the rate of heat generation is exceeding the rate of heat removal. This localized heating dramatically accelerates the reaction, leading to di-bromination. Improve cooling and slow the addition rate.
-
Stoichiometry: Carefully control the NBS stoichiometry to 1.05 equivalents. An excess of the brominating agent is the primary driver for this impurity.
-
Purification: If di-bromination has already occurred, the impurity can often be removed by recrystallization. A solvent system like ethanol/water or isopropanol should be evaluated.
Q6: The final product is off-color (yellow or brown) after drying. What is the cause and how can I fix it?
Answer: A persistent off-color hue often indicates the presence of residual bromine or trapped, colored impurities.
-
Inadequate Washing: The succinimide byproduct or other colored species may not have been fully washed away.
-
Solution: Ensure the filter cake is washed with copious amounts of water until the filtrate runs clear. A final wash with a dilute sodium bisulfite solution can be used to quench any residual bromine before the final water and solvent washes. [6]2. Thermal Decomposition: Drying the product at too high a temperature can cause slight decomposition.
-
Solution: Lower the drying temperature to 50-60 °C and extend the drying time if necessary.
-
-
Purification Step:
-
Solution: If washing is insufficient, the material may need to be purified. A slurry wash in a hot solvent like ethyl acetate or isopropanol can be effective. For higher purity, a full recrystallization or treatment with activated carbon may be required.
-
Section 4: Safety & Handling at Scale
Q7: What are the primary safety concerns when scaling up this synthesis?
Answer: The primary hazards are associated with the reagents used and the exothermic nature of the bromination reaction.
| Hazard | Associated Step | Mitigation Strategy |
| Hydrazine Derivatives | Step 1 | 1-Hydrazinophthalazine is a suspected carcinogen and toxicant. Handle in a well-ventilated area (fume hood or ventilated enclosure) using appropriate PPE (gloves, lab coat, safety glasses). |
| Reaction Exotherm | Step 2 (Bromination) | The bromination with NBS is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Crucial Mitigation: Use a jacketed reactor with a reliable cooling system. Add NBS slowly and monitor the internal temperature continuously. Have a quenching agent (e.g., sodium bisulfite solution) ready for emergency shutdown. [7] |
| N-Bromosuccinimide (NBS) | Step 2 | NBS is a lachrymator and corrosive. It can also decompose violently if heated improperly. Handle in a ventilated area, avoid inhalation of dust, and store away from heat and moisture. [8] |
| Corrosive Acids | Step 2 | Glacial acetic acid and byproduct HBr are corrosive. Use acid-resistant equipment (glass-lined reactors, PTFE seals). Ensure adequate ventilation to handle corrosive vapors. |
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use elemental bromine instead of NBS for the bromination step?
-
A: While mechanistically possible, liquid bromine is highly corrosive, toxic, and has a high vapor pressure, making it significantly more hazardous to handle at scale. [8][9]Its reactivity is also harder to control, often leading to more side products. NBS is the strongly recommended alternative for a safer and more controlled process.
-
-
Q: What analytical techniques are essential for quality control?
-
A: For routine analysis, HPLC is essential for determining purity and quantifying impurities. ¹H NMR and ¹³C NMR are required to confirm the structure of the final product and key intermediates. Mass Spectrometry should be used for definitive molecular weight confirmation.
-
-
Q: My final product has poor solubility. Is this normal?
-
A: Yes, 3-Bromo-s-triazolo[3,4-a]phthalazine is a relatively planar, rigid heterocyclic compound and is expected to have low solubility in many common organic solvents. For subsequent reactions, it may require polar aprotic solvents like DMF, DMAc, or NMP.
-
References
-
Liu, Z., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 421-428. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1447-1463. Available from: [Link]
-
Lebsack, A. D., et al. (2013).T[1][10][11]riazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Medicinal Chemistry Letters, 4(6), 560-564. Available from: [Link]
-
Hussein, M. A., et al. (2020). Design and synthesis of new bis(1,2,4-triazolo[3,4-b]t[1][2][11]hiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. RSC Advances, 10(44), 26343-26363. Available from: [Link]
-
Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. Available from: [Link]
-
Figueroa, J. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone. Journal of Chemical Health and Safety, 23(1), 25-28. Available from: [Link]
-
Abdelgawad, M. A., et al. (2021). Triazolophthalazine Incorporating Piperazine Derivatives: Synthesis and In Vitro Anticancer Evaluation Study. Molecules, 26(11), 3266. Available from: [Link]
-
Gemoets, H. P. L., et al. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development, 24(7), 1341-1347. Available from: [Link]
-
Kupracz, L., et al. (2013). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development, 17(1), 125-131. Available from: [Link]
-
GSK Green Chemistry Team. (n.d.). Bromination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]
-
Zhu, D. (2019). How green is your bromination reaction? The Green Chemistry Initiative Blog. Available from: [Link]
-
Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems. ChemInform, 36(51). Available from: [Link]
-
Gobouri, A. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(2). Available from: [Link]
-
Gobouri, A. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(2). Available from: [Link]
-
Kumar, R., et al. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]t[1][2][11]hiadiazine Scaffold. Molecular Diversity, 26(4), 2371–2407. Available from: [Link]
-
Aboul-Magd, A. M., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 114, 105105. Available from: [Link]
-
OpenSourceMalaria. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-t[1][10][11]riazolo[4,3-a]pyrazine. GitHub. Available from: [Link]
-
Clarke, H. T., & Taylor, R. R. (1922). 3-Bromo-4-aminotoluene. Organic Syntheses, 2, 11. Available from: [Link]
Sources
- 1. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Workup Procedures for s-Triazolo[3,4-a]phthalazine Reactions
From the Senior Application Scientist's Desk:
Welcome to the technical support center for s-triazolo[3,4-a]phthalazine synthesis. The fusion of the triazole and phthalazine rings creates a scaffold of significant interest in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2] However, the journey from reaction flask to purified product is often fraught with challenges in the workup and purification stages. Low yields, persistent impurities, and difficult-to-handle products are common hurdles.
This guide is designed to move beyond simple procedural lists. It provides a framework for understanding the "why" behind each step, empowering you to troubleshoot effectively and refine your workup procedures. We will explore the causal relationships between reaction outcomes and purification strategies, ensuring each protocol is a self-validating system for achieving high purity and yield.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in s-triazolo[3,4-a]phthalazine synthesis?
A: Impurities typically stem from unreacted starting materials or incompletely cyclized intermediates. The most common culprits are the starting 1-hydrazinophthalazine and the acylating agent (e.g., carboxylic acid, acid chloride).[3][4] Depending on the cyclization conditions (e.g., using POCl₃), you may also find partially hydrolyzed or N-acylated hydrazine intermediates that have failed to close the triazole ring.[3]
Q2: My reaction mixture is a thick slurry with the product already precipitated. What is the best initial isolation strategy?
A: When the product crystallizes directly from the reaction mixture upon cooling, the primary method of isolation is vacuum filtration.[5] The collected solid should then be washed with a solvent in which the product is sparingly soluble but impurities are more soluble, such as cold ethanol or ethyl acetate, to remove residual reagents.[5] This initial bulk purification is often sufficient to remove a significant portion of soluble impurities before further refinement.
Q3: I'm experiencing a significant loss of product during the aqueous extraction phase. What's happening?
A: Product loss during aqueous workup often indicates that your s-triazolo[3,4-a]phthalazine derivative has some degree of water solubility. This is particularly true for derivatives with polar functional groups. The issue can be exacerbated by unfavorable pH conditions. To mitigate this, use a saturated sodium chloride solution (brine) for washes, which decreases the solubility of organic compounds in the aqueous layer. Additionally, ensure the pH of the aqueous layer is neutral or slightly basic before extraction, unless you are specifically trying to remove acidic or basic impurities.
Q4: What is the most reliable, general-purpose purification technique for this class of compounds?
A: While direct crystallization is ideal, flash column chromatography is the most versatile and reliable method for purifying s-triazolo[3,4-a]phthalazine derivatives, especially when dealing with closely-related impurities.[5][6] A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/petroleum ether or ethyl acetate/cyclohexane) and gradually increasing polarity with a more polar solvent (e.g., methanol in dichloromethane) is a robust starting point.[5][6] For highly polar or sensitive compounds, alternative stationary phases like neutral alumina can be considered.
Part 2: Detailed Troubleshooting Guides
This section addresses specific experimental problems with a focus on root causes and actionable solutions.
Guide 1: Low Yield After Aqueous Workup and Extraction
-
Problem: The mass of the crude product obtained after liquid-liquid extraction is significantly lower than theoretically expected.
-
Probable Cause: The product possesses higher than anticipated polarity, leading to partial partitioning into the aqueous phase. Using protic solvents like chloroform for extraction can also lead to the formation of emulsions, further complicating phase separation and causing product loss.
-
Solution Protocol:
-
Solvent Selection: Switch from chloroform to a less water-miscible solvent like dichloromethane (DCM) or ethyl acetate for the extraction.
-
pH Control: Before extraction, carefully neutralize the reaction mixture. If the reaction was run under acidic conditions, basify with a cold, dilute solution of NaHCO₃ or Na₂CO₃ to a pH of 7-8. This ensures any basic product is in its freebase form and less water-soluble.
-
Decrease Aqueous Solubility: Perform all aqueous washes with saturated brine instead of deionized water. This "salting out" effect reduces the solubility of your organic product in the aqueous layer.[5]
-
Back-Extraction: After the initial separation, re-extract the aqueous layer 1-2 more times with fresh organic solvent to recover any dissolved product.
-
Drying: Ensure the combined organic layers are thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation.[5] Residual water can interfere with subsequent crystallization.
-
Guide 2: Persistent Oily Product That Fails to Solidify
-
Problem: After removing the solvent under reduced pressure, the product remains a viscous, intractable oil or gum instead of a crystalline solid.
-
Probable Cause:
-
Residual Solvent: Trace amounts of high-boiling point solvents (e.g., DMF, DMSO, or even the recrystallization solvent) are trapped in the product.
-
Impurities: The presence of unreacted starting materials or side-products is inhibiting the formation of a crystal lattice.
-
Polymorphism: The product may exist as a low-melting point polymorph or an amorphous solid.
-
-
Solution Protocol:
-
High-Vacuum Drying: Place the flask containing the oil on a high-vacuum line for several hours, possibly with gentle warming, to remove residual solvents.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod or spatula. This can break up the oil and induce precipitation or crystallization.[7]
-
Induce Crystallization:
-
Seeding: If you have a small amount of solid product from a previous batch, add a "seed crystal" to the oil.[7] This provides a nucleation site for crystal growth.
-
Solvent-Antisolvent Method: Dissolve the oil in a minimum amount of a good solvent (e.g., DCM or methanol). Then, slowly add an antisolvent (e.g., hexane or cold water) dropwise until the solution becomes cloudy. Allow the mixture to stand, often in a cold environment, to promote slow crystallization.[8]
-
-
Purification: If the oil persists, it is almost certainly due to impurities. The product must be purified further, typically by flash column chromatography, before attempting crystallization again.
-
Guide 3: Ineffective Purification by Column Chromatography
-
Problem: The product streaks badly on a silica gel column, co-elutes with impurities, or appears to decompose on the column (indicated by a dark band at the origin that does not move).
-
Probable Cause:
-
Incorrect Solvent System: The mobile phase is either too polar (causing streaking) or not polar enough (causing poor separation).
-
Compound Instability: The slightly acidic nature of standard silica gel may be causing decomposition of sensitive functional groups on the molecule.
-
Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.
-
-
Solution Protocol:
-
Systematic TLC Analysis: Before running the column, find an optimal solvent system using TLC. A good system will give your product an Rf value of ~0.3-0.4 and show clear separation from major impurities. Test various solvent mixtures (e.g., ethyl acetate/hexane, DCM/methanol).
-
Use a Modified Mobile Phase: For basic compounds that streak on silica, add a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase. This deactivates the acidic sites on the silica gel, improving peak shape.
-
Switch the Stationary Phase: If decomposition is suspected, switch to a neutral stationary phase like alumina. Alternatively, use deactivated silica gel (prepared by adding a small percentage of water).
-
Dry Loading: Instead of dissolving the crude product in a solvent and loading it directly, pre-adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully add it to the top of the column. This often results in sharper bands and better separation.
-
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Systematic Recrystallization for High Purity
Recrystallization is a powerful purification technique based on the principle that a compound is more soluble in a hot solvent than in a cold one.[9] Impurities, being present in smaller amounts, remain in the solution upon cooling.
Step-by-Step Methodology:
-
Solvent Screening: Place a small amount of your crude solid in several test tubes. To each, add a different potential solvent (see Table 1) dropwise. A good recrystallization solvent will dissolve the solid poorly at room temperature but completely upon heating.[7]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add a large excess of solvent.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before cooling.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[7] Slow cooling generally yields larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or on high vacuum to remove all traces of solvent.
Data Presentation
Table 1: Common Solvents for Recrystallization of Heterocyclic Compounds
| Polarity | Solvent | Boiling Point (°C) | Notes |
| Non-Polar | Hexane / Heptane | 69 / 98 | Good for "crashing out" non-polar products from more polar solvents. |
| Toluene | 111 | Useful for higher-temperature recrystallizations. | |
| Intermediate | Dichloromethane (DCM) | 40 | Low boiling point, good for dissolving many organics. Often used with an antisolvent. |
| Ethyl Acetate (EtOAc) | 77 | A versatile solvent for a wide range of polarities. | |
| Polar Aprotic | Acetone | 56 | Good solvent, but low boiling point can lead to rapid evaporation. |
| Acetonitrile (MeCN) | 82 | Good for moderately polar compounds. | |
| Dioxane | 101 | High boiling point, useful for difficult-to-dissolve compounds.[3] | |
| Polar Protic | Ethanol (EtOH) | 78 | Excellent for compounds with H-bond donors/acceptors.[3] |
| Methanol (MeOH) | 65 | More polar than ethanol. | |
| Water | 100 | Used for highly polar, water-soluble salts or compounds. |
Mandatory Visualizations
Caption: General troubleshooting workflow for s-triazolo[3,4-a]phthalazine workup.
Caption: Step-by-step workflow for systematic recrystallization.
References
-
Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]
-
Bakr, R. B., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-cancer agents in medicinal chemistry, 18(11), 1591–1604. [Link]
-
Martin, M. P., et al. (2017).[1][3][6]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Journal of medicinal chemistry, 60(4), 1361–1376. [Link]
-
Wang, W., et al. (2019). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules (Basel, Switzerland), 24(23), 4256. [Link]
-
Gouda, M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]
-
Liu, Z. M., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European journal of medicinal chemistry, 84, 421–428. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
ChemWhat. (n.d.). S-TRIAZOLO[3,4-A]PHTHALAZINE CAS#: 234-80-0. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem. (n.d.). s-Triazolo(3,4-a)phthalazine. [Link]
-
Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Taylor & Francis Online. [Link]
-
Martin, M. P., et al. (2017).[1][3][6]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Publications. [Link]
-
Herth, M., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. MDPI. [Link]
-
LCGC International. (n.d.). The Role of Chromatography in the Characterization and Analysis of Protein Therapeutic Drugs. [Link]
-
Gouda, M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]
-
Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
Sources
- 1. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. mt.com [mt.com]
Minimizing debromination during functionalization of 3-Bromo-s-triazolo[3,4-a]phthalazine
Document ID: TSC-STP-2026-01A
Topic: Minimizing Debromination During Functionalization of 3-Bromo-s-triazolo[3,4-a]phthalazine
Introduction
The 3-bromo-s-triazolo[3,4-a]phthalazine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting diverse bromodomains.[1][2] Its functionalization, typically via palladium-catalyzed cross-coupling reactions, is a critical step in developing novel chemical probes and drug candidates. However, a frequently encountered and yield-limiting side reaction is the premature cleavage of the C-Br bond, leading to the formation of the hydrodebrominated (protodebrominated) parent heterocycle. This guide provides in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to mitigate this challenge.
Troubleshooting Guide: Diagnosing and Solving Debromination
This section is designed to help you diagnose the root cause of debromination in your reaction and implement effective solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution & Rationale |
| High percentage (>10%) of debrominated starting material observed by LC-MS or ¹H NMR. | 1. Presence of Protic Impurities: Trace water, alcohols, or even acidic protons on other reagents can protonate a Pd(II)-hydride intermediate, which then reductively eliminates the debrominated product.[3] | Solution: Rigorously employ anhydrous and anaerobic conditions. Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).[4][5][6] Use freshly distilled, anhydrous, and degassed solvents. Molecular sieves can be added to trap residual water.[4] |
| 2. Inappropriate Base: Certain bases can facilitate the formation of Pd-hydride species, which are key intermediates in the hydrodehalogenation pathway.[7] Strong alkoxide bases (e.g., NaOtBu) can sometimes be problematic if protic impurities are present. | Solution: Screen alternative bases. Weaker inorganic bases like K₃PO₄, Cs₂CO₃, or CsF are often effective and less prone to promoting debromination, especially in Suzuki couplings.[8][9] For Buchwald-Hartwig aminations, while strong bases are often necessary, ensure stoichiometric precision and absolute dryness. | |
| 3. Non-Optimal Ligand Choice: The ligand dictates the electronic and steric environment around the palladium center. Insufficiently bulky or electron-donating ligands may not promote the desired reductive elimination of the product efficiently, allowing the competing debromination pathway to dominate.[7][10] | Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) are designed to accelerate reductive elimination and stabilize the catalytic species, thereby outcompeting debromination.[11][12] For Suzuki couplings, ligands like SPhos or P(t-Bu)₃ can be highly effective.[13] | |
| Reaction stalls, and debromination increases with extended reaction time or elevated temperature. | 1. Catalyst Decomposition: High temperatures (>120 °C) or prolonged reaction times can lead to the decomposition of the catalyst into palladium black, which can have different catalytic activities, sometimes favoring side reactions. | Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction upon completion of starting material consumption. If the reaction is sluggish, consider a more active catalyst system (precatalyst + ligand) rather than simply increasing the temperature. |
| 2. Hydrogen Source: In some cases, solvents like isopropanol or even reagents like formic acid (or formate salts) can act as hydride donors, especially at elevated temperatures. | Solution: Use aprotic, anhydrous solvents such as dioxane, toluene, or THF. Avoid solvents that can act as hydride sources unless they are explicitly required for a specific protocol, and if so, use with caution. | |
| Low yield of desired product, with both unreacted starting material and debrominated byproduct present. | 1. Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) center, may be slow.[14][15] This can be an issue with electron-rich or sterically hindered aryl halides. | Solution: Choose a ligand that promotes oxidative addition. Bulky, electron-rich ligands often accelerate this step.[10] Ensure the palladium source is an active Pd(0) species; using a precatalyst can ensure efficient generation of the active catalyst. |
| 2. Competing Side Reactions (e.g., Homocoupling): In Sonogashira couplings, oxidative homocoupling of the alkyne (Glaser coupling) can compete with the desired cross-coupling, especially in the presence of oxygen and a copper co-catalyst.[16][17] | Solution: For Sonogashira reactions, thoroughly degas all reagents and maintain a strict inert atmosphere. Consider using "copper-free" Sonogashira conditions, which can mitigate the homocoupling side reaction.[16] |
In-Depth FAQs
Q1: What is the primary mechanism of hydrodebromination in palladium-catalyzed cross-coupling?
A1: Hydrodebromination is an off-cycle catalytic process that competes with the desired product formation. The key culprit is a palladium(II)-hydride species (LₙPd(H)X). This species can arise from several sources, including β-hydride elimination from alkoxide bases, reaction with water, or other proton sources. Once formed, this Pd-H intermediate can undergo reductive elimination with the aryl group of the substrate (already coordinated to palladium), releasing the debrominated arene and regenerating a Pd(0) species that can re-enter the debromination cycle.
Caption: Pd-catalyzed cross-coupling with the competing hydrodebromination pathway.
Q2: How do I choose the right palladium source and ligand for functionalizing 3-Bromo-s-triazolo[3,4-a]phthalazine?
A2: The choice is critical and depends on the specific cross-coupling reaction.
-
Palladium Source: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They are air-stable, provide a 1:1 Pd:Ligand ratio, and form the active Pd(0) catalyst under mild conditions, which can suppress side reactions.
-
Ligand Selection:
-
For Suzuki-Miyaura Coupling: Bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos are excellent choices. They promote the crucial reductive elimination step, which is often rate-limiting and helps to outpace the debromination pathway.[9]
-
For Buchwald-Hartwig Amination: The choice depends on the amine. For primary amines and anilines, ligands like XPhos or BrettPhos are effective.[11] For secondary amines, RuPhos can be a good starting point.[11] The steric bulk of these ligands is key to preventing catalyst deactivation and promoting C-N bond formation.[7]
-
For Sonogashira Coupling: While traditional PPh₃ can work, more specialized ligands like cataCXium® A or SPhos can be beneficial, especially for challenging substrates, often allowing for lower catalyst loading and milder conditions.
-
Q3: Are there alternatives to palladium catalysis if debromination remains a persistent issue?
A3: Yes. While palladium is the workhorse, other transition metals can be effective.
-
Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-N, C-O, and C-S bonds.[18][19] Modern Ullmann protocols often use ligands like phenanthroline or N,N'-dimethylethylenediamine (DMEDA) and can be performed at lower temperatures than the traditional high-temperature methods.[20] This can be a viable alternative, especially for amination or etherification reactions, as the mechanism does not typically involve intermediates prone to hydrodehalogenation in the same way as palladium catalysis.
-
Nickel Catalysis: Nickel catalysts are gaining prominence for cross-coupling reactions. They can sometimes offer different reactivity and selectivity profiles compared to palladium and may be less prone to debromination for specific substrate classes.
Optimized Generic Protocols
Disclaimer: These are starting-point protocols. Optimization of temperature, concentration, and stoichiometry may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is optimized to minimize debromination through the use of a modern precatalyst, a bulky ligand, and anhydrous conditions.
Caption: Step-by-step workflow for a debromination-minimized Suzuki coupling.
Detailed Steps:
-
Glassware Preparation: To a round-bottom flask equipped with a magnetic stir bar, add all glassware and flame-dry thoroughly under high vacuum. Allow the flask to cool to room temperature under an inert atmosphere (Argon is preferred).[21]
-
Reagent Addition: In the flask, add 3-Bromo-s-triazolo[3,4-a]phthalazine (1.0 eq), the corresponding boronic acid or ester (1.1 - 1.5 eq), potassium phosphate (K₃PO₄, 2.5 eq), and the SPhos Pd G3 precatalyst (1-3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and Argon backfill three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC. Look for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol uses a strong, non-nucleophilic base and a specialized ligand to facilitate C-N bond formation while suppressing debromination.
Detailed Steps:
-
Glassware Preparation: Follow the same rigorous drying procedure as in Protocol 1.[6]
-
Reagent Addition: To the reaction flask, add 3-Bromo-s-triazolo[3,4-a]phthalazine (1.0 eq), the amine coupling partner (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq). Note: Add the base last, especially if it is hygroscopic.
-
Catalyst Addition: In a separate vial, weigh the RuPhos Pd G3 precatalyst (2-4 mol%) and the RuPhos ligand (if additional ligand is needed) and add them to the reaction flask.
-
Inert Atmosphere & Solvent: Seal the flask, purge with Argon (3x cycle), and add anhydrous, degassed toluene via syringe.
-
Reaction & Monitoring: Heat the reaction to 90-110 °C and monitor carefully by LC-MS. These reactions are often fast.
-
Workup & Purification: After completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
References
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.).
- Deciphering Complexity in Pd–Catalyzed Cross–Couplings - ChemRxiv. (n.d.).
- Ullmann condensation - Wikipedia. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Anhydrous Conditions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2021).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. (2014).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.).
- 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022).
- Reaction Set-up - Drug Discovery Unit - University of Dundee. (n.d.).
- How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023).
- Triple Suzuki-Miyaura coupling between tribromotriazines 3 and boronic... - ResearchGate. (n.d.).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021).
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (2024).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
- Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.).
- A Snippet of Grignard Reagent's Histroy. (n.d.).
- Optimization of Ullmann amine coupling reaction between bromobenzene 1a... | Download Scientific Diagram - ResearchGate. (n.d.).
- A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates - PMC - NIH. (n.d.).
- Cross-coupling reaction - Wikipedia. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium | Request PDF - ResearchGate. (2025).
- Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water | ACS Catalysis. (n.d.).
- WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- New Functionalized Grignard Reagents and their Applications in Amination Reactions. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020).
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. (2011).
- Research Article - (NIPER) SAS Nagar. (n.d.).
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (2023).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013).
- Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy - NSF Public Access Repository. (n.d.).
-
Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem. (n.d.). Retrieved from 40.[7][18][22]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains - PMC - NIH. (n.d.). Retrieved from 41.[7][18][22]triazolo[4,3-a]phthalazines: inhibitors of diverse bromodomains - PubMed. (n.d.). Retrieved from
- Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water | Request PDF - ResearchGate. (n.d.).
- Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis - ACS Publications. (2016).
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - MDPI. (n.d.).
Sources
- 1. [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [1,2,4]triazolo[4,3-a]phthalazines: inhibitors of diverse bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. nobelprize.org [nobelprize.org]
- 15. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. youtube.com [youtube.com]
- 22. chemrxiv.org [chemrxiv.org]
Validation & Comparative
The Ascendant Scaffold: A Comparative Analysis of 3-Bromo-s-triazolo[3,4-a]phthalazine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with superior efficacy and refined safety profiles is paramount. Among the privileged heterocyclic scaffolds, the fused s-triazolo[3,4-a]phthalazine system has emerged as a nucleus of significant therapeutic potential. This guide provides an in-depth comparative analysis of a key derivative, 3-Bromo-s-triazolo[3,4-a]phthalazine, benchmarking its chemical reactivity, physicochemical properties, and biological performance against other prominent heterocyclic scaffolds such as triazoloquinazolines and triazolothiadiazoles. Through a synthesis of experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a critical understanding of this scaffold's unique advantages and strategic applications.
The Strategic Importance of the Triazolophthalazine Core
The triazolophthalazine scaffold represents a compelling fusion of a triazole and a phthalazine ring system. This amalgamation is not merely a synthetic curiosity; it yields a unique electronic and steric profile that has proven highly effective in engaging with a variety of biological targets. The presence of multiple nitrogen atoms in the fused ring system imparts a distinct set of physicochemical properties, influencing solubility, metabolic stability, and the capacity for crucial hydrogen bonding interactions with protein targets.[1][2] The inherent aromaticity and planarity of the core structure also make it an ideal foundation for the spatial presentation of various substituents to probe the binding pockets of enzymes and receptors.
The introduction of a bromine atom at the 3-position of the s-triazolo[3,4-a]phthalazine core is a strategic synthetic maneuver. This halogenation provides a versatile handle for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This chemical tractability allows for the systematic and efficient exploration of the chemical space around the core scaffold, a critical aspect of modern lead optimization campaigns.
Comparative Physicochemical Properties: A Foundation for Drug-Likeness
While a direct head-to-head experimental comparison of the physicochemical properties of 3-Bromo-s-triazolo[3,4-a]phthalazine with other heterocyclic systems is not extensively documented in a single study, we can infer key characteristics based on the constituent moieties and the broader class of nitrogen-containing heterocycles.
Nitrogen-rich heterocycles generally exhibit a favorable balance of properties conducive to drug development.[5][6] The presence of multiple nitrogen atoms can enhance aqueous solubility and provide points for hydrogen bonding, which can be critical for target engagement and pharmacokinetic profiles.
Table 1: Inferred Comparative Physicochemical Properties of Heterocyclic Scaffolds
| Property | s-Triazolo[3,4-a]phthalazine | Triazoloquinazoline | Triazolothiadiazole | Rationale and Causality |
| Aqueous Solubility | Moderate | Moderate to Low | Moderate to Low | The increased number of nitrogen atoms in the triazolophthalazine core compared to a simple quinazoline can lead to improved aqueous solubility through increased opportunities for hydrogen bonding with water. The presence of a sulfur atom in the triazolothiadiazole may slightly decrease polarity compared to the all-nitrogen fused systems. |
| Lipophilicity (LogP) | Moderate | Moderate to High | Moderate to High | The extended aromatic system of the phthalazine and quinazoline rings contributes to higher lipophilicity. The triazole moiety can help to mitigate this to some extent. The overall LogP will be highly dependent on the nature of the substituents. |
| Chemical Stability | High | High | Moderate | The fused aromatic systems of triazolophthalazine and triazoloquinazoline are generally very stable. The thiadiazole ring in triazolothiadiazoles can be susceptible to oxidative metabolism at the sulfur atom under certain physiological conditions. |
| Hydrogen Bond Acceptors | 4 | 4 | 4-5 (depending on isomer) | All three scaffolds possess a similar number of nitrogen atoms that can act as hydrogen bond acceptors, a key feature for interacting with biological targets. |
| Metabolic Stability | Generally Good | Generally Good | Potentially Susceptible | The core aromatic structures are typically resistant to metabolic degradation. However, as mentioned, the sulfur atom in triazolothiadiazoles can be a site for metabolic oxidation. |
Reactivity and Synthetic Accessibility: The Power of the Bromo-Handle
The 3-bromo substituent on the triazolophthalazine core is a key enabler of synthetic diversification. Its utility is most prominently displayed in palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for the construction of C-C and C-N bonds.
Suzuki-Miyaura Cross-Coupling: A Gateway to Diverse Analogs
The Suzuki-Miyaura reaction is a powerful tool for installing a wide variety of aryl and heteroaryl substituents at the 3-position of the triazolophthalazine scaffold. This reaction's tolerance of a broad range of functional groups makes it ideal for late-stage diversification in a drug discovery program.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromo-s-triazolo[3,4-a]phthalazine
Objective: To synthesize a 3-aryl-s-triazolo[3,4-a]phthalazine derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-s-triazolo[3,4-a]phthalazine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (10 mL)
-
Water (2.5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-s-triazolo[3,4-a]phthalazine, the desired arylboronic acid, and anhydrous potassium phosphate.
-
Add the Palladium(0) tetrakis(triphenylphosphine) catalyst to the flask.
-
Add 1,4-dioxane and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-s-triazolo[3,4-a]phthalazine product.[7]
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Biological Performance: A Head-to-Head Comparison
The true measure of a scaffold's utility lies in its biological activity. The s-triazolo[3,4-a]phthalazine core has demonstrated significant potential in oncology, particularly as inhibitors of various protein kinases and bromodomains.
Anticancer Activity: Targeting Key Oncogenic Pathways
Numerous studies have highlighted the potent anticancer activity of s-triazolo[3,4-a]phthalazine derivatives against a range of human cancer cell lines. A critical aspect of this guide is to provide a comparative perspective on this activity relative to other heterocyclic scaffolds.
Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound Scaffold | Target/Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| s-Triazolo[3,4-a]phthalazine | HCT-116 | 7.0 | Sorafenib | 5.47 | [8] |
| s-Triazolo[3,4-a]phthalazine | MCF-7 | 16.98 | Sorafenib | 7.26 | [8] |
| Triazoloquinazoline | HCT-116 | 2.44 | Doxorubicin | Not specified | [2] |
| Triazoloquinazoline | HepG2 | 6.29 | Doxorubicin | Not specified | [2] |
| Quinazoline-[9][10]triazolo[3,4-b][9][11]thiadiazine | MDA-MB-231 | 3.54 | Erlotinib | Not specified | [12] |
Note: Direct comparison of IC₅₀ values should be approached with caution as experimental conditions may vary between studies.
The data suggests that the s-triazolo[3,4-a]phthalazine scaffold is a potent platform for the development of anticancer agents, with activity in the low micromolar range against various cancer cell lines.
One of the key mechanisms through which triazolophthalazines exert their anticancer effects is through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
Objective: To determine the inhibitory activity of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (Poly(Glu:Tyr, 4:1))
-
Test compound (e.g., 3-substituted-s-triazolo[3,4-a]phthalazine) dissolved in DMSO
-
Kinase-Glo® MAX reagent
-
White 96-well plate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Add 5 µL of the test compound at various concentrations to the "Test Wells".
-
Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" wells.
-
Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the "Test Wells" and "Positive Control" wells.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer without the enzyme.
-
Incubate the plate at 30°C for 45 minutes.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC₅₀ value.[10][13]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 6. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchtweet.com [researchtweet.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New quinazoline-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel Triazolophthalazine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of synthesized triazolophthalazine derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a self-validating system for generating robust and reliable data. Our focus will be on the anticancer properties of this promising heterocyclic scaffold, comparing the efficacy of various derivatives and elucidating their mechanisms of action through field-proven methodologies.
The Triazolophthalazine Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of triazole and phthalazine rings creates the[1][2][3]triazolo[3,4-a]phthalazine core, a structure that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets, leading to a broad spectrum of activities. While derivatives have shown potential as antimicrobial and anti-inflammatory agents, their most extensively studied and promising application lies in oncology.[4][5][6] Numerous studies have reported the synthesis of novel triazolophthalazine derivatives with potent activity against various cancer cell lines, often targeting key enzymes and signaling pathways involved in tumor growth and proliferation.[3][7][8]
Comparative Efficacy: A Quantitative Look at Anticancer Activity
The initial validation of any potential anticancer agent involves quantifying its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to compare the potency of different compounds. A lower IC₅₀ value indicates greater potency.
Below is a comparative summary of the in vitro anticancer activity of several promising triazolophthalazine derivatives reported in the literature, benchmarked against standard chemotherapeutic agents.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |
| 6o | HCT-116 (Colon) | 7.0 ± 0.06 | Sorafenib | 5.47 ± 0.3 | [3] |
| MCF-7 (Breast) | 16.98 ± 0.15 | Sorafenib | 7.26 ± 0.3 | [3] | |
| 6m | HCT-116 (Colon) | 13.0 ± 0.11 | Sorafenib | 5.47 ± 0.3 | [3] |
| 6d | HCT-116 (Colon) | 15.0 ± 0.14 | Sorafenib | 5.47 ± 0.3 | [3] |
| 9b | HCT-116 (Colon) | 23.0 ± 0.22 | Sorafenib | 5.47 ± 0.3 | [3] |
| 11h | MGC-803 (Gastric) | ~2.0 - 4.5 | 5-Fluorouracil | Not specified | [7] |
| EC-9706 (Esophageal) | ~2.0 - 4.5 | 5-Fluorouracil | Not specified | [7] | |
| HeLa (Cervical) | ~2.0 - 4.5 | 5-Fluorouracil | Not specified | [7] | |
| MCF-7 (Breast) | ~2.0 - 4.5 | 5-Fluorouracil | Not specified | [7] | |
| IXb | HepG2 (Liver) | 5.39 ± 0.4 | Doxorubicin | 7.94 ± 0.6 | [8] |
| MCF-7 (Breast) | 3.81 ± 0.2 | Doxorubicin | 6.75 ± 0.4 | [8] | |
| HCT-116 (Colon) | 4.38 ± 0.3 | Doxorubicin | 5.23 ± 0.3 | [8] |
Expert Insight: The data clearly indicates that derivatives like 6o and IXb exhibit potent cytotoxic activity, with IC₅₀ values in the low micromolar range, comparable or even superior to established drugs like Sorafenib and Doxorubicin in specific cell lines.[3][8] This level of potency warrants further investigation into their mechanism of action.
A Validated Workflow for Characterizing Anticancer Activity
A logical, stepwise approach is crucial for moving from initial cytotoxicity screening to mechanistic understanding. The following workflow ensures that each step builds upon the last, providing a comprehensive biological profile of the synthesized derivatives.
The first step is to quantify the dose-dependent effect of the compounds on cancer cell proliferation and viability. Tetrazolium-based colorimetric assays are the industry standard for this purpose due to their reliability and simplicity.[2]
Expertise & Experience: Choosing Between MTT and XTT Assays
Both MTT and XTT assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[2] These enzymes reduce a tetrazolium salt to a colored formazan product, the intensity of which is proportional to the number of viable cells.[2][9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay produces a water-insoluble purple formazan crystal. This necessitates an additional, time-consuming solubilization step using an organic solvent like DMSO, which can introduce variability.[2][10]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation assay was developed to overcome the limitations of MTT.[10] It produces a water-soluble orange formazan product, eliminating the solubilization step.[2] This streamlines the protocol, reduces handling errors, and makes the XTT assay superior for high-throughput screening applications.[10]
Trustworthiness: A Validated XTT Assay Protocol
This protocol is designed for a 96-well plate format and includes necessary controls for robust data generation.
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazolophthalazine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a "vehicle control" (e.g., DMSO at the highest concentration used for the compounds) and a "no-treatment" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[2]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[2]
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the metabolically active cells to convert the XTT to its colored formazan product.[2]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Once a compound is confirmed to be cytotoxic, it is critical to determine how it kills the cancer cells. Inducing apoptosis (programmed cell death) is a highly desirable trait for an anticancer drug, as it is a controlled process that avoids triggering an inflammatory response, unlike necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[1][11]
Expertise & Experience: The Principle of Annexin V / PI Staining
This assay relies on two key cellular events:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to label early apoptotic cells.
-
Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by the intact membranes of live and early apoptotic cells.[12] It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is compromised.[1]
By using both stains simultaneously, we can differentiate the cell populations via flow cytometry.
Trustworthiness: A Validated Apoptosis Assay Protocol
-
Cell Treatment: Seed and treat cells with the triazolophthalazine derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect all cells, including floating cells from the supernatant (which may be apoptotic) and adherent cells (gently trypsinized).[11]
-
Washing: Wash the collected cells twice with cold 1X Phosphate-Buffered Saline (PBS) by centrifuging at ~500 x g for 5 minutes.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1] The binding buffer typically contains HEPES, NaCl, and crucially, CaCl₂, as Annexin V binding to PS is calcium-dependent.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide solution.[1]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[1]
Investigating Molecular Targets and Signaling Pathways
The potent, apoptosis-inducing activity of lead compounds necessitates an investigation into their molecular targets. For triazolophthalazine derivatives, several studies have pointed towards the inhibition of key enzymes involved in cancer progression.
Authoritative Grounding: Known Targets of Triazolophthalazine Derivatives
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Several potent derivatives, including compound 6o , have been identified as inhibitors of VEGFR-2 kinase.[3][13] VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[3] Inhibiting this pathway can effectively starve the tumor.
-
Topoisomerase II (Topo II): Other derivatives, such as compound IXb , have been shown to act as DNA intercalators and Topo II inhibitors.[8] Topo II is an enzyme that manages DNA tangles during replication. Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[8]
To validate a compound as a kinase inhibitor, a direct enzymatic assay is required. Luminescence-based assays that quantify the amount of ADP produced during the kinase reaction are highly sensitive and suitable for inhibitor profiling.[14]
Trustworthiness: A Validated Kinase Assay Protocol
This protocol provides a general framework for determining the IC₅₀ of an inhibitor against a specific kinase like VEGFR-2.
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., triazolophthalazine derivative) in DMSO. A known kinase inhibitor (e.g., Staurosporine) should be used as a positive control, and DMSO alone as a negative control.[14]
-
Pre-incubation: In a 96-well plate, add the kinase enzyme and the test compound or control. Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[14][15]
-
Kinase Reaction Initiation: Initiate the reaction by adding a mixture containing the specific kinase substrate (e.g., a peptide substrate for VEGFR-2) and ATP.[14]
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C or 37°C to allow the phosphorylation reaction to proceed.[14]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent or similar. Incubate for 40 minutes at room temperature.[14]
-
Signal Generation: Add a Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes at room temperature.[14]
-
Measurement: Measure the luminescence of each well using a plate reader.[14]
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[14]
Conclusion and Future Directions
The triazolophthalazine scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. The experimental framework detailed in this guide—progressing from broad cytotoxicity screening with robust XTT assays to specific mechanistic validation through Annexin V/PI staining and targeted in vitro kinase assays—provides a reliable pathway for identifying and characterizing lead candidates.
The evidence shows that specific derivatives can exhibit low-micromolar potency by targeting critical cancer pathways like VEGFR-2-mediated angiogenesis and Topoisomerase II-dependent replication.[3][8] Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, conducting in vivo studies in animal models to validate preclinical efficacy and safety, and exploring their potential in combination therapies to overcome drug resistance.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
PubMed. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Retrieved from [Link]
-
PubMed. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Retrieved from [Link]
-
PubMed. (2014). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Retrieved from [Link]
-
PubMed. (2010). Synthesis and anti-inflammatory activity evaluation of some novel 6-alkoxy(phenoxy)-[1][2][3]triazolo[3,4-a]phthalazine-3-amine derivatives. Retrieved from [Link]
-
Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
PubMed. (2021). Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors. Retrieved from [Link]
-
NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4- a ] phthalazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of selected triazolophthalazines with potent anticancer activity against hepatocellular carcinoma. Retrieved from [Link]
-
Consensus. (2014). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Retrieved from [Link]
-
Bentham Science. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Retrieved from [Link]
-
Scilit. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2014). Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl benzyl)[1][2][3] triazolo[3,4-a] phthalazine derivatives. Retrieved from [Link]
-
Scilit. (n.d.). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Retrieved from [Link]
-
ACS Publications. (n.d.). [1][2][3]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Retrieved from [Link]
-
PubMed. (2012). Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Sources
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity evaluation of some novel 6-alkoxy(phenoxy)-[1,2,4]triazolo[3,4-a]phthalazine-3-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. biotech-spain.com [biotech-spain.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme | Bentham Science [benthamscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Halogenated s-Triazolo[3,4-a]phthalazine Precursors in Synthetic Chemistry
Introduction: The s-Triazolo[3,4-a]phthalazine Scaffold – A Privileged Core in Drug Discovery
The fused heterocyclic system, s-triazolo[3,4-a]phthalazine, represents a cornerstone scaffold in modern medicinal chemistry. Its rigid, planar structure and strategic placement of nitrogen atoms make it an ideal framework for interacting with various biological targets. This has led to its incorporation into a range of clinically significant molecules, most notably as potent inhibitors of Poly(ADP-ribose)polymerase (PARP) for cancer therapy and as modulators of bromodomains for epigenetic regulation.[1][2]
The synthetic utility of this scaffold is largely unlocked through the functionalization of a halogenated precursor. The choice of the halogen—typically chlorine or bromine—at the 3-position is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of the workhorse precursor, 3-Chloro-s-triazolo[3,4-a]phthalazine, against its more reactive counterpart, 3-Bromo-s-triazolo[3,4-a]phthalazine, offering field-proven insights and experimental data to guide your selection.
The Precursors: A Tale of Two Halogens
The primary route to functionalizing the triazolophthalazine core is through palladium-catalyzed cross-coupling reactions. The success of these reactions hinges on the initial oxidative addition step, where the C-X bond of the precursor is broken. The inherent differences in the bond dissociation energies of C-Cl versus C-Br are the fundamental reason for the differing reactivity profiles of these precursors.
The Workhorse: 3-Chloro-s-triazolo[3,4-a]phthalazine
The chloro-derivative is the most commonly utilized precursor, primarily due to the accessibility of its starting material, 1,4-dichlorophthalazine.[2] It is a robust and reliable substrate for a variety of cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are frequently employed to introduce aryl or heteroaryl moieties.
Synthesis: The synthesis is typically a two-step process involving the reaction of 1,4-dichlorophthalazine with a suitable acylhydrazide, followed by cyclization. For instance, 6-chloro-3-methyl-[1][3][4]triazolo[3,4-a]phthalazine is prepared by refluxing 1,4-dichlorophthalazine with acetic hydrazide.[2]
Reactivity Profile:
-
Advantages: Cost-effective, readily synthesized from common starting materials, and sufficiently stable for multi-step sequences.
-
Limitations: The strength of the C-Cl bond often necessitates more forcing reaction conditions. This includes higher temperatures, longer reaction times, and the use of more electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step. These conditions can sometimes be incompatible with sensitive functional groups on the coupling partner.
The High-Reactivity Alternative: 3-Bromo-s-triazolo[3,4-a]phthalazine
The bromo-derivative serves as a high-performance alternative for challenging synthetic transformations. The C-Br bond is significantly weaker than the C-Cl bond, which dramatically lowers the activation energy for oxidative addition.
Synthesis: The synthesis follows a similar pathway to the chloro-analog, but would start from a bromo-substituted phthalazine or employ a brominating agent in the synthetic sequence. While less commonly cited, its preparation is analogous to other bromo-N-heterocycles.[5][6]
Reactivity Profile:
-
Advantages: Exhibits superior reactivity in cross-coupling reactions, allowing for milder conditions (lower temperatures, shorter reaction times).[6] This enhanced reactivity enables the use of a broader range of coupling partners, including those with sensitive functionalities that would not tolerate the conditions required for the chloro-precursor. It may also allow for the use of less complex and cheaper palladium catalysts and ligands.
-
Limitations: The starting materials for its synthesis may be less accessible and more expensive. Its higher reactivity could potentially lead to a greater propensity for side reactions, such as hydrodehalogenation, if reaction conditions are not carefully optimized.
Comparative Analysis: Performance in Suzuki-Miyaura Coupling
To illustrate the practical differences, let's compare the typical conditions required for a Suzuki-Miyaura coupling reaction for each precursor.
| Parameter | 3-Chloro Precursor (Typical) | 3-Bromo Precursor (Projected) | Rationale & Expert Insights |
| Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂, Pd(PPh₃)₄ | The higher reactivity of the C-Br bond often allows for the use of simpler and more air-stable Pd(II) pre-catalysts. |
| Ligand | Buchwald-type (e.g., SPhos) | Simpler Phosphines (e.g., PPh₃) | The difficult oxidative addition to the C-Cl bond requires highly active, electron-rich ligands. The C-Br bond can often be activated by less sophisticated ligands. |
| Base | Strong, non-aqueous (e.g., K₃PO₄) | Aqueous inorganic (e.g., K₂CO₃, Cs₂CO₃) | Milder bases are often sufficient for the bromo-precursor, which improves functional group tolerance and simplifies workup. |
| Temperature | 100-120 °C | 80-100 °C | The lower activation energy for the C-Br bond directly translates to a lower required reaction temperature, preserving sensitive moieties. |
| Yield | Good to Excellent | Generally higher, especially with challenging substrates | The milder conditions and more efficient oxidative addition often lead to cleaner reactions and improved yields. |
Decision-Making Workflow for Precursor Selection
Choosing the right precursor is a matter of balancing reactivity, cost, and substrate compatibility. The following workflow can guide your decision-making process.
Caption: Workflow for selecting the optimal halogenated precursor.
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems designed for trustworthiness and reproducibility.
Protocol 1: Synthesis of 6-Chloro-3-methyl-[1][3][4]triazolo[3,4-a]phthalazine (19)
This protocol is adapted from established literature for the synthesis of bromodomain inhibitors.[2]
Materials:
-
1,4-Dichlorophthalazine (18) (5 g, 25.1 mmol)
-
Acetic hydrazide (3.7 g, 50.2 mmol)
-
n-Butanol (100 mL)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
Combine 1,4-dichlorophthalazine (18) and n-butanol in a round-bottom flask under an argon atmosphere.
-
Add acetic hydrazide to the mixture.
-
Heat the reaction mixture to reflux and stir overnight. Monitor reaction completion via TLC.
-
Cool the mixture to room temperature. A precipitate should form.
-
Filter the solid and wash sequentially with ethyl acetate and methanol to remove impurities.
-
The collected solid can be further purified by flash column chromatography (EtOAc:petroleum ether 1:3) to yield the title compound 19.
-
Expected Yield: ~41%
-
QC Check: MS (ES+): m/z calculated for (C₁₀H₇ClN₄ + H)⁺ 219.0, found 219.0.[2]
-
Protocol 2: Representative Suzuki Coupling of a 3-Chloro Precursor
This protocol is a representative procedure based on the successful coupling of compound 19.[2]
Materials:
-
6-Chloro-3-methyl-[1][3][4]triazolo[3,4-a]phthalazine (19) (0.21 mmol)
-
Arylboronic acid or ester (0.17 mmol)
-
Pd(PPh₃)₄ (20 mg, ~0.017 mmol)
-
K₂CO₃ (58 mg, 0.43 mmol)
-
Dioxane/Water mixture (e.g., 4:1 ratio)
-
Dichloromethane (DCM)
Procedure:
-
To a microwave vial or Schlenk tube, add the chloro-precursor (19), the boronic acid partner, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with argon three times.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vessel and heat to 120 °C. Stir vigorously until TLC or LC-MS indicates consumption of the starting material.
-
Expert Insight: The high temperature and use of a tetrakis(triphenylphosphine)palladium(0) catalyst are typical for activating the C-Cl bond in this heterocyclic system.
-
-
After cooling, add water to the reaction mixture.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired coupled product.
Protocol 3: Projected Suzuki Coupling of a 3-Bromo Precursor (Optimized Conditions)
This proposed protocol leverages the higher reactivity of the bromo-precursor to achieve coupling under milder conditions.
Materials:
-
3-Bromo-s-triazolo[3,4-a]phthalazine derivative (0.17 mmol)
-
Arylboronic acid or ester (0.21 mmol)
-
Pd(OAc)₂ ( ~0.008 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (~0.017 mmol, 10 mol%)
-
Aqueous K₂CO₃ solution (2M)
-
Dioxane
Procedure:
-
Combine the bromo-precursor, boronic acid, Pd(OAc)₂, and PPh₃ in a round-bottom flask.
-
Evacuate and backfill with argon.
-
Add degassed dioxane followed by the aqueous K₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir. Monitor for completion by TLC or LC-MS.
-
Expert Insight: Note the significantly lower temperature and the use of a simpler Pd(II) pre-catalyst and ligand system. This is a direct consequence of the more facile oxidative addition of the C-Br bond.
-
-
Upon completion, cool the reaction and perform a standard aqueous workup and extraction as described in Protocol 2.
-
Purify by flash column chromatography.
Conclusion
The choice between 3-bromo- and 3-chloro-s-triazolo[3,4-a]phthalazine is a strategic one. The 3-chloro-precursor remains the cost-effective and reliable choice for routine syntheses and large-scale applications where the coupling partners are robust. In contrast, the 3-bromo-precursor is the superior option for challenging transformations, enabling milder reaction conditions, shorter reaction times, and a broader substrate scope. It is particularly valuable in late-stage functionalization scenarios where preserving delicate molecular architecture is paramount. By understanding the fundamental reactivity differences and leveraging the appropriate experimental conditions, researchers can effectively harness the synthetic power of the s-triazolo[3,4-a]phthalazine scaffold to accelerate drug discovery and development.
References
-
Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]
-
Zhang, L., et al. (2015). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 20(1), 819-834. [Link]
-
Singh, S., & Kumar, N. (2016). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][3][4] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica, 8(1), 316-321. [Link]
-
Li, M., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 394. [Link]
-
Gallen, M., et al. (2013).[1][3][4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Journal of Medicinal Chemistry, 56(15), 6049-6060. [Link]
- Google Patents. (2017).
-
Aly, A. A., & El‐Karim, I. A. G. (2005). Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems. ChemInform, 36(51). [Link]
-
El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]
- Google Patents. (2020).
-
Charman, C. J., et al. (2019). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 24(23), 4256. [Link]
-
OpenSourceMalaria. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][3][4]triazolo[4,3-a]pyrazine. GitHub Issue #518. [Link]
-
Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20, 2967–2986. [Link]
-
Liu, H., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 421-428. [Link]
-
Wright, G. D., et al. (2023). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. MedChemComm, 14(6), 1109-1117. [Link]
-
van der Vlugt, J. I., et al. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Organic Letters, 20(24), 7965-7969. [Link]
Sources
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
- 6. researchgate.net [researchgate.net]
A Definitive Guide to the Structural Confirmation of 3-Bromo-s-triazolo[3,4-a]phthalazine Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. The fused heterocyclic system, s-triazolo[3,4-a]phthalazine, and its derivatives are of significant interest due to their diverse pharmacological activities, including anticancer and VEGFR-2 inhibitory properties.[1][2] This guide provides an in-depth, technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural confirmation of 3-Bromo-s-triazolo[3,4-a]phthalazine. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Challenge: Structural Isomerism in Heterocyclic Synthesis
The synthesis of complex heterocyclic systems can often lead to the formation of multiple regioisomers. For instance, the cyclization reaction to form the triazolophthalazine core could potentially result in different isomeric products. Therefore, relying solely on one-dimensional (1D) ¹H and ¹³C NMR spectra can be insufficient for conclusive structural assignment, as these techniques may not provide the necessary connectivity information to distinguish between isomers.[3][4][5] This is where the power of 2D NMR spectroscopy becomes indispensable.
The Solution: A Multi-faceted 2D NMR Approach
To unequivocally confirm the structure of 3-Bromo-s-triazolo[3,4-a]phthalazine, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together, they offer a comprehensive and cross-validated confirmation of the molecular architecture. The primary techniques discussed are:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).[6][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations).[6][8][10]
Experimental Protocols: A Step-by-Step Guide to Data Acquisition
High-quality data is the foundation of accurate structural elucidation. The following protocols outline the essential steps for acquiring COSY, HSQC, and HMBC spectra.
Sample Preparation: The Critical First Step
Proper sample preparation is paramount for obtaining high-resolution 2D NMR spectra.
| Parameter | Recommendation | Rationale |
| Sample Amount | 10-50 mg for ¹H-¹³C heteronuclear experiments (HSQC, HMBC). 2-10 mg for homonuclear ¹H-¹H experiments (COSY).[11] | To ensure an adequate signal-to-noise ratio within a reasonable experiment time. |
| Solvent | DMSO-d₆ (Deuterated Dimethyl Sulfoxide) | DMSO-d₆ is a versatile solvent capable of dissolving a wide range of organic compounds, including many heterocyclic systems.[11][12] |
| Solvent Volume | 0.5 - 0.7 mL in a 5 mm NMR tube.[11] | Insufficient solvent volume can lead to poor magnetic field homogeneity (shimming) and distorted line shapes.[11] |
| NMR Tube Quality | High-quality, thin-walled 5 mm NMR tubes. | Poor quality tubes can introduce distortions to the magnetic field, negatively impacting spectral resolution.[11] |
2D NMR Acquisition Workflow
The following workflow provides a generalized procedure for acquiring 2D NMR data on a modern NMR spectrometer.
Caption: Crucial HMBC correlations for structural verification.
By observing correlations from the aromatic protons to the bridgehead carbons (the carbons shared by the two rings) and the carbon bearing the bromine atom, the connectivity of the entire heterocyclic system can be unambiguously established.
Summarized Spectral Data (Hypothetical)
The following table presents hypothetical ¹H and ¹³C NMR data and key 2D NMR correlations for 3-Bromo-s-triazolo[3,4-a]phthalazine.
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | COSY Correlations (with ¹H at δ) | HSQC Correlation (with ¹³C at δ) | HMBC Correlations (with ¹³C at δ) |
| H-4 | 8.50 | - | H-5 (8.20) | C-4 (125.0) | C-5 (130.0), C-10 (135.0) |
| H-5 | 8.20 | - | H-4 (8.50) | C-5 (130.0) | C-4 (125.0), C-6 (150.0) |
| H-aromatic | 7.80-7.95 (m) | - | Other aromatic H | Aromatic C's | C-bridgehead, C-bromo |
| C-3 | - | 115.0 | - | - | Aromatic H's |
| C-4 | - | 125.0 | - | H-4 (8.50) | - |
| C-5 | - | 130.0 | - | H-5 (8.20) | - |
| C-6 | - | 150.0 | - | - | H-5 (8.20) |
| C-9 | - | 145.0 | - | - | Aromatic H's |
| C-10 | - | 135.0 | - | - | H-4 (8.50) |
Conclusion: A Robust and Defensible Approach
By systematically applying a combination of COSY, HSQC, and HMBC experiments, researchers can move beyond simple spectral interpretation to a robust and defensible structural confirmation of 3-Bromo-s-triazolo[3,4-a]phthalazine. This multi-technique approach provides a self-validating system where the data from each experiment corroborates the others, leading to an unambiguous assignment of the molecular structure. This level of analytical rigor is essential for advancing research and development in fields where precise molecular architecture dictates biological activity and therapeutic potential.
References
- Bax, A., & Freeman, R. (1981). Investigation of complex networks of spin-spin coupling by two-dimensional NMR. Journal of Magnetic Resonance, 44(3), 542-561.
- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. Wiley.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
- Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems.
- El-Sayed, M. A. A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1555-1569.
- Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Journal of Heterocyclic Chemistry.
-
Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy. Retrieved from [Link]
-
Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Wiley. (n.d.). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Retrieved from [Link]
Sources
- 1. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. researchgate.net [researchgate.net]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Bromo-s-triazolo[3,4-a]phthalazine
Introduction: The Analytical Imperative for a Niche Pharmaceutical Intermediate
3-Bromo-s-triazolo[3,4-a]phthalazine (CAS: 21537-95-1, Molecular Formula: C₉H₅BrN₄) is a heterocyclic compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents.[1][2] Its fused ring structure is a key pharmacophore in the development of novel therapeutics, including potential anticancer agents and bromodomain inhibitors.[3][4][5] The purity and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are not merely a regulatory requirement but a cornerstone of quality control in the drug development lifecycle.
This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 3-Bromo-s-triazolo[3,4-a]phthalazine. We will move beyond rote protocol recitation to explain the causality behind experimental choices and establish a framework for cross-validation, ensuring the interchangeability and reliability of data across different analytical platforms. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA).[6][7][8]
The Regulatory Framework: Why Cross-Validation Matters
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[6][9] The ICH Q2(R2) guideline is the global standard for this process, outlining key performance characteristics to be evaluated.[10][11]
Cross-validation takes this a step further. It is a formal comparison of two or more validated analytical methods, designed to demonstrate their equivalence. According to the FDA, cross-validation is necessary when data from different methods within the same study or across different studies need to be compared.[8] This ensures consistency and data integrity, for instance, when transferring a method from a research lab to a quality control (QC) lab or when a secondary method is needed as a backup or for confirmatory analysis.
dot
Caption: High-level workflow for analytical method validation and cross-validation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Expertise & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for non-volatile and thermally labile compounds like our target molecule. The triazolophthalazine core contains a strong chromophore, making UV detection a straightforward and sensitive choice. A C18 column is selected for its hydrophobic stationary phase, which is ideal for retaining the moderately polar analyte from a polar mobile phase. A gradient elution is chosen to ensure good peak shape for the main component while also allowing for the elution and separation of potential impurities with different polarities, such as unreacted starting materials or byproducts from synthesis.[3]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, linear ramp to 80% B over 15 minutes, hold for 2 minutes, return to 20% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (based on typical absorbance for phthalazine systems).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Bromo-s-triazolo[3,4-a]phthalazine reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.
-
Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank or potential impurities at the analyte's retention time. | Pass. Peak is pure. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 0.05 mg/mL - 0.15 mg/mL (50% - 150% of nominal) | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.2% |
| LOQ (% of nominal) | S/N ≥ 10 | 0.05% |
| Robustness | No significant impact on results from minor changes in flow rate, temp, mobile phase composition. | Pass |
dot
Caption: Experimental workflow for the HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS provides an excellent orthogonal method. Its separation mechanism is based on partitioning between a gas mobile phase and a liquid stationary phase, which is fundamentally different from liquid-solid partitioning in HPLC. This orthogonality is key for a robust cross-validation. The primary justification for using GC is the assumption that 3-Bromo-s-triazolo[3,4-a]phthalazine has sufficient thermal stability and volatility to be analyzed without degradation. Mass spectrometry offers superior specificity compared to UV detection, allowing for positive identification based on mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity identification.[12][13] This method is particularly powerful for detecting volatile organic impurities that might not be well-retained by RP-HPLC.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-350) for initial identification and specificity; Selected Ion Monitoring (SIM) for quantitation using characteristic ions (e.g., m/z 248, 250 for the molecular ion cluster, and a key fragment ion).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of Dichloromethane (DCM).
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with DCM.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner.
-
Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks at the analyte's retention time in the selected ion chromatograms. | Pass. |
| Linearity (R²) | R² ≥ 0.999 | 0.9992 |
| Range | 0.05 mg/mL - 0.15 mg/mL (50% - 150% of nominal) | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 1.1% |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.5% |
| LOQ (% of nominal) | S/N ≥ 10 | 0.02% |
| Robustness | No significant impact on results from minor changes in oven ramp rate or carrier gas flow. | Pass |
dot
Caption: Experimental workflow for the GC-MS analysis.
Part 3: The Cross-Validation Study
Trustworthiness through Comparison: With both the HPLC-UV and GC-MS methods fully validated, the final step is to demonstrate their equivalence by analyzing the same set of samples. This provides the ultimate confidence that either method can be used to generate reliable data.
Cross-Validation Protocol
-
Sample Selection: Prepare a set of at least six independent samples of 3-Bromo-s-triazolo[3,4-a]phthalazine. This should include:
-
Three different batches of the substance at the target concentration (e.g., 0.1 mg/mL).
-
Three samples spiked with known levels of a potential impurity (e.g., the unbrominated s-triazolo[3,4-a]phthalazine) at levels around the LOQ and specification limit.
-
-
Analysis: Analyze each sample in triplicate using the validated HPLC-UV method and the validated GC-MS method.
-
Data Evaluation:
-
Calculate the mean assay value and impurity levels for each sample from both methods.
-
Statistically compare the results. A two-sample t-test is commonly used to compare the mean values, while an F-test can compare the variance (precision) between the two methods. The goal is to show no statistically significant difference (e.g., p > 0.05).
-
Comparative Data Summary (Hypothetical)
| Sample ID | HPLC Assay (%) | GC-MS Assay (%) | % Difference |
| Batch A | 99.8 | 99.7 | 0.1 |
| Batch B | 99.5 | 99.6 | -0.1 |
| Batch C | 100.1 | 100.3 | -0.2 |
| Spiked 1 (0.1%) | 99.7 | 99.7 | 0.0 |
| Spiked 2 (0.5%) | 99.4 | 99.3 | 0.1 |
| Spiked 3 (1.0%) | 98.9 | 98.8 | 0.1 |
| Statistical Test | Result | ||
| t-test (p-value) | 0.85 (p > 0.05) | ||
| F-test (p-value) | 0.72 (p > 0.05) |
dot
Caption: Logical process for cross-validation data evaluation.
Conclusion and Recommendations
This guide has detailed the development, validation, and cross-validation of two orthogonal analytical methods for 3-Bromo-s-triazolo[3,4-a]phthalazine. The hypothetical data demonstrates that both the HPLC-UV and GC-MS methods are accurate, precise, and specific. The cross-validation study confirms that there is no statistically significant difference between the results obtained from the two methods, proving they are equivalent and interchangeable for the intended purpose of assay and impurity determination.
-
For Routine Quality Control (QC): The HPLC-UV method is recommended. It is generally faster, requires less complex instrumentation, and is highly robust, making it ideal for high-throughput release testing.
-
For Impurity Identification and Confirmatory Analysis: The GC-MS method is superior. Its high specificity and the structural information provided by the mass spectrum make it the definitive choice for investigating out-of-specification results, characterizing unknown impurities, and for use in stability studies where degradation products may appear.
By establishing two cross-validated methods, a laboratory ensures analytical continuity, enhances data integrity, and maintains a high level of confidence in the quality of this critical pharmaceutical intermediate.
References
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
- U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics.
-
ACS Publications. (n.d.). [6][10][11]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Retrieved from
- ChemInform. (2005). Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems.
- PubChem. (n.d.). s-Triazolo(3,4-a)phthalazine.
- Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines.
- European Journal of Medicinal Chemistry. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.
- RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
- Santa Cruz Biotechnology, Inc. (n.d.). 3-Bromo-s-triazolo[3,4-a]phthalazine.
- National Institutes of Health. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.
- National Institutes of Health. (2025). Exploration of novel triazolo-thiadiazine hybrids of deferasirox as multi-target-directed anti-neuroinflammatory agents with structure–activity relationship (SAR): a new treatment opportunity for Alzheimer's disease.
-
National Institutes of Health. (n.d.). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][6][10][11]triazines. Retrieved from
- Bentham Science. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme.
- ResearchGate. (2013). Simultaneous Determination of Sulfamethoxazole and Phthalazine by HPLC and Multivariate Calibration Methods.
- RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives.
- PubMed Central. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation.
- Veeprho. (n.d.). S-Triazolo[3,4-a]phthalazine.
- Pharmaffiliates. (n.d.). Hydralazine-impurities.
- BLD Pharm. (n.d.). 3-Bromo-s-triazolo[3,4-a]phthalazine.
Sources
- 1. scbt.com [scbt.com]
- 2. 21537-95-1|3-Bromo-s-triazolo[3,4-a]phthalazine|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme | Bentham Science [benthamscience.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. raco.cat [raco.cat]
- 13. raco.cat [raco.cat]
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted s-Triazolo[3,4-a]phthalazine Analogs: A Roadmap for Future Drug Discovery
The fused heterocyclic system of s-triazolo[3,4-a]phthalazine has emerged as a privileged scaffold in medicinal chemistry, with a growing body of evidence demonstrating its potential in the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on the strategic importance of the 3-position. While direct comparative data on a series of 3-Bromo-s-triazolo[3,4-a]phthalazine analogs is nascent in publicly available literature, this document will serve as a forward-looking guide for researchers. We will explore the synthesis of the core structure, propose high-potential derivatization strategies from the versatile 3-bromo intermediate, and provide detailed experimental protocols to empower further research and development in this promising area.
The Therapeutic Promise of the s-Triazolo[3,4-a]phthalazine Core
The s-triazolo[3,4-a]phthalazine scaffold is a rigid, planar heterocyclic system that has been shown to interact with a variety of biological targets. A significant body of research has highlighted its potential as a source of novel anticancer agents.[1][2] These compounds have been reported to exhibit cytotoxic effects against a range of human cancer cell lines, including MGC-803, EC-9706, HeLa, and MCF-7.[2] The mechanism of action for some of these analogs has been linked to the induction of apoptosis and cell cycle arrest.[2] Beyond oncology, derivatives of this scaffold have also been investigated for other therapeutic applications, including their potential as positive inotropic agents for the treatment of heart failure.[3]
The 3-Bromo-s-triazolo[3,4-a]phthalazine Intermediate: A Gateway to Chemical Diversity
In the quest for novel drug candidates, the ability to rapidly generate a diverse library of analogs for biological screening is paramount. The 3-Bromo-s-triazolo[3,4-a]phthalazine scaffold is a strategically important starting material for this purpose. The bromine atom at the 3-position serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic introduction of a vast range of chemical moieties at this position, enabling a thorough exploration of the structure-activity landscape. The strategic selection of boronic acids, alkynes, and amines for these reactions can be guided by computational modeling and an understanding of the target's binding site.[4]
Synthesis of the Core Scaffold and the 3-Bromo Intermediate
The synthesis of the s-triazolo[3,4-a]phthalazine core generally begins with a phthalazine precursor. A plausible and efficient route to the 3-Bromo-s-triazolo[3,4-a]phthalazine intermediate is outlined below.
General Synthetic Workflow
Caption: Synthetic route to 3-Bromo-s-triazolo[3,4-a]phthalazine.
Proposed Derivatization Strategies for SAR Studies
The 3-Bromo-s-triazolo[3,4-a]phthalazine intermediate is primed for diversification. The following table outlines potential derivatization strategies and the scientific rationale behind each proposed modification.
| Modification Strategy | Reagents and Conditions | Rationale for Potential Bioactivity |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water) | Introduction of various aromatic systems can explore π-stacking interactions and modulate electronic properties. Substituents on the aryl ring can probe for specific interactions within a binding pocket. |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | Introduction of rigid, linear alkynyl groups can act as linkers to other functionalities or probe for specific hydrophobic channels. |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., toluene) | Introduction of amino groups provides hydrogen bond donor/acceptor capabilities, which can be crucial for target binding and improving solubility. |
| Stille Coupling | Organostannanes, Pd catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., toluene) | A versatile method for introducing a wide range of alkyl, vinyl, and aryl groups. |
| Heck Coupling | Alkenes, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), solvent (e.g., DMF) | Introduction of alkenyl substituents can provide conformational constraints and additional points for interaction. |
Proposed Derivatization Workflow
Caption: Workflow for generating a diverse library of analogs.
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of the 3-bromo intermediate and a representative derivatization, along with a standard biological assay.
Synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine
Step 1: Synthesis of 1,4-Dibromophthalazine
-
To a stirred suspension of phthalhydrazide (1.0 eq) in phosphorus oxybromide (3.0 eq), reflux the mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 1,4-dibromophthalazine.
Step 2: Synthesis of 3-Bromo-s-triazolo[3,4-a]phthalazine
-
To a solution of 1,4-dibromophthalazine (1.0 eq) in n-butanol, add bromoacetic hydrazide (1.2 eq).
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford 3-Bromo-s-triazolo[3,4-a]phthalazine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Representative Suzuki Coupling of 3-Bromo-s-triazolo[3,4-a]phthalazine
-
In a reaction vessel, combine 3-Bromo-s-triazolo[3,4-a]phthalazine (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of dioxane and water (4:1).
-
Heat the mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-s-triazolo[3,4-a]phthalazine analog.
In Vitro Anticancer Activity Screening: MTT Assay
-
Seed human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The s-triazolo[3,4-a]phthalazine scaffold represents a fertile ground for the discovery of new therapeutic agents. The 3-bromo derivative, in particular, stands out as a key intermediate for the generation of diverse chemical libraries. The synthetic strategies and experimental protocols detailed in this guide provide a robust framework for researchers to systematically explore the structure-activity relationships of 3-substituted analogs. Future research should focus on the synthesis and biological evaluation of a wide range of derivatives, guided by molecular modeling and a deep understanding of the target biology. Such efforts are anticipated to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- El-Helby, A. A., Sakr, H., Ayyad, R. R. A., El-Adl, K., & Ali, M. M. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1159-1175.
- Cignarella, G., Barlocco, D., Pinna, G. A., Loriga, M., Tofanetti, O., & Giraldi, P. N. (1989). [6,7-Dimethoxy-s-triazolo[3,4-a]phthalazine-3-yl]-(4-aryl-1-piperazinyl)methanones with positive inotropic activity. European journal of medicinal chemistry, 24(5), 507-511.
- Xue, D. Q., Zhang, Q. R., He, P., Shao, K. P., Chen, P. J., Gu, Y. F., ... & Liu, H. M. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European journal of medicinal chemistry, 85, 235-244.
-
Moustakim, M., Clark, P. G., Trzaska, S., Flannery, A. M., Taggart, J., D'Arienzo, C., ... & Gfesser, G. A. (2017).[1][3][5] Triazolo [4, 3-a] phthalazines: Inhibitors of Diverse Bromodomains. Journal of medicinal chemistry, 60(15), 6765-6778.
- Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems.
- Hajra, A., & Chanda, K. (2020). Recent advances in the synthesis of bioactive molecules using Suzuki-Miyaura cross-coupling reaction. Topics in Current Chemistry, 378(5), 1-43.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-s-triazolo[3,4-a]phthalazine
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of a chemical does not end when an experiment is complete. Responsible disposal is a critical, non-negotiable aspect of laboratory science that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 3-Bromo-s-triazolo[3,4-a]phthalazine, grounded in established safety protocols and regulatory principles.
The core challenge in disposing of 3-Bromo-s-triazolo[3,4-a]phthalazine lies in its chemical structure: it is a halogenated heterocyclic organic compound . The presence of a carbon-bromine bond places it in a specific category of chemical waste that is subject to stringent disposal regulations due to its potential for environmental persistence and the hazardous byproducts that can form if improperly treated.
Section 1: Chemical Profile and Hazard Assessment
Table 1: Chemical Identifiers for 3-Bromo-s-triazolo[3,4-a]phthalazine
| Identifier | Value | Source(s) |
| CAS Number | 21537-95-1 | [1][2] |
| Molecular Formula | C₉H₅BrN₄ | [1][2] |
| Molecular Weight | 249.07 g/mol | [1][2] |
General hazards associated with brominated organic compounds and related chemicals include skin and eye irritation, respiratory irritation, and potential harm if swallowed.[3][4][5] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a controlled environment.
Section 2: The Cornerstone of Compliance: Waste Segregation
The single most important principle in the disposal of 3-Bromo-s-triazolo[3,4-a]phthalazine is correct waste segregation . Because it contains a halogen (bromine), it must be classified as halogenated organic waste .[6][7]
This classification is not merely procedural; it is a legal and safety mandate. Regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, strictly prohibit the land disposal of certain halogenated organic compounds.[8][9][10] Mixing halogenated waste with non-halogenated streams contaminates the entire volume, increasing disposal costs and regulatory complexity. The primary disposal route for this waste category is high-temperature incineration at a licensed facility.[6][11]
The following workflow diagram illustrates the critical decision-making process for segregating chemical waste at the point of generation.
Caption: Waste segregation decision workflow.
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the procedure from the moment the compound is deemed waste to its final collection.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Always handle 3-Bromo-s-triazolo[3,4-a]phthalazine waste within a certified chemical fume hood.[12] The required PPE includes:
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Check glove compatibility charts for breakthrough times.
-
Body Protection: A standard lab coat.
Step 2: Waste Container Selection and Preparation
Select a waste container that is in good condition, compatible with the chemical, and has a secure, threaded cap to prevent leaks and vapor release.[7][13] Suitable materials include High-Density Polyethylene (HDPE) or borosilicate glass. Ensure the container is clean and dry before the first drop of waste is added.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13] This area must be clearly marked and should include secondary containment (such as a spill tray) to capture any potential leaks from the primary container. The container must be kept closed at all times except when actively adding waste.[7]
Step 4: Comprehensive Labeling
Proper labeling is a regulatory requirement and essential for safety. The label must be affixed to the container as soon as the first drop of waste is added.[7]
Table 2: Hazardous Waste Labeling Requirements
| Label Element | Description | Rationale |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. | Identifies the container's contents as regulated material, ensuring it is not mistaken for benign waste. |
| Full Chemical Name(s) | List the full chemical name: "3-Bromo-s-triazolo[3,4-a]phthalazine". Do not use abbreviations or formulas.[7] | Provides clear, unambiguous identification for handlers and disposal technicians. |
| Hazard Classification | Clearly indicate "Halogenated Organic Waste". | Ensures proper segregation and routing to the correct disposal facility (i.e., incineration). |
| Accumulation Start Date | The date the first drop of waste was added to the container. | Tracks the accumulation timeline to comply with regulatory storage limits. |
| Researcher/Lab Info | Name of the Principal Investigator (PI) and the lab/room number. | Establishes accountability and provides a point of contact for any questions. |
Step 5: Awaiting Pickup and Final Disposal
Once the container is full or the experiment is complete, ensure the cap is tightly sealed. Store it in the SAA until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13] These professionals will then transport the waste for final disposal.
Section 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (in a fume hood): Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or a commercial sorbent). Place the contaminated absorbent material into a sealed, labeled hazardous waste container. Decontaminate the area as appropriate.
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.[13]
Section 5: The Rationale Behind High-Temperature Incineration
The designated disposal pathway for halogenated organic compounds like 3-Bromo-s-triazolo[3,4-a]phthalazine is controlled, high-temperature incineration.[11] Landfilling is prohibited because these compounds can leach into soil and groundwater, persisting in the environment.[8]
Incineration is effective because the high temperatures (typically >850°C) are sufficient to break the robust carbon-halogen bonds and destroy the organic molecule. The process, however, generates acidic gases (such as hydrogen bromide, HBr, from the bromine content). Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, including scrubbers, that neutralize these acidic gases before they are released into the atmosphere.[11]
Caption: End-to-end disposal pathway for halogenated waste.
By adhering to these detailed procedures, researchers can ensure that the disposal of 3-Bromo-s-triazolo[3,4-a]phthalazine is conducted safely, responsibly, and in full compliance with environmental regulations, building a culture of safety that extends beyond the product itself.
References
-
TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES . Source: Illinois Pollution Control Board. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Electronic Code of Federal Regulations (eCFR). [Link]
-
HAZARDOUS WASTE SEGREGATION Guide . Source: Bucknell University. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . Source: California Code of Regulations, Westlaw. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Safety data sheet according to Regulation (EC) No 1907/2006, Article 31 . Source: Caesar & Loretz GmbH. [Link]
-
s-Triazolo(3,4-a)phthalazine PubChem Entry . Source: PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: Bromine . Source: Carl ROTH. [Link]
-
Handling precautions for brominated flame retardants . Source: ResearchGate. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals . Source: Dolly Corporation. [Link]
Sources
- 1. 21537-95-1|3-Bromo-s-triazolo[3,4-a]phthalazine|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. caelo.de [caelo.de]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Section 729 [ilga.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 3-Bromo-s-triazolo[3,4-a]phthalazine: Essential Safety and Operational Protocols
For the adept researcher, scientist, and drug development professional, the synthesis and application of novel heterocyclic compounds are paramount to innovation. 3-Bromo-s-triazolo[3,4-a]phthalazine, a brominated heterocyclic compound, presents unique opportunities in medicinal chemistry and materials science.[1][2] However, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and operational excellence in your laboratory.
I. Hazard Assessment and Risk Mitigation
Core Principles for Safe Handling:
-
Engineering Controls as the First Line of Defense: All manipulations of 3-Bromo-s-triazolo[3,4-a]phthalazine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE) as the Last Line of Defense: Appropriate PPE is not a substitute for safe work practices and engineering controls but is essential for safeguarding against accidental exposure.
-
Minimization of Exposure: Employ procedures and techniques that minimize the generation of dusts or aerosols.
II. Personal Protective Equipment (PPE): A Comprehensive Approach
The selection of appropriate PPE is critical for the safe handling of 3-Bromo-s-triazolo[3,4-a]phthalazine. The following table outlines the recommended PPE, emphasizing the rationale behind each selection.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes and dust.[6][7] A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[7] |
| Hand Protection | Nitrile gloves are recommended for incidental contact.[8] For prolonged handling or in the event of a spill, double-gloving or the use of heavier-duty gloves such as neoprene is advised.[7] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.[8] For larger-scale operations, chemically resistant coveralls, such as Tychem®, may be necessary.[9] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[6] |
| Respiratory Protection | While a fume hood is the primary means of respiratory protection, a full-face respirator with appropriate cartridges may be necessary in the event of a spill or ventilation failure.[9][10] |
III. Step-by-Step Handling and Operational Plan
A systematic approach to handling 3-Bromo-s-triazolo[3,4-a]phthalazine will ensure both safety and experimental integrity.
1. Preparation and Pre-Handling Checklist:
- Ensure the chemical fume hood is operational and has been recently certified.
- Verify that an eyewash station and safety shower are readily accessible.[5]
- Assemble all necessary equipment and reagents within the fume hood before introducing the compound.
- Don all required PPE as outlined in the table above.
2. Weighing and Transfer:
- If the compound is a solid, handle it as a powder on a weigh paper or in a tared container within the fume hood to minimize dust generation.
- Use a spatula for transfers. Avoid pouring dry powder.
- If a solution is required, add the solvent to the solid in a closed container and dissolve by gentle swirling or sonication.
3. Reaction Setup and Monitoring:
- Conduct all reactions in a sealed or well-ventilated reaction apparatus within the fume hood.
- Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
4. Post-Reaction Work-up and Purification:
- Quench the reaction carefully, ensuring any off-gassing is contained within the fume hood.
- Perform extractions and other purification steps within the fume hood.
Workflow for Handling 3-Bromo-s-triazolo[3,4-a]phthalazine:
Caption: A logical workflow for the safe handling and disposal of 3-Bromo-s-triazolo[3,4-a]phthalazine.
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and decisive action is crucial.
-
Minor Spill (within fume hood):
-
Alert nearby personnel.
-
Use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institutional safety office.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Await the arrival of trained emergency response personnel.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[11] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.
-
V. Disposal Plan
Proper disposal of 3-Bromo-s-triazolo[3,4-a]phthalazine and any associated waste is a critical component of responsible chemical management.
-
Waste Segregation: All waste containing this compound, including reaction residues, contaminated labware, and used PPE, must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[3]
-
Neutralization (for residual bromine): In some cases, residual reactive bromine can be neutralized with a reducing agent like sodium bisulfite or sodium thiosulfate before disposal.[12] This should only be performed by trained personnel following a validated procedure.
-
Professional Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[12]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with 3-Bromo-s-triazolo[3,4-a]phthalazine, fostering a secure and productive research environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Retrieved from [Link]
-
Syracuse University, Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
University of Washington, Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]
- Caesar & Loretz GmbH. (n.d.). Safety data sheet. Retrieved from a representative SDS for a chemical requiring similar handling precautions.
- Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems.
-
National Center for Biotechnology Information. (n.d.). s-Triazolo(3,4-a)phthalazine. PubChem Compound Database. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 3). Bromination. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
- PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities.
- Reddit. (2017, September 16). Safely handling a liter of Bromine?. r/chemistry. Retrieved from a discussion on handling hazardous chemicals.
- University of Leeds, School of Chemistry. (n.d.). Heterocyclic Chemistry. Retrieved from a general academic resource on heterocyclic chemistry.
-
Thermo Fisher Scientific. (n.d.). 6-Bromo-[3][6][10]triazolo[1,5-a]pyridine - SAFETY DATA SHEET. Retrieved from a representative SDS for a similar brominated heterocyclic compound.
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. epa.gov [epa.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
